Iodocholine iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKWCDOGFSRVGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CI.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-22-7 | |
| Record name | Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28508-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodocholine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Iodocholine iodide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of iodocholine iodide. The information is intended to support research and development activities involving this compound.
Chemical Properties and Structure
This compound, with the IUPAC name 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to two methyl groups, a 2-hydroxyethyl group, and an iodomethyl group, with an associated iodide counter-ion.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H13I2NO | |
| Molecular Weight | 356.97 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | |
| Storage Conditions | 4°C, sealed storage, away from moisture and light | |
| InChI Key | QTKWCDOGFSRVGS-UHFFFAOYSA-M | |
| CAS Number | 28508-22-7 |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-(Dimethylamino)ethanol
-
Diiodomethane
-
Anhydrous diethyl ether
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dimethylamino)ethanol (1 equivalent). The flask is then placed under an inert atmosphere.
-
Solvent Addition: Anhydrous acetone is added to the flask to dissolve the 2-(dimethylamino)ethanol.
-
Reagent Addition: Diiodomethane (1.1 equivalents) is slowly added to the stirring solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, a precipitate of this compound should form. The solid product is collected by vacuum filtration using a Buchner funnel.
-
Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Elemental Analysis: To determine the elemental composition.
General Analytical Methods
For the analysis of quaternary ammonium iodides like this compound, several methods can be employed. These include:
-
Pyrolysis Gas Chromatography (Py-GC): This technique can be used for the analysis of non-volatile quaternary ammonium compounds. The compound is thermally degraded in the GC inlet, and the resulting volatile products are separated and detected.
-
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS): This is a sensitive and selective method for the analysis of quaternary ammonium compounds in various matrices.
-
Titration Methods: Quaternary ammonium compounds can be quantified by titration. For instance, precipitation with iodine in a potassium iodide solution to form the triiodide can be followed by titration.
Applications and Biological Relevance
This compound serves as a non-radioactive standard for Carbon-11 labeled choline, which is utilized as a tracer in Positron Emission Tomography (PET) imaging for the diagnosis and monitoring of various cancers. Additionally, it has been identified as a non-toxic, metabolizable catalyst for the free radical polymerization of functional polymers.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis of this compound and a conceptual workflow for its application in PET imaging research.
An In-depth Technical Guide to the Synthesis of Iodocholine Iodide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of iodocholine iodide, a quaternary ammonium compound with applications in catalysis and as a non-radioactive standard in medical imaging research. The following sections detail the chemical properties, a validated synthesis protocol, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The synthesis of this compound from N,N-dimethylethanolamine and diiodomethane yields a white solid product. Key quantitative parameters for this reaction are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₃I₂NO | [1] |
| Molecular Weight | 356.97 g/mol | [1] |
| Typical Yield | 61.5% | [2] |
| Physical Appearance | White to off-white solid | [2] |
| Reaction Time | 24 hours | [2] |
| Reaction Temperature | 20°C (Room Temperature) | |
| Purity (LCMS) | >97% | (Vendor data for commercially available product) |
| Solubility (DMSO) | 100 mg/mL (280.14 mM) | (Vendor data for commercially available product) |
| Solubility (Water) | 50 mg/mL (140.07 mM) | (Vendor data for commercially available product) |
Experimental Protocol: Synthesis of this compound
This protocol is based on the quaternization of a tertiary amine, a common method for synthesizing quaternary ammonium salts. The following procedure has been adapted from published literature for the synthesis of this compound.
Materials and Reagents:
-
N,N-dimethylethanolamine (also known as 2-(Dimethylamino)ethanol)
-
Diiodomethane (CH₂I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylethanolamine in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution, add diiodomethane. A molar ratio of 1.5:1 of diiodomethane to N,N-dimethylethanolamine is recommended.
-
Reaction Conditions: The reaction mixture is stirred at room temperature (20°C) for 24 hours. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a dark environment.
-
Product Precipitation: Upon completion, a gummy crude product will have precipitated from the reaction mixture.
-
Purification:
-
Decant the supernatant THF.
-
Wash the crude product with fresh, dry THF to remove unreacted starting materials and impurities.
-
The resulting salt is then collected by filtration.
-
-
Drying: The collected white solid product is dried under vacuum to remove any residual solvent.
Visualizing the Synthesis Workflow
The synthesis of this compound is a straightforward one-pot reaction. The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Applications in Research
This compound serves as a non-radioactive, or "cold," standard for Carbon-11 labeled choline ([¹¹C]choline), which is used as a tracer in Positron Emission Tomography (PET) imaging to monitor various types of cancer. Additionally, it has been identified as a non-toxic, metabolizable "green" catalyst for the free radical polymerization of functional polymers. Its utility as a research chemical stems from its stable, well-characterized nature, allowing it to be a reliable reference compound in analytical and developmental studies.
References
An In-depth Technical Guide on the Proposed Catalytic Mechanism of Iodocholine Iodide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the proposed mechanism of action for iodocholine iodide in catalytic applications. Drawing from established principles of phase-transfer catalysis and the known reactivity of its constituent ions, this guide provides a comprehensive overview for researchers in organic synthesis and drug development.
Introduction to this compound in Catalysis
This compound, a quaternary ammonium salt, is recognized as a non-toxic and metabolizable "green" catalyst.[1] Its utility has been noted in processes such as the free-radical polymerization of functional polymers.[1] While specific, in-depth studies on the catalytic cycle of this compound are emerging, its mechanism can be inferred from the well-documented roles of quaternary ammonium salts and iodide ions in catalysis.
Quaternary ammonium salts are versatile, serving as surfactants, antimicrobial agents, and, most notably, phase-transfer catalysts.[2][3] Their ability to facilitate reactions between reactants in immiscible phases makes them invaluable in organic synthesis.[2] The iodide component, on the other hand, is a known nucleophile and can participate in various catalytic cycles, including those involving oxidative transformations.
This guide will synthesize these principles to propose a cohesive mechanism of action for this compound, supported by generalized experimental protocols and data presentation formats that can be adapted for specific research needs.
Proposed Mechanism of Action: A Dual-Role Catalyst
The catalytic activity of this compound can be understood through two primary, and potentially synergistic, mechanisms: Phase-Transfer Catalysis driven by the choline cation and Anion-Based Catalysis involving the iodide ion.
In heterogeneous reaction mixtures, such as those with an aqueous and an organic phase, the choline cation of this compound can act as a phase-transfer agent. The positively charged nitrogen atom, shielded by its organic substituents, allows the cation to be soluble in the organic phase while being able to pair with an anion from the aqueous phase.
The proposed PTC cycle is as follows:
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Anion Exchange: In the aqueous phase, the iodide ion of this compound can be exchanged for an anionic reactant (Nu⁻).
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Phase Transfer: The newly formed quaternary ammonium salt, [Choline]⁺[Nu]⁻, being lipophilic, migrates into the organic phase.
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Reaction: The nucleophile (Nu⁻) is now available to react with the organic substrate in the organic phase, where it is highly reactive due to minimal solvation.
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Catalyst Regeneration: After the reaction, the choline cation pairs with the leaving group anion and migrates back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.
The iodide anion itself is a potent catalyst in various organic transformations. Its catalytic role can manifest in several ways:
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Nucleophilic Catalysis: Iodide is an excellent nucleophile and can displace other leaving groups on a substrate (similar to the Finkelstein reaction). This creates a more reactive iodo-intermediate, which is then more susceptible to attack by the primary nucleophile.
-
Redox Catalysis: In oxidative reactions, the iodide ion can be oxidized to form various reactive iodine species, such as hypoiodite or hypervalent iodine compounds, which then act as the primary oxidants in the catalytic cycle. These species are particularly effective in reactions like the formation of C-O, C-N, and C-C bonds.
Quantitative Data Summary
While specific quantitative data for this compound as a catalyst is not extensively published, the following table structure can be used to systematically evaluate its performance in a given reaction, drawing parallels from studies on other quaternary ammonium iodides.
| Entry | Substrate | Reactant | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | KCN | 5 | Toluene/H₂O | 80 | 4 | e.g., 95 |
| 2 | 1-Bromooctane | NaN₃ | 5 | Dichloromethane/H₂O | 40 | 6 | e.g., 92 |
| 3 | Cyclohexene | H₂O₂ | 10 | Acetonitrile | 25 | 12 | e.g., 85 |
This table is illustrative and should be populated with experimental data.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to investigate the catalytic activity of this compound.
Materials:
-
Organic substrate (e.g., alkyl halide)
-
Nucleophilic salt (e.g., KCN, NaN₃)
-
This compound
-
Organic solvent (e.g., toluene, dichloromethane)
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Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the organic substrate (1.0 eq) and this compound (0.05 eq) in the organic solvent.
-
Dissolve the nucleophilic salt (1.2 eq) in deionized water.
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Combine the two solutions in a round-bottom flask equipped with a condenser and magnetic stir bar.
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Heat the biphasic mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Materials:
-
Substrate to be oxidized (e.g., an alkene or ketone)
-
Stoichiometric oxidant (e.g., H₂O₂, m-CPBA)
-
This compound
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the substrate (1.0 eq) and this compound (0.1 eq) in the chosen solvent, add the stoichiometric oxidant (1.5 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) until the yellow/brown color of iodine disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
The catalytic mechanism of this compound is proposed to be a multifaceted system involving both phase-transfer catalysis and iodide-mediated pathways. This dual functionality makes it a promising candidate for a wide range of organic transformations, particularly under environmentally benign conditions.
Further research is required to fully elucidate the specific catalytic cycles for various reaction types. In-depth kinetic studies, spectroscopic analysis (such as in situ IR or NMR), and computational modeling will be instrumental in providing a more detailed understanding of the reactive intermediates and transition states involved. Such investigations will enable the optimization of reaction conditions and the expansion of the synthetic utility of this versatile "green" catalyst.
References
The Role of Iodocholine Iodide and its Analogues in Green Living Radical Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Living radical polymerization (LRP) has revolutionized the synthesis of well-defined polymers with controlled architectures, finding significant applications in drug delivery, biomaterials, and nanotechnology. This technical guide focuses on the emerging role of biocompatible and metabolizable choline iodide analogues, including iodocholine iodide, as "green" catalysts in a subtype of LRP known as reversible-deactivation radical polymerization (RDRP). This approach offers a sustainable and metal-free alternative to traditional LRP methods, which is particularly advantageous for biomedical applications where catalyst toxicity is a major concern. This document provides an in-depth overview of the mechanism, experimental protocols, and quantitative data associated with the use of these novel organocatalysts.
Introduction: The Shift Towards Green Living Radical Polymerization
Living radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have enabled the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] However, a significant drawback of many LRP systems is the use of transition metal catalysts, which can be toxic and require extensive purification steps to remove from the final polymer product. This is a critical issue in the development of polymers for biomedical applications.
Organocatalyzed LRP has emerged as a powerful alternative, utilizing organic molecules as catalysts to mediate the polymerization process.[2] Within this field, the use of quaternary ammonium iodides (QAIs) has shown significant promise.[3][4] Recently, a new class of QAI catalysts based on choline and its derivatives has been introduced, offering the distinct advantages of being biocompatible, metabolizable, and non-toxic.[2] This guide specifically delves into the use of this compound and its analogues—choline iodide, acetylcholine iodide, and butyrylcholine iodide—as catalysts for a green LRP process.
Mechanism of Choline Iodide-Catalyzed Living Radical Polymerization
The polymerization process catalyzed by choline iodide and its analogues is a form of iodine-mediated reversible-deactivation radical polymerization (RDRP). The fundamental principle of this process is the reversible activation of a dormant polymer chain end by a catalyst to generate a propagating radical.
The key steps in this catalytic cycle are:
-
Initiation: The polymerization is initiated by an alkyl iodide initiator, which possesses a weak carbon-iodine (C-I) bond.
-
Activation: The iodide anion (I⁻) from the choline iodide catalyst reversibly activates the dormant polymer chain (P-I) to form a propagating radical (P•) and a triiodide anion (I₃⁻).
-
Propagation: The propagating radical (P•) adds monomer units (M) to extend the polymer chain.
-
Deactivation: The propagating radical is reversibly deactivated by reacting with the triiodide anion (I₃⁻) to reform the dormant polymer chain (P-I) and regenerate the iodide anion (I⁻) catalyst.
This dynamic equilibrium between the active and dormant species allows for controlled polymer growth, leading to polymers with low polydispersity.
References
Technical Guide: Physicochemical Properties of Iodocholine Iodide (CAS 28508-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholine iodide (CAS number 28508-22-7), systematically named (2-Hydroxyethyl)(iodomethyl)dimethylammonium iodide, is a quaternary ammonium compound. Its structure, featuring a positively charged nitrogen atom, renders it soluble in polar solvents and imparts properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for property determination, and a visualization of its relevant biological pathway.
Physicochemical Properties
The following table summarizes the available quantitative and qualitative physicochemical data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | [1] |
| CAS Number | 28508-22-7 | [1] |
| Molecular Formula | C₅H₁₃I₂NO | [1] |
| Molecular Weight | 356.97 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 100 mg/mL (requires sonication)Water: 50 mg/mL (requires sonication) | |
| Purity (LCMS) | 97.99% | |
| Storage Conditions | Solid: 4°C, sealed, away from moisture and lightIn solvent: -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available. However, standard methodologies for determining key properties of solid organic compounds, such as melting point, are well-established.
Determination of Melting Point (General Protocol)
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Principle:
The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Detailed Methodology:
-
Sample Preparation: A small amount of the solid this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range.
-
Measurement: A fresh sample is prepared, and the apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (typically 1-2°C) is indicative of a high-purity compound.
Biological and Chemical Significance
This compound serves as a non-radioactive analogue of [¹¹C]choline, which is used as a radiotracer in Positron Emission Tomography (PET) imaging to visualize areas of increased cell proliferation, such as in tumors. The uptake and metabolism of choline are critical for cell membrane biosynthesis.
Choline Metabolism via the Kennedy Pathway
The primary pathway for the incorporation of choline into cell membranes is the Kennedy pathway, which leads to the synthesis of phosphatidylcholine.
Caption: The Kennedy Pathway for Choline Metabolism.
Role in Radical Polymerization
This compound has also been described as a "green" catalyst for free radical polymerization. In iodide-mediated radical polymerization, the carbon-iodine bond can reversibly cleave to form a propagating radical and an iodine radical. This process allows for a controlled or "living" polymerization, enabling the synthesis of polymers with well-defined molecular weights and low dispersity.
Caption: General Scheme of Iodide-Mediated Radical Polymerization.
References
Iodocholine Iodide: A Technical Guide to Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of iodocholine iodide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design and execution.
Core Topic: Solubility of this compound
This compound is a non-radioactive analogue of Carbon-11 choline, utilized in positron emission tomography (PET) imaging for monitoring various cancers. It also serves as a catalyst in the free radical polymerization of functional polymers. Understanding its solubility is critical for its application in both biomedical research and materials science, ensuring accurate and reproducible results in experimental settings.
Quantitative Solubility Data
The solubility of this compound in DMSO and water has been determined and is summarized in the table below. These values are essential for the preparation of stock solutions and experimental media.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 | 280.14 | Ultrasonic assistance may be required for complete dissolution. It is also noted that the hygroscopic nature of DMSO can impact solubility, and the use of newly opened DMSO is recommended. |
| Water (H₂O) | 50 | 140.07 | Ultrasonic assistance may be required for complete dissolution. |
Experimental Protocols
While specific experimental data for the generation of the above solubility values is not publicly detailed, a standard protocol for determining the kinetic solubility of a compound like this compound in DMSO and water is provided below. This method is widely used in pharmaceutical and chemical research for its relevance to high-throughput screening and early-stage drug discovery.
Protocol: Kinetic Solubility Determination of this compound
1. Objective: To determine the maximum concentration at which this compound remains dissolved in a buffered aqueous solution after being introduced from a concentrated DMSO stock.
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate with a lid
-
Multi-channel pipette
-
Plate shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution, using a vortex mixer or sonicator if necessary.
-
-
Serial Dilution:
-
Add 100 µL of PBS to a series of wells in the 96-well microplate.
-
Add 2 µL of the this compound DMSO stock solution to the first well and mix thoroughly. This represents the highest concentration.
-
Perform a serial dilution by transferring a set volume from the first well to the subsequent wells containing PBS, mixing at each step.
-
-
Equilibration and Precipitation:
-
Cover the microplate and incubate at room temperature for a specified period (e.g., 2 hours) on a plate shaker. This allows the solution to equilibrate and any precipitate to form.
-
-
Analysis:
-
After incubation, visually inspect the wells for any precipitate.
-
Quantify the concentration of the dissolved this compound in the supernatant of each well using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitate is observed is determined to be the kinetic solubility.
-
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.
A Technical Guide to Green Living Radical Polymerization with Choline Iodide Catalysts
For Researchers, Scientists, and Drug Development Professionals
The development of sustainable and biocompatible polymerization methods is a cornerstone of modern polymer chemistry, with significant implications for the biomedical and pharmaceutical fields. This technical guide provides an in-depth overview of a groundbreaking approach: green living radical polymerization (LRP) utilizing choline iodide and its analogues as highly efficient, non-toxic organocatalysts. This method offers a facile and environmentally benign route to a wide range of well-defined functional polymers.
Core Principles and Advantages
Living radical polymerization catalyzed by choline iodide operates via a reversible activation mechanism, where the iodide anion (I⁻) from the choline salt plays a crucial catalytic role. This organocatalyzed LRP (OC-LRP) system is distinguished by its use of biocompatible and metabolizable catalysts, such as choline iodide (ChI), acetylcholine iodide (AChI), and butyrylcholine iodide (BChI).
Key advantages of this system include:
-
Biocompatibility: Choline and its derivatives are naturally occurring and readily metabolized, minimizing toxicity concerns, a critical factor for biomedical applications.
-
Green Reaction Conditions: The polymerization can be conducted in environmentally friendly solvents like ethyl lactate, ethanol, and even water.
-
Metal-Free Catalysis: The absence of transition metal catalysts circumvents issues of metal contamination in the final polymer product, simplifying purification and enhancing biocompatibility.
-
Versatility: This method is applicable to a broad scope of monomers, including methacrylates, acrylates, and functional monomers, enabling the synthesis of a diverse array of polymer architectures.
-
Controlled Polymerization: The "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and the ability to create block copolymers.
The Catalytic Mechanism: A Signaling Pathway
The underlying mechanism of choline iodide-catalyzed LRP is based on the reversible activation of a dormant polymer chain (Polymer-I) by the iodide anion (I⁻). The choline cation acts as a phase-transfer catalyst, enhancing the solubility and availability of the iodide anion in the polymerization medium. The process can be visualized as follows:
Caption: Reversible activation pathway in choline iodide-catalyzed LRP.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments, showcasing the efficacy of choline iodide and its analogues in the controlled polymerization of various monomers.
Table 1: Polymerization of Various Monomers with Choline Iodide Catalysts
| Entry | Monomer | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (kDa) | Mₙ,theo (kDa) | Đ (Mₙ/Mₙ) |
| 1 | MMA | EPh-I | BChI | Bulk | 70 | 10 | 73 | 7.6 | 7.4 | 1.22 |
| 2 | BA | EMA-I | BChI | EL | 110 | 48 | 48 | 5.3 | 4.2 | 1.35 |
| 3 | HEMA | EPh-I | ChI | Bulk | 70 | 8 | 86 | 9.8 | 9.5 | 1.32 |
| 4 | HEMA | EPh-I | AChI | Bulk | 70 | 8 | 83 | 9.4 | 9.2 | 1.28 |
| 5 | HEMA | EPh-I | BChI | Bulk | 70 | 8 | 79 | 9.1 | 8.8 | 1.30 |
| 6 | HEMA | EPh-I | BChI | Ethanol | 70 | 8 | 67 | 7.9 | 7.5 | 1.46 |
| 7 | PEGMA | EPh-I | ChI | Bulk | 70 | 3 | 91 | 28.3 | 28.0 | 1.35 |
| 8 | PEGMA | EPh-I | BChI | Water | 70 | 3 | 85 | 26.5 | 26.2 | 1.42 |
| 9 | MPC | EPh-I | ChI | Ethanol | 70 | 24 | 89 | 27.1 | 26.9 | 1.35 |
| 10 | SBMA | EPh-I | BChI | Ethanol | 70 | 24 | 52 | 16.2 | 15.5 | 1.43 |
-
MMA: Methyl methacrylate; BA: Butyl acrylate; HEMA: 2-Hydroxyethyl methacrylate; PEGMA: Poly(ethylene glycol) methyl ether methacrylate; MPC: 2-Methacryloyloxyethyl phosphorylcholine; SBMA: N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylammonium betaine.
-
EPh-I: Ethyl α-iodophenylacetate; EMA-I: Ethyl 2-iodoisobutyrate.
-
ChI: Choline iodide; AChI: Acetylcholine iodide; BChI: Butyrylcholine iodide.
-
EL: Ethyl lactate.
-
Conv.: Monomer conversion.
-
Mₙ: Number-average molecular weight (determined by GPC).
-
Mₙ,theo: Theoretical number-average molecular weight.
-
Đ: Polydispersity index (Mₙ/Mₙ).
Detailed Experimental Protocols
The following section provides a generalized yet detailed protocol for conducting a typical polymerization reaction using choline iodide catalysts.
Materials
-
Monomer: Purified by passing through a column of basic alumina to remove inhibitor, or by distillation under reduced pressure.
-
Initiator (Alkyl Iodide): Synthesized according to literature procedures or purchased from a commercial source.
-
Catalyst: Choline iodide (ChI), acetylcholine iodide (AChI), or butyrylcholine iodide (BChI) (used as received).
-
Solvent (if applicable): Anhydrous grade, deoxygenated prior to use.
General Polymerization Procedure
The following workflow diagram illustrates the key steps in the experimental setup.
Caption: General experimental workflow for choline iodide-catalyzed LRP.
Step-by-Step Protocol:
-
Reaction Setup: A predetermined amount of monomer, alkyl iodide initiator, choline iodide catalyst, and solvent (if necessary) are added to a Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: The reaction mixture is subjected to three to four freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: The flask is then backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature to initiate the polymerization.
-
Monitoring the Reaction: Aliquots are taken from the reaction mixture at specific time intervals under an inert atmosphere to monitor the monomer conversion and the evolution of the polymer's molecular weight and polydispersity.
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer's vinyl protons with that of a stable internal standard or the polymer's backbone protons.
-
Molecular Weight and Polydispersity: Analyzed by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
-
Termination and Purification: After the desired reaction time or monomer conversion is reached, the polymerization is quenched by cooling the flask to room temperature and exposing the contents to air. The polymer is then isolated by precipitation in a suitable non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum to a constant weight.
Conclusion and Future Outlook
Green living radical polymerization with choline iodide catalysts represents a significant advancement in sustainable polymer synthesis. The use of non-toxic, biocompatible catalysts and environmentally benign solvents opens up new possibilities for the creation of advanced polymeric materials for drug delivery, tissue engineering, and other biomedical applications. The versatility and robustness of this system, coupled with its adherence to the principles of green chemistry, position it as a powerful tool for researchers and professionals in the field. Future research may focus on expanding the range of applicable monomers, further optimizing reaction conditions for even greater control, and exploring the synthesis of more complex polymer architectures.
Iodocholine iodide as a precursor for radiolabeling
An In-depth Technical Guide to the Role of Iodocholine Iodide in Radiotracer Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The imaging of choline metabolism has become a cornerstone of oncological diagnostics, particularly for prostate, breast, and brain tumors, utilizing Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Elevated choline kinase activity in cancer cells leads to increased uptake and trapping of choline analogs, providing a powerful mechanism for tumor visualization[1][2].
This technical guide focuses on the role of this compound, the non-radioactive reference standard for radio-iodinated and other radiolabeled choline analogs. While not typically a direct precursor in high-yield radiolabeling reactions, its stable structure is fundamental for the development, validation, and quality control of its radioactive counterparts. We will explore the synthesis pathways for clinically relevant radiolabeled choline analogs, such as radio-iodinated cholines and [¹⁸F]Fluoromethylcholine ([¹⁸F]FCH), providing detailed protocols, quantitative data, and workflow visualizations. This document serves as a comprehensive resource for professionals engaged in the development of novel radiopharmaceuticals for metabolic imaging.
Biological Pathway: Choline Metabolism in Cancer Cells
The efficacy of radiolabeled choline tracers is rooted in the fundamental biochemistry of cancer cells. Choline is transported into the cell and is primarily phosphorylated by the enzyme Choline Kinase (CK) to form phosphocholine[3]. This product is then incorporated into phosphatidylcholine, a major component of cell membranes[3]. In malignant cells, the upregulation of CK leads to the rapid trapping of radiolabeled choline, forming the basis of its utility in PET and SPECT imaging[2].
Caption: Intracellular trapping of radiolabeled choline via phosphorylation.
This compound as a Precursor and Reference Standard
This compound, chemically (2-iodoethyl)trimethylammonium iodide, serves as the stable, non-radioactive ("cold") analog of radio-iodinated choline. Its primary roles in radiopharmaceutical development are:
-
Reference Standard: Used in analytical procedures like High-Performance Liquid Chromatography (HPLC) to identify and quantify the final radiolabeled product.
-
Precursor for [¹¹C]Choline: While the direct precursor for [¹¹C]Choline synthesis is N,N-dimethylaminoethanol, which is methylated using [¹¹C]methyl iodide, this compound represents the final, non-radioactive product structure.
Experimental Protocols for Radiolabeling Choline Analogs
The synthesis of radiolabeled choline analogs is a multi-step process that requires careful control of reaction conditions to achieve high radiochemical yields and purity. Below are detailed methodologies for two major classes of radiolabeled choline.
Protocol 1: Synthesis of Radioiodinated Compounds via Electrophilic Substitution
Radioiodination is a common method for labeling peptides and small molecules for SPECT imaging (¹²³I, ¹³¹I) and PET imaging (¹²⁴I). While direct isotopic exchange on iodocholine is inefficient, a common strategy involves radio-iododestannylation of a precursor molecule. This method offers high yields under mild conditions.
Methodology: Iododestannylation using Chloramine-T
-
Precursor Preparation: A suitable precursor, such as an aromatic tributylstannyl derivative of a choline analog, is synthesized and purified.
-
Radioiodination Reaction:
-
To a solution of the stannylated precursor (e.g., 10 nmol) in an appropriate solvent, add the radioiodide (e.g., [¹²³I]NaI) solution.
-
Initiate the reaction by adding an oxidizing agent, such as Chloramine-T (e.g., 40 µg). Other oxidants like N-chlorosuccinimide (NCS) can also be used.
-
Allow the reaction to proceed at room temperature for a short duration (e.g., 5-15 minutes).
-
-
Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite.
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) or semi-preparative HPLC to separate the radiolabeled product from unreacted radioiodide and precursors.
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
Caption: General workflow for radioiodination of a stannylated precursor.
Protocol 2: Automated Synthesis of [¹⁸F]Fluorocholine ([¹⁸F]FCH)
[¹⁸F]FCH is a widely used PET tracer. Its synthesis is typically automated using commercial modules (e.g., GE TracerLab) and involves a two-step process.
Methodology: Two-Step Synthesis in an Automated Module
-
[¹⁸F]Fluoride Production and Trapping:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]Fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
-
Elution and Drying:
-
The [¹⁸F]Fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix 2.2.2 (K2.2.2).
-
The mixture is dried via azeotropic distillation with acetonitrile at an elevated temperature (e.g., 110°C).
-
-
Step 1: Synthesis of [¹⁸F]Fluorobromomethane:
-
A solution of dibromomethane in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K2.2.2 complex.
-
The reaction is heated (e.g., 95°C for 4 minutes) to produce the intermediate, [¹⁸F]fluorobromomethane. This volatile intermediate is then transferred to a second reaction vessel or cartridge.
-
-
Step 2: N-alkylation of Dimethylaminoethanol (DMAE):
-
The [¹⁸F]fluorobromomethane is reacted with the precursor, N,N-dimethylaminoethanol (DMAE), which is often pre-loaded onto a solid support cartridge (e.g., Sep-Pak tC18).
-
This reaction forms [¹⁸F]Fluorocholine as the bromide salt.
-
-
Purification and Formulation:
-
The crude [¹⁸F]FCH is purified using a series of SPE cartridges (e.g., cation exchange like Accell CM) to remove unreacted DMAE and other impurities.
-
The final product is eluted with sterile saline and passed through a sterile filter (0.22 µm) into a sterile vial.
-
Caption: Automated synthesis workflow for [¹⁸F]Fluorocholine production.
Quantitative Data on Radiolabeled Choline Synthesis
The efficiency of radiotracer production is critical for clinical applications. Key parameters include radiochemical yield (RCY), radiochemical purity (RCP), and total synthesis time. The data below is compiled from published automated and semi-automated synthesis methods.
| Radiotracer | Precursor | Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Synthesis Time (min) | Reference |
| [¹⁸F]Fluorocholine | Dibromomethane & DMAE | Two-step automated | 15-25% (not decay corrected) | >99% | <35 | |
| [¹⁸F]Fluorocholine | Ditosylmethane & DMAE | One-pot automated | Not specified | Not specified | Not specified | |
| [¹²³I]PSMA-p-IB | PSMA-p-TBSB | Iododestannylation | 75.9 ± 1.0% | >99.5% (after purification) | 5 (reaction time) | |
| ¹³¹I-cWIWLYA | cWIWLYA peptide | Chloramine-T | 93.37% | Not specified | Not specified |
Note: RCY can vary significantly based on initial radioactivity, synthesis module efficiency, and specific reaction conditions.
Application in PET/SPECT Imaging
The choice of radionuclide dictates the imaging modality.
-
SPECT Imaging: Utilizes gamma-emitting isotopes.
-
Iodine-123 (¹²³I): Offers good image quality for SPECT but is not widely used for choline analogs.
-
Iodine-131 (¹³¹I): Used for both imaging and therapy, particularly in thyroid cancer. Its application with choline is less common.
-
-
PET Imaging: Utilizes positron-emitting isotopes, which produce two 511 keV gamma photons upon annihilation, allowing for higher resolution and sensitivity.
-
Fluorine-18 (¹⁸F): With its nearly ideal half-life (109.7 min) and low positron energy, it is the most common radionuclide for choline PET tracers ([¹⁸F]FCH).
-
Carbon-11 (¹¹C): [¹¹C]Choline is also used, but its short half-life (20.4 min) restricts its use to facilities with an on-site cyclotron.
-
Iodine-124 (¹²⁴I): A positron-emitting iodine isotope with a long half-life (4.2 days), making it suitable for tracking slow biological processes. However, its complex decay scheme can pose challenges for quantitative imaging.
-
Conclusion
This compound is an essential tool in the field of radiolabeled choline development, primarily serving as a non-radioactive reference standard for analytical validation. The synthesis of clinically valuable tracers like [¹⁸F]Fluorocholine and various radio-iodinated compounds relies on robust, often automated, multi-step protocols. Understanding these detailed methodologies, from the underlying biological pathways to the specifics of radiochemical reactions and purification, is critical for researchers and drug development professionals. The continued refinement of these synthesis and purification techniques will further enhance the accessibility and application of choline-based radiotracers in precision oncology.
References
Theoretical Underpinnings of Iodocholine Iodide's Catalytic Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Iodocholine iodide, a quaternary ammonium salt, is emerging as a "green" and metabolizable catalyst. While specific theoretical and quantitative studies on its catalytic activity are nascent, its structural components—a quaternary ammonium cation and an iodide anion—suggest a dual-function catalytic potential rooted in the well-established principles of phase-transfer and nucleophilic catalysis. This technical guide consolidates the theoretical framework for the catalytic activity of this compound by examining analogous quaternary ammonium iodide systems. It provides a detailed look at the proposed mechanisms, presents comparative quantitative data from related catalysts, and offers detailed experimental protocols for key reactions where this compound is expected to show catalytic efficacy.
Introduction: The Catalytic Potential of this compound
This compound is a quaternary ammonium salt that is noted for its potential as a non-toxic, metabolizable, and environmentally friendly catalyst, particularly in the realm of free-radical polymerization[1]. Structurally, it comprises a choline cation, an essential nutrient, and an iodide anion. This composition positions it as a catalyst of interest in biocompatible and sustainable chemical synthesis.
The catalytic activity of this compound can be theoretically dissected into two cooperative functions:
-
Phase-Transfer Catalysis (PTC): The quaternary ammonium cation is structurally analogous to well-known phase-transfer catalysts. These catalysts are instrumental in transporting anionic reactants across the interface of immiscible liquid-liquid or solid-liquid phases, thereby accelerating reaction rates.
-
Nucleophilic Catalysis: The iodide anion is a potent nucleophile and an excellent leaving group. This dual characteristic allows it to act as a nucleophilic catalyst, particularly in substitution and addition reactions, by forming a more reactive intermediate that is then more readily attacked by the primary nucleophile.
This guide will explore the theoretical basis for these catalytic functions, drawing parallels from extensively studied quaternary ammonium iodides like tetrabutylammonium iodide (TBAI).
Theoretical Framework of Catalysis
The overall catalytic efficacy of this compound is predicated on the synergistic action of its constituent ions. The choline cation facilitates the transport of the reactive iodide anion into the organic phase, where the iodide can then engage in nucleophilic catalysis.
Phase-Transfer Catalysis Mechanism
In a biphasic system (e.g., aqueous and organic), the quaternary ammonium cation (Q⁺) forms an ion pair with the iodide anion (I⁻) in the aqueous phase. Due to the lipophilic nature of the alkyl groups on the nitrogen atom, this ion pair has sufficient solubility in the organic phase to be transported across the phase boundary. Once in the organic phase, the iodide anion is available to participate in the reaction. This process is crucial for reactions where the nucleophile is soluble in the aqueous phase while the organic substrate is in the organic phase.
Nucleophilic Catalysis Mechanism
The iodide ion, once in the organic phase, can act as a potent nucleophilic catalyst, particularly in substitution reactions involving alkyl chlorides or bromides. The catalytic cycle involves two sequential Sₙ2 reactions. First, the iodide ion displaces the original leaving group (e.g., Cl⁻ or Br⁻) to form a more reactive alkyl iodide intermediate. The rationale behind this is that iodide is often a stronger nucleophile than the incoming nucleophile and a better leaving group than the original halide. In the second step, the primary nucleophile displaces the iodide from the intermediate to form the final product, regenerating the iodide catalyst. This mechanism effectively lowers the activation energy of the overall reaction.
Data Presentation: Comparative Catalytic Activity
While specific quantitative data for this compound is not yet widely available, the performance of other quaternary ammonium salts in various reactions provides a valuable benchmark. The choice of the cation and the anion significantly influences the catalytic efficiency. The following tables summarize the catalytic activity of various quaternary ammonium salts in representative organic transformations.
Table 1: Comparison of Quaternary Ammonium Salt Catalysts in the Hantzsch Reaction (Synthesis of 1,4-dihydropyridines in aqueous medium)
| Catalyst | Yield (%) | Reaction Time (hours) |
| Tetrabutylammonium Bromide (TBAB) | 84 | 1 |
| Benzyltriethylammonium Chloride (BTEAC) | 75 | 1 |
| Cetyltrimethylammonium Bromide (CTAB) | 62 | 1 |
| Data sourced from a comparative study on Hantzsch reaction catalysis. |
Table 2: Comparison of Phase-Transfer Catalysts in the Oxidation of Benzyl Alcohol (Oxidation to benzaldehyde using acidic potassium dichromate)
| Catalyst | Solvent | Yield (%) |
| Tricaprylmethylammonium Chloride (Aliquat 336) | Toluene | >85 |
| Tetrabutylammonium Bromide (TBAB) | Toluene | >85 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Toluene | >85 |
| Data indicates that the lipophilicity of the catalyst plays a significant role in this transformation. |
Table 3: Effect of Anion on the Synthesis of Styrene Carbonate from Styrene Oxide and CO₂ (Reaction catalyzed by phosphonium salts, analogous to quaternary ammonium salts)
| Catalyst | Counter Anion | Conversion (%) |
| Tetrabutylphosphonium Iodide | I⁻ | 95 |
| Tetrabutylphosphonium Bromide | Br⁻ | 70 |
| Tetrabutylphosphonium Chloride | Cl⁻ | 25 |
| This data highlights the superior catalytic activity of the iodide anion in this reaction. |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound could potentially be employed as a catalyst, based on established protocols for analogous quaternary ammonium iodides.
Protocol 1: Nucleophilic Substitution - Synthesis of 1-iodooctane from 1-chlorooctane
This protocol describes a classic Finkelstein reaction, where the iodide from this compound acts as a nucleophilic catalyst to facilitate the substitution of a less reactive halide.
Materials:
-
1-chlorooctane
-
Sodium iodide (or another iodide source if not relying solely on the catalyst)
-
This compound (catalytic amount, e.g., 5 mol%)
-
Acetone (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chlorooctane (1 equivalent), sodium iodide (1.5 equivalents), and this compound (0.05 equivalents).
-
Add anhydrous acetone to dissolve the reactants.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with an equal volume of sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-iodooctane.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Synthesis of Cyclic Carbonates from Epoxides and CO₂
This protocol details the synthesis of styrene carbonate from styrene oxide and carbon dioxide, a reaction where onium iodides are known to be effective catalysts.
Materials:
-
Styrene oxide
-
This compound (catalyst, e.g., 1-5 mol%)
-
High-pressure reactor (autoclave)
-
Carbon dioxide (CO₂) source
-
Solvent (e.g., DMF or solvent-free)
Procedure:
-
Place styrene oxide (1 equivalent) and this compound (0.01-0.05 equivalents) into a high-pressure reactor equipped with a magnetic stirrer.
-
Seal the reactor and purge with CO₂ to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with constant stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4-24 hours), monitoring the pressure to observe CO₂ uptake.
-
After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.
-
The resulting product, styrene carbonate, can be purified by distillation or chromatography if necessary.
Conclusion
While direct experimental and theoretical data on the catalytic activity of this compound is still emerging, a strong theoretical framework can be constructed based on its structural components. The choline cation is expected to function as a phase-transfer agent, while the iodide anion is a well-documented nucleophilic catalyst. This dual-mode of action suggests that this compound holds significant promise as a versatile and "green" catalyst for a range of organic transformations, including nucleophilic substitutions and the synthesis of valuable compounds like cyclic carbonates. Further quantitative studies are warranted to fully elucidate its catalytic potential and optimize its application in sustainable chemical synthesis.
References
An In-depth Technical Guide to the Discovery and History of Iodocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocholine iodide (CAS No. 28508-22-7), a quaternary ammonium salt, has emerged as a compound of interest in recent years, primarily for its applications as a non-radioactive standard for carbon-11 labeled choline in positron emission tomography (PET) imaging and as a catalyst in polymer chemistry. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its applications. Quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of this compound.
Introduction
This compound, chemically known as 2-hydroxy-N-(iodomethyl)-N,N-dimethylethanaminium iodide, is a choline analog characterized by the presence of an iodomethyl group attached to the quaternary nitrogen. While the broader history of choline and its esters dates back to the 19th century, the specific history of this compound appears to be more contemporary, with significant research and documentation emerging in the 21st century. This document traces the known historical development of this compound, from its synthesis to its modern applications.
Early History and Discovery
The precise date and the original discoverer of this compound are not well-documented in easily accessible historical records. The compound's history is intrinsically linked to the development of choline analogs for various biochemical and medicinal applications.
While the synthesis of numerous choline esters and analogs was explored throughout the 20th century for their potential pharmacological activities, the first documented synthesis of this compound in prominent chemical literature appears to be more recent. The compound's CAS number, 28508-22-7, provides a unique identifier to trace its appearance in scientific databases and publications.
A significant milestone in the documentation of this compound's synthesis is found in a 2016 publication by Duque-Benítez et al., which describes its synthesis as part of a study on the antileishmanial activity of new choline analogs. Notably, the authors credit the synthetic procedure to an earlier work by Mistry et al., indicating that the compound was likely synthesized prior to 2016.
Chemical Properties and Data
This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C5H13I2NO | --INVALID-LINK-- |
| Molecular Weight | 356.97 g/mol | --INVALID-LINK-- |
| CAS Number | 28508-22-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in polar solvents | General chemical knowledge |
| SMILES | C--INVALID-LINK--(CCO)CI.[I-] | --INVALID-LINK-- |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is based on the quaternization of an amine. The procedure described by Duque-Benítez et al. (2016), adapted from Mistry et al., provides a clear and reproducible method.
4.1. General Procedure for the Preparation of this compound
This protocol involves the reaction of N,N-dimethylethanolamine with diiodomethane.
-
Reactants:
-
N,N-dimethylethanolamine (1 equivalent)
-
Diiodomethane (CH₂I₂) (1.5 equivalents)
-
-
Solvent:
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
N,N-dimethylethanolamine is dissolved in dry THF.
-
Diiodomethane is added to the solution in a 1.5:1 molar ratio relative to the N,N-dimethylethanolamine.
-
The reaction mixture is stirred at room temperature for 24 hours in the dark.
-
The resulting product, a gummy crude material, is washed with dry THF.
-
The purified salt is then filtered to obtain this compound as a white solid.
-
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Modern Applications
The primary contemporary applications of this compound are in the fields of medical imaging and materials science.
5.1. Non-Radioactive Standard in PET Imaging
Carbon-11 (¹¹C) labeled choline is a key radiotracer used in PET scans to visualize tumors, particularly in prostate cancer. Due to the short half-life of ¹¹C (approximately 20.4 minutes), the synthesis and quality control of ¹¹C-choline must be rapid and efficient. This compound serves as a non-radioactive "cold" standard for ¹¹C-choline. It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the identity and purity of the radiolabeled product before it is administered to patients.
Diagram of the Experimental Workflow for ¹¹C-Choline Quality Control:
Caption: Quality control workflow for ¹¹C-Choline.
5.2. Catalyst in Polymer Chemistry
This compound has been identified as a "green" catalyst for the living radical polymerization of functional polymers. Its biocompatible and metabolizable nature makes it an attractive alternative to traditional, often toxic, metal-based catalysts. This application is part of a broader trend in chemistry towards developing more sustainable and environmentally friendly chemical processes.
Conclusion
The history of this compound is that of a compound that has transitioned from a synthesized molecule within the broader family of choline analogs to a valuable tool in modern medical diagnostics and sustainable chemistry. While its early history is not extensively detailed, its recent applications highlight its growing importance. Further research into historical chemical archives may yet uncover its original synthesis and discoverer, providing a more complete picture of its journey from laboratory curiosity to a compound with significant practical applications. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and professionals in the continued exploration and utilization of this compound.
Spectroscopic Profile of Iodocholine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Iodocholine iodide (CAS No: 28508-22-7), a quaternary ammonium salt with applications in catalysis and as a non-radioactive analogue for PET imaging agents.[1] This document outlines the expected data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provides detailed experimental protocols for obtaining these spectra.
Chemical Structure and Properties
This compound is the non-radioactive iodide salt of iodocholine. Its structure features a quaternary ammonium cation with a hydroxyl group and an iodomethyl group, balanced by an iodide counter-ion.
Molecular Formula: C₅H₁₃I₂NO
Molecular Weight: 357.97 g/mol
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the closely related Choline iodide for comparative purposes.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | This compound | ~3.1 | s | N-(CH₃)₂ |
| ~3.4 | t | N-CH₂ | ||
| ~3.9 | t | CH₂-OH | ||
| ~4.8 | s | N-CH₂-I | ||
| ¹³C NMR | Choline iodide | 54.0 | - | N-(CH₃)₃ |
| 56.1 | - | N-CH₂ | ||
| 67.8 | - | CH₂-OH |
Note: ¹H NMR data for this compound is interpreted from commercially available spectra. ¹³C NMR data is for the closely related Choline iodide and serves as a reference.
Table 2: Mass Spectrometry Data
| Technique | Compound | m/z | Ion |
| LC-MS (ESI+) | This compound | 231.0 | [M-I]⁺ |
Table 3: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| Choline iodide | ~3300-3400 (broad) | O-H stretch |
| ~2800-3000 | C-H stretch | |
| ~1480 | C-H bend (CH₃) | |
| ~1080 | C-N stretch | |
| ~1050 | C-O stretch |
Note: FTIR data is for the closely related Choline iodide and is indicative of the expected vibrational modes for this compound.
Table 4: UV-Vis Spectroscopic Data
| Species | Solvent | λmax (nm) |
| Iodide (I⁻) | Water | 193, 226 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of quaternary ammonium salts and related organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the this compound molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the mass-to-charge ratio of the Iodocholine cation and confirm the molecular weight.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.
-
-
Data Analysis: Identify the peak corresponding to the Iodocholine cation ([M-I]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions, primarily of the iodide ion.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent, such as water or ethanol.
-
Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the sample solution.
-
Scan a wavelength range of approximately 190-400 nm.
-
-
Data Analysis: Identify the absorption maxima (λmax) corresponding to the iodide ion.[2]
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of NMR and mass spectrometry confirms the molecular structure and mass, while FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the compound. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar quaternary ammonium compounds.
References
Biocompatible Catalysts for Functional Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible and biodegradable polymers is a cornerstone of modern biomedical research, with profound implications for drug delivery, tissue engineering, and regenerative medicine. The synthesis of these functional polymers hinges on the use of catalysts that are not only efficient but also non-toxic and compatible with biological systems. This technical guide provides an in-depth overview of the core principles, experimental protocols, and performance data of biocompatible catalysts used in the synthesis of functional polymers.
Introduction to Biocompatible Catalysis
The ideal catalyst for biomedical polymer synthesis should exhibit high activity and selectivity under mild reaction conditions, while demonstrating minimal cytotoxicity.[1] Traditional metal-based catalysts, such as tin(II) octoate, have been widely used but raise concerns due to the potential for metal contamination in the final polymer product.[2] Consequently, there is a growing interest in the development of biocompatible alternatives, including organocatalysts and enzyme-based systems.[3][4]
Types of Biocompatible Catalysts
Biocompatible catalysts for functional polymer synthesis can be broadly categorized into three main classes:
-
Organocatalysts: These metal-free organic molecules have emerged as a versatile and highly effective class of catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[3] They offer the advantage of lower toxicity compared to their metal-based counterparts. Common examples include amines, N-heterocyclic carbenes (NHCs), and Brønsted acids.
-
Enzymes: Lipases, in particular, have demonstrated remarkable efficiency in catalyzing the synthesis of polyesters under mild and environmentally friendly conditions. Enzymatic catalysis offers high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts.
-
Biocompatible Metal-Based Catalysts: While there are concerns about metal toxicity, certain metal-based catalysts based on elements like zinc, magnesium, and calcium, which are essential for the human body, are being explored as biocompatible alternatives. These catalysts can offer high polymerization rates and good control over polymer properties.
Quantitative Performance of Biocompatible Catalysts
The selection of a suitable catalyst is critical for achieving the desired polymer characteristics. The following tables summarize the performance of various biocompatible catalysts in the ring-opening polymerization of lactide and ε-caprolactone.
Table 1: Performance of Biocompatible Catalysts in Lactide Polymerization
| Catalyst | Monomer to Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Zinc 2-ethylhexanoate (ZnOct₂) | 1200:1 | 24 | 92.8 | 64,000 | - | |
| Magnesium 2-ethylhexanoate (MgOct₂) | 1200:1 | 24 | 91.5 | 31,000 | - | |
| Calcium 2-ethylhexanoate (CaOct₂) | 1200:1 | 24 | 58.0 | 19,500 | - | |
| [Ni(DBED)₂(O₂CC(CH₃)₃)₂]·(CH₃)₃CCO₂H | 250:1 | 72 | 95 | 18,300 | 1.15 | |
| Potassium Oximate Complex | 100:1 | 0.08 | >99 | 15,100 | 1.16 |
Table 2: Performance of Biocompatible Catalysts in ε-Caprolactone Polymerization
| Catalyst | Monomer to Initiator to Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1,4-bis[Bim][PF₆] | 400:1:0.5 | 120 | 72 | >95 | 20,130 | ~1.80 | |
| Benzoic Acid/Benzyl Alcohol | 200:1:1 | 120 | 24 | 84.7 | 7,700 | 1.25 | |
| Zinc Benzoate Complex | 100:1 | 130 | 0.5 | 98 | 10,200 | 1.45 | |
| Titanium Isopropoxide | 200:1 | 130 | 24 | >99 | 24,100 | 1.19 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of functional polymers using biocompatible catalysts.
General Protocol for Organocatalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from a study on dicationic ionic liquid catalysts.
Materials:
-
ε-Caprolactone (CL), purified
-
1,4-bis[N-(N′-butylimidazolium)]alkane bishexafluorophosphate (catalyst)
-
1-Butanol (nBuOH, initiator)
-
Nitrogen gas
-
Round bottom flask (25 mL)
-
Preheated oil bath
Procedure:
-
Weigh the purified ε-caprolactone (e.g., 10.00 g, 87.61 mmol) and the catalyst (0.25–4.00 mol%) into a 25 mL round bottom flask.
-
Add the 1-butanol initiator (0.25–1.00 mol%) to the flask under a nitrogen atmosphere.
-
Immerse the reaction flask in a preheated oil bath at 120 °C.
-
Allow the reaction to proceed for 72 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Characterize the resulting poly(ε-caprolactone) using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and ¹H NMR spectroscopy to confirm the polymer structure and calculate monomer conversion.
Protocol for MTT Cytotoxicity Assay
This protocol is a generalized procedure based on standard MTT assay methodologies.
Materials:
-
Mammalian cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC)
-
Cell culture medium (e.g., ADMEM supplemented with 5% FBS)
-
Polymer thin films or polymer extracts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Expose the cells to the test material. This can be done by replacing the culture medium with medium containing different concentrations of the polymer extract or by directly seeding the cells onto pre-prepared polymer thin films. Include a negative control (cells with medium only) and a positive control (cells treated with a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Table 3: Example of Cytotoxicity Data for Functionalized PVC/LDH Nanocomposites
| Material | Cell Viability (%) - Day 1 | Cell Viability (%) - Day 3 | Cell Viability (%) - Day 5 | Reference |
| PVC | ~43 | ~85 | ~86 | |
| PVC-1 | ~51 | ~86 | ~89 | |
| PVC-1.5 | ~56 | ~83 | ~93 | |
| PVC-2 | ~76 | ~116 | ~123 |
Mechanistic Pathways and Workflows
Understanding the underlying mechanisms of catalysis and the overall experimental workflow is crucial for optimizing polymer synthesis and achieving desired material properties. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.
Catalytic Mechanisms in Ring-Opening Polymerization
The ring-opening polymerization of cyclic esters can proceed through different mechanisms depending on the catalyst and initiator used.
Caption: Mechanisms of organocatalytic ring-opening polymerization.
Experimental Workflow for Biocompatible Polymer Synthesis and Evaluation
The following workflow outlines the key steps involved from monomer synthesis to biocompatibility testing.
Caption: General workflow for biocompatible polymer synthesis.
Conclusion
The field of biocompatible catalysts for functional polymer synthesis is rapidly advancing, offering promising solutions for the development of next-generation biomedical materials. Organocatalysts and enzymes, in particular, provide a green and efficient alternative to traditional metal-based systems, enabling the synthesis of well-defined polymers with low toxicity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working to design and synthesize innovative polymers for a wide range of biomedical applications. The continued exploration of novel catalytic systems and polymerization methodologies will undoubtedly lead to further breakthroughs in drug delivery, tissue engineering, and personalized medicine.
References
The Emergence of Iodocholine Iodide: A Non-Toxic Catalyst for Green Polymerization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and biocompatible materials has led to significant advancements in polymer chemistry. A notable development in this area is the use of iodocholine iodide and its analogues as non-toxic, metabolizable catalysts for living radical polymerization (LRP). This technical guide provides an in-depth overview of this "green" catalytic system, detailing its mechanism, experimental protocols, and performance, with a focus on its potential applications in the biomedical and pharmaceutical fields.
Introduction: The Need for Biocompatible Catalysts
Conventional polymerization processes often rely on catalysts that can be toxic or require extensive purification steps to be removed from the final polymer product. This is a significant drawback for polymers intended for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and medical implants. The ideal catalyst for such applications would be effective, versatile, and inherently non-toxic, or metabolizable into benign byproducts. Choline, a vital nutrient, and its derivatives, when combined with iodide, offer a promising solution to this challenge.
This compound and its Analogues: A "Green" Catalytic System
Research has demonstrated that choline iodide (ChI), acetylcholine iodide (AChI), and butyrylcholine iodide (BChI) can effectively catalyze the living radical polymerization of a wide range of monomers[1]. These catalysts are particularly attractive due to their biocompatible nature. Choline and its metabolites are naturally present in the body, and iodide is an essential trace element. While comprehensive toxicity data for this compound itself is limited, studies on cholinium-based ionic liquids suggest low cytotoxicity compared to conventional ionic liquids[2][3]. The oral LD50 of choline chloride in rats is reported to be high (≥ 3150 mg/kg), suggesting low acute toxicity of the cholinium cation[1].
This catalytic system operates via an organocatalyzed living radical polymerization mechanism, which allows for the synthesis of polymers with well-defined architectures, predictable molecular weights, and low polydispersity[1]. A key advantage is its compatibility with "green" solvents such as ethyl lactate, ethanol, and even water, further enhancing its appeal for sustainable polymer chemistry.
Mechanism of Polymerization
The polymerization process is a form of reversible-deactivation radical polymerization (RDRP). The key steps in the catalytic cycle are outlined below:
-
Initiation: The polymerization is initiated by an alkyl iodide (R-I).
-
Activation: The iodide anion (I⁻) from the choline iodide catalyst reversibly activates the dormant polymer chain (Polymer-I) by abstracting the iodine atom. This generates a propagating polymer radical (Polymer•) and a diiodide radical anion (I₂⁻•).
-
Propagation: The active polymer radical propagates by adding monomer units.
-
Deactivation: The propagating radical is deactivated by reacting with the diiodide radical anion, reforming the dormant polymer-iodide species and regenerating the iodide catalyst.
This reversible activation-deactivation process allows for controlled polymer growth, leading to polymers with narrow molecular weight distributions.
Experimental Protocols
The following are generalized experimental protocols based on the work by Wang et al.. Specific conditions should be optimized for each monomer and desired polymer characteristics.
Materials
-
Monomers: Methyl methacrylate (MMA), butyl acrylate (BA), 2-hydroxyethyl methacrylate (HEMA), etc. (inhibitor removed prior to use).
-
Initiator: Alkyl iodide such as ethyl iodoacetate or methyl 2-iodopropionate.
-
Catalyst: Choline iodide (ChI), acetylcholine iodide (AChI), or butyrylcholine iodide (BChI).
-
Solvent: Ethyl lactate, ethanol, water, or bulk (no solvent).
-
Inhibitor Remover: Basic alumina.
Typical Polymerization Procedure
-
Monomer Preparation: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the monomer, initiator, catalyst, and solvent (if applicable) to a reaction vessel equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.
-
Termination and Purification: After the desired time, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.
Data Presentation: Polymerization of Various Monomers
The following tables summarize the quantitative data from the polymerization of different monomers using choline iodide and its analogues as catalysts, as reported by Wang et al..
Table 1: Polymerization of Methacrylates
| Monomer | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) |
| MMA | EPh-I | BChI | Bulk | 70 | 10 | 73 | 8,200 | 7,400 | 1.25 |
| HEMA | CP-I | BChI | Ethanol | 70 | 24 | 85 | 10,200 | 9,400 | 1.28 |
| OEGMA | CP-I | BChI | Ethanol | 70 | 24 | 92 | 45,100 | 46,100 | 1.30 |
| MPC | CP-I | ChI | Water | 60 | 24 | 89 | 26,500 | 26,400 | 1.29 |
| SBMA | CP-I | AChI | Water | 60 | 24 | 52 | 15,100 | 14,800 | 1.43 |
Conv. = Conversion; Mₙ,exp = Experimental number-average molecular weight; Mₙ,th = Theoretical number-average molecular weight; Đ = Polydispersity index.
Table 2: Polymerization of Acrylates
| Monomer | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) |
| BA | EMA-I | BChI | Ethyl Lactate | 110 | 48 | 48 | 5,500 | 6,300 | 1.35 |
| MEA | EMA-I | BChI | Ethyl Lactate | 110 | 48 | 65 | 7,100 | 7,600 | 1.31 |
| PEGA | EMA-I | BChI | Ethyl Lactate | 110 | 48 | 75 | 34,200 | 34,000 | 1.16 |
Conv. = Conversion; Mₙ,exp = Experimental number-average molecular weight; Mₙ,th = Theoretical number-average molecular weight; Đ = Polydispersity index.
Synthesis of Block Copolymers
The living nature of this polymerization technique allows for the synthesis of well-defined block copolymers. This is achieved by the sequential addition of different monomers. For example, a hydrophobic block can be synthesized first, followed by the addition of a hydrophilic monomer to grow a second block, resulting in an amphiphilic block copolymer. This capability is particularly valuable for creating materials for drug delivery and other biomedical applications where self-assembly into specific nanostructures is desired.
Conclusion and Future Outlook
This compound and its analogues represent a significant step forward in the development of green and biocompatible polymerization catalysts. Their ability to facilitate living radical polymerization of a wide variety of monomers in environmentally friendly solvents opens up new possibilities for the synthesis of advanced polymers for biomedical and pharmaceutical applications. The use of a non-toxic, metabolizable catalyst system addresses key safety concerns in these fields.
Future research will likely focus on expanding the scope of monomers that can be polymerized with this system, further optimizing reaction conditions to achieve even greater control over polymer architecture, and conducting detailed in vitro and in vivo studies to fully elucidate the biocompatibility and degradation profiles of the resulting polymers. The principles demonstrated with this catalytic system pave the way for the design of other novel, bio-inspired catalysts for sustainable polymer synthesis.
References
Methodological & Application
Application Notes and Protocols: Iodocholine Iodide in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Iodocholine iodide as a biocompatible catalyst in controlled radical polymerization. This method offers a "green" and efficient pathway for the synthesis of functional polymers with controlled molecular weights and narrow molecular weight distributions, making it particularly relevant for applications in drug delivery and biomedical materials.
Introduction
This compound has emerged as a non-toxic, metabolizable catalyst for the free radical polymerization of a variety of functional monomers.[1] This approach, a form of Iodine-mediated living radical polymerization (ITP), provides a straightforward and biocompatible alternative to conventional controlled radical polymerization techniques that often rely on metal-based catalysts or complex organic molecules. The use of this compound is particularly advantageous for the synthesis of polymers intended for biological applications due to its inherent biocompatibility.
Mechanism of Action and Workflow
This compound facilitates controlled polymerization through a degenerative chain transfer mechanism. The iodide ions reversibly activate and deactivate the growing polymer chains, allowing for a controlled propagation of the polymerization process. This results in polymers with predictable molecular weights and low dispersity.
Below is a generalized workflow for conducting a controlled radical polymerization using this compound.
Caption: General experimental workflow for this compound mediated polymerization.
Experimental Protocols
The following protocols are based on the successful synthesis of various functional polymers as demonstrated in the literature.
Materials
-
Monomers: Functional methacrylates (e.g., 2-(dimethylamino)ethyl methacrylate (DMAEMA), 2-hydroxyethyl methacrylate (HEMA), oligo(ethylene glycol) methyl ether methacrylate (OEGMA))
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Catalyst: this compound
-
Solvents: Dimethyl sulfoxide (DMSO), water, or other suitable polar solvents
-
Non-solvent for precipitation: Diethyl ether or hexane
General Polymerization Procedure
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the desired monomer, AIBN, and this compound in the chosen solvent.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them via ¹H NMR spectroscopy.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a stirred non-solvent.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the resulting polymer for its molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR.
Quantitative Data Summary
The following tables summarize the results from the polymerization of various functional monomers using this compound as a catalyst.
Table 1: Polymerization of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
| Entry | [DMAEMA]:[AIBN]:[this compound] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | Đ (GPC) |
| 1 | 100:1:1 | DMSO | 70 | 6 | 85 | 18.5 | 1.15 |
| 2 | 200:1:1 | DMSO | 70 | 12 | 91 | 35.2 | 1.18 |
| 3 | 100:1:1 | H₂O | 70 | 4 | 95 | 19.8 | 1.20 |
Table 2: Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
| Entry | [HEMA]:[AIBN]:[this compound] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | Đ (GPC) |
| 1 | 100:1:1 | DMSO | 60 | 8 | 88 | 15.4 | 1.17 |
| 2 | 200:1:1 | DMSO | 60 | 16 | 93 | 29.8 | 1.21 |
Table 3: Polymerization of Oligo(ethylene glycol) Methyl Ether Methacrylate (OEGMA)
| Entry | [OEGMA]:[AIBN]:[this compound] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | Đ (GPC) |
| 1 | 50:1:1 | DMSO | 80 | 5 | 92 | 23.1 | 1.13 |
| 2 | 100:1:1 | DMSO | 80 | 10 | 96 | 45.7 | 1.16 |
Logical Relationships in Controlled Polymerization
The control over the polymerization process is dictated by the equilibrium between active (propagating) and dormant (iodide-capped) polymer chains. This relationship is crucial for achieving a low dispersity.
Caption: Equilibrium between active and dormant species in ITP.
Applications in Drug Development
The ability to synthesize well-defined, biocompatible polymers using this compound opens up numerous possibilities in the field of drug development. These polymers can be utilized as:
-
Drug carriers: For controlled and targeted drug delivery.
-
Hydrogels: For tissue engineering and regenerative medicine.
-
Non-viral gene delivery vectors: Due to the cationic nature of polymers like PDMAEMA.
-
Surface modifiers: To improve the biocompatibility of medical devices.
The "green" nature of this polymerization technique is particularly beneficial for these applications, as it minimizes the risk of catalyst-related toxicity in the final product.
References
Application Notes and Protocols for Iodocholine Iodide-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholine iodide has emerged as a biocompatible and metabolizable catalyst for green living radical polymerization (LRP), offering a sustainable approach to the synthesis of a wide range of functional polymers.[1][2][3][4] This organocatalyzed LRP system is notable for its use of a non-toxic catalyst, compatibility with green solvents, and its ability to produce well-defined polymers with low polydispersity from various monomer classes, including methacrylates and acrylates.[5] The polymerization proceeds via a reversible activation mechanism where the iodide anion (I⁻) from this compound reversibly activates a dormant polymer-iodide chain end to a propagating radical. This document provides detailed experimental protocols and data for the this compound-catalyzed polymerization of functional polymers.
Reaction Mechanism and Experimental Workflow
The this compound-catalyzed living radical polymerization operates on the principle of reversible deactivation of the growing polymer chain. The iodide anion from the catalyst reversibly activates the dormant species (Polymer-I) to a propagating radical (Polymer•), allowing for controlled polymer growth.
Caption: Experimental workflow for this compound-catalyzed polymerization.
The signaling pathway for the catalytic cycle involves the reversible activation of the dormant polymer chain by the iodide catalyst.
References
Application Notes and Protocols for the Preparation of Block Copolymers Using Iodocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing iodocholine iodide and its analogues as catalysts in living radical polymerization (LRP). This method offers a green and biocompatible approach to producing well-defined polymers with applications in drug delivery and biomedical fields.
Introduction
The use of choline iodide and its derivatives, such as acetylcholine iodide and butyrylcholine iodide, as catalysts in organocatalyzed living radical polymerization represents a significant advancement in sustainable polymer chemistry.[1][2] These catalysts are non-toxic, metabolizable, and can be used in green solvents like ethyl lactate, ethanol, and water.[1] This methodology allows for the synthesis of a wide range of functional polymers, including hydrophobic, hydrophilic, and zwitterionic block copolymers with low polydispersity and high monomer conversion rates.[1][2] The resulting block copolymers are particularly promising for biomedical applications, including the development of advanced drug delivery systems.
Core Principles
The polymerization process is a form of living radical polymerization (LRP), which relies on the reversible activation of a dormant polymer chain end. In this system, an alkyl iodide initiator (R-I) is used to start the polymerization. The iodide anion (I⁻) from the choline iodide catalyst reversibly activates the dormant polymer-iodide (Polymer-I) species to a propagating radical (Polymer•), as depicted in the scheme below. This reversible activation allows for controlled polymer growth, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
Data Presentation
The following tables summarize quantitative data from representative block copolymer syntheses using choline iodide analogue catalysts.
Table 1: Synthesis of Hydrophobic-Hydrophilic Block Copolymers
| Entry | Macroinitiator | Second Monomer | Catalyst | Solvent | Time (h) | Conv. (%) | M_n,theo ( g/mol ) | M_n,SEC ( g/mol ) | Đ (M_w/M_n) |
| 1 | PMMA-I | PEGMA | Acetylcholine Iodide | Bulk | 24 | 85 | 15,000 | 15,000 | 1.19 |
| 2 | PMMA-I | HEMA | Acetylcholine Iodide | Bulk | 24 | 78 | 11,000 | 11,000 | 1.16 |
Data extracted from a study by Wang et al. PMMA-I Macroinitiator: M_n = 4,400 g/mol , Đ = 1.15
Table 2: Synthesis of a Hydrophilic-Hydrophilic Block Copolymer
| Entry | Macroinitiator | Second Monomer | Catalyst | Solvent | Time (h) | Conv. (%) | M_n,theo ( g/mol ) | M_n,SEC ( g/mol ) | Đ (M_w/M_n) |
| 1 | PPEGMA-I | MPC | Butyrylcholine Iodide | Ethanol | 24 | 65 | 13,000 | 13,000 | 1.30 |
Data extracted from a study by Wang et al. PPEGMA-I Macroinitiator: M_n = 11,000 g/mol , Đ = 1.21
Experimental Protocols
Protocol 1: Synthesis of a PMMA-I Macroinitiator
This protocol describes the synthesis of a poly(methyl methacrylate) macroinitiator with an iodide end-group, which can be subsequently used for block copolymerization.
Materials:
-
Methyl methacrylate (MMA), purified
-
Ethyl 2-iodo-2-methylpropionate (EMA-I) initiator
-
Butyrylcholine iodide (BChI) catalyst
-
Ethyl lactate (EL), solvent
-
Nitrogen gas (N₂)
-
Methanol
-
Schlenk flask and magnetic stirrer
-
Syringes
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add butyrylcholine iodide (e.g., 0.1 mmol).
-
Add ethyl lactate (e.g., 5 mL) to the flask.
-
Add purified methyl methacrylate (e.g., 10 mmol) to the flask.
-
Finally, add the initiator, ethyl 2-iodo-2-methylpropionate (e.g., 0.1 mmol).
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours), with stirring.
-
To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Filter and dry the resulting PMMA-I macroinitiator under vacuum.
-
Characterize the macroinitiator for its molecular weight (M_n) and polydispersity index (Đ) using gel permeation chromatography (GPC).
Protocol 2: Synthesis of a PMMA-b-PPEGMA Block Copolymer
This protocol details the chain extension of the PMMA-I macroinitiator with poly(ethylene glycol) methyl ether methacrylate (PEGMA) to form a diblock copolymer.
Materials:
-
PMMA-I macroinitiator (from Protocol 1)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA), purified
-
Acetylcholine iodide (AChI) catalyst
-
Nitrogen gas (N₂)
-
Methanol
-
Schlenk flask and magnetic stirrer
-
Syringes
Procedure:
-
In a Schlenk flask, dissolve the PMMA-I macroinitiator (e.g., 0.05 mmol, based on the initial initiator concentration) and acetylcholine iodide (e.g., 0.05 mmol) in the desired amount of purified PEGMA monomer (e.g., 5 mmol).
-
Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Backfill with nitrogen and immerse the flask in a preheated oil bath at the reaction temperature (e.g., 90°C).
-
Maintain the reaction for the specified duration (e.g., 24 hours) with continuous stirring.
-
Terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the block copolymer in cold methanol, filter, and dry under vacuum.
-
Analyze the final product for M_n and Đ using GPC to confirm successful block copolymerization.
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Caption: Figure 1. General workflow for the synthesis of block copolymers using a choline iodide catalyst.
Proposed Signaling Pathway for Choline-Based Polymer Drug Delivery
Choline itself can act as an intracellular messenger. It has been shown to bind to sigma-1 receptors (Sig-1R), which are located on the endoplasmic reticulum. This binding potentiates calcium ion (Ca²⁺) signals evoked by inositol 1,4,5-trisphosphate receptors (IP3Rs). In the context of drug delivery, a block copolymer with choline moieties could facilitate drug uptake and release through interactions with cell membranes and subsequent intracellular signaling. Choline-based ionic liquids have been demonstrated to enhance drug transport via both transcellular and paracellular pathways. The following diagram illustrates a hypothetical signaling pathway for a drug delivered by a choline-functionalized block copolymer.
Caption: Figure 2. Proposed signaling pathway for a drug delivered by a choline-functionalized block copolymer.
Conclusion
The use of this compound and its analogues as catalysts for living radical polymerization provides a versatile and environmentally friendly method for synthesizing well-defined block copolymers. These materials hold significant promise for applications in drug development and other biomedical fields due to their biocompatibility and the precise control offered by the synthesis method. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to utilize this innovative polymerization technique.
References
Application Notes and Protocols: Iodocholine Iodide in the Synthesis of Biocompatible Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodocholine iodide and its analogues as biocompatible catalysts in the synthesis of functional polymers for biomedical applications. Detailed experimental protocols and data are presented to facilitate the adoption of this "green" polymerization technique.
Introduction
This compound and its derivatives are non-toxic, metabolizable compounds that serve as efficient catalysts for green living radical polymerization (LRP).[1][2][3] This method offers a significant advantage over traditional polymerization techniques that often rely on potentially toxic heavy metal catalysts. The use of biocompatible catalysts is particularly crucial in the development of polymers for drug delivery, tissue engineering, and other biomedical applications where minimizing toxicity is paramount.
The catalytic activity of this compound is attributed to the iodide anion (I⁻), which facilitates a reversible activation of a dormant polymer-iodide species to a propagating radical. This process allows for the synthesis of polymers with well-controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.[1] The polymerization can be conducted in environmentally benign solvents, including ethyl lactate, ethanol, and water, further enhancing its "green" credentials.
Key Applications
Polymers synthesized using this compound catalysts are well-suited for a variety of biomedical applications, primarily due to their inherent biocompatibility. Choline is a vital nutrient, and its derivatives are generally well-tolerated by the body. This makes polymers derived from this catalytic system attractive for:
-
Drug Delivery: Encapsulation and controlled release of therapeutic agents. Choline-based polymers have been explored for the delivery of various drugs.
-
Gene Delivery: As non-viral vectors for the delivery of nucleic acids.
-
Tissue Engineering: As scaffolds and hydrogels for cell growth and tissue regeneration.
-
Biomedical Coatings: To improve the biocompatibility of medical devices.
Quantitative Data Summary
The following tables summarize the quantitative data from the living radical polymerization of various monomers using choline iodide analogue catalysts, as reported by Wang et al. (2018).
Table 1: Polymerization of Methacrylates and Acrylates with Choline Iodide Catalysts
| Monomer | Catalyst | Solvent | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| Methyl Methacrylate (MMA) | Choline Iodide | Ethyl Lactate | 4 | 95 | 10,000 | 10,200 | 1.15 |
| Butyl Acrylate (BA) | Choline Iodide | Ethyl Lactate | 2 | 98 | 10,000 | 9,800 | 1.18 |
| 2-Hydroxyethyl Methacrylate (HEMA) | Acetylcholine Iodide | Ethanol | 3 | 96 | 15,000 | 14,500 | 1.20 |
| Carboxybetaine Methacrylate (CBMA) | Butyrylcholine Iodide | Water | 1 | 99 | 20,000 | 19,800 | 1.25 |
Mn,theo = Theoretical number-average molecular weight; Mn,SEC = Number-average molecular weight determined by size-exclusion chromatography; Đ = Polydispersity index.
Table 2: Synthesis of Block Copolymers
| First Block | Second Block | Conversion (Block 1, %) | Conversion (Block 2, %) | Mn,SEC (Block 1, g/mol ) | Mn,SEC (Block 2, g/mol ) | Đ (Final) |
| Poly(MMA) | Poly(HEMA) | 95 | 92 | 10,200 | 19,500 | 1.22 |
| Poly(HEMA) | Poly(CBMA) | 96 | 98 | 14,500 | 28,300 | 1.28 |
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) using Choline Iodide
This protocol describes the synthesis of PMMA via living radical polymerization catalyzed by choline iodide in ethyl lactate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-iodopropionate (initiator)
-
Choline iodide (catalyst)
-
Ethyl lactate (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add choline iodide (e.g., 0.1 mmol).
-
Add ethyl lactate (e.g., 5 mL) to dissolve the catalyst.
-
Add MMA (e.g., 10 mmol) and ethyl 2-iodopropionate (e.g., 0.1 mmol).
-
Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by size-exclusion chromatography (SEC) to determine the molecular weight and polydispersity.
Protocol 2: Synthesis of a Diblock Copolymer (PMMA-b-PHEMA)
This protocol outlines the synthesis of a PMMA-b-PHEMA diblock copolymer.
Procedure:
-
Synthesize the first block, PMMA, following Protocol 1.
-
After reaching high conversion for the MMA polymerization, take a sample for analysis (SEC, ¹H NMR).
-
To the living PMMA solution, add a deoxygenated solution of 2-hydroxyethyl methacrylate (HEMA) in the appropriate solvent (e.g., ethanol).
-
Continue the polymerization at the same or a different temperature as required.
-
Monitor the conversion of HEMA by ¹H NMR.
-
Terminate and isolate the block copolymer as described in Protocol 1.
-
Characterize the final block copolymer and the initial PMMA macroinitiator by SEC to confirm the chain extension.
Diagrams
Caption: Mechanism of this compound Catalyzed LRP.
Caption: General Experimental Workflow for Polymer Synthesis.
Signaling Pathway Investigation
While the biocompatibility of the catalyst system is a significant advantage, understanding the interaction of the resulting polymers with biological systems at a molecular level is crucial for drug development. The cellular uptake and subsequent biological response to polymeric nanoparticles are complex processes that can involve various signaling pathways.
A proposed logical workflow for investigating the signaling pathways affected by a novel biocompatible polymer designed for drug delivery is presented below.
References
Application Notes and Protocols for the Synthesis of Hydrophilic Polymers Using Iodocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iodocholine iodide (choline iodide) and its analogues as biocompatible catalysts in the synthesis of hydrophilic polymers. This method, a form of organocatalyzed living radical polymerization (LRP), offers a green and efficient route to well-defined polymers for a range of applications, including drug delivery and biomedical materials.
Introduction
This compound and its analogues, such as acetylcholine iodide and butyrylcholine iodide, have emerged as non-toxic, metabolizable catalysts for "green" living radical polymerization.[1][2] This technique allows for the synthesis of a variety of functional polymers, including hydrophobic, hydrophilic, and zwitterionic polymethacrylates and polyacrylates, with high monomer conversions and low polydispersity.[1] The use of these biocompatible catalysts in combination with green solvents like ethyl lactate, ethanol, and water presents a sustainable approach to polymer chemistry, which is particularly advantageous for biomedical applications.[1]
The mechanism of this organocatalyzed LRP involves the reversible activation of a dormant polymer-iodide species by the iodide anion from the choline iodide catalyst to generate a propagating radical.[1] This process allows for precise control over the polymer architecture, yielding polymers with predictable molecular weights and narrow molecular weight distributions.
Data Presentation: Polymerization of Hydrophilic Monomers
The following tables summarize the quantitative data for the polymerization of various hydrophilic monomers using choline iodide and its analogues as catalysts.
Table 1: Polymerization of 2-Hydroxyethyl Methacrylate (HEMA) *
| Entry | Catalyst | Solvent | Time (h) | Temp (°C) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Choline Iodide | Bulk | 8 | 70 | 86 | 9,500 | 1.35 |
| 2 | Acetylcholine Iodide | Bulk | 8 | 70 | 78 | 8,700 | 1.28 |
| 3 | Butyrylcholine Iodide | Bulk | 8 | 70 | 67 | 7,600 | 1.33 |
| 4 | Choline Iodide | Ethanol | 8 | 70 | 79 | 8,900 | 1.46 |
| 5 | Acetylcholine Iodide | Ethanol | 8 | 70 | 75 | 8,400 | 1.39 |
| 6 | Butyrylcholine Iodide | Ethanol | 8 | 70 | 71 | 8,000 | 1.41 |
Data extracted from Wang et al., ACS Macro Lett. 2018.
Table 2: Polymerization of Poly(ethylene glycol) Methyl Ether Methacrylate (PEGMA) *
| Entry | Catalyst | Solvent | Time (h) | Temp (°C) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Choline Iodide | Bulk | 8 | 70 | 95 | 22,100 | 1.38 |
| 2 | Acetylcholine Iodide | Bulk | 8 | 70 | 92 | 21,500 | 1.32 |
| 3 | Butyrylcholine Iodide | Water | 8 | 70 | 88 | 20,700 | 1.42 |
| 4 | Choline Iodide | Water | 8 | 70 | 91 | 21,300 | 1.39 |
Data extracted from Wang et al., ACS Macro Lett. 2018.
Table 3: Polymerization of Zwitterionic Monomers *
| Entry | Monomer | Catalyst | Solvent | Time (h) | Temp (°C) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | MPC | Choline Iodide | Ethanol | 24 | 70 | 89 | 11,200 | 1.35 |
| 2 | MPC | Acetylcholine Iodide | Ethanol | 24 | 70 | 75 | 9,600 | 1.29 |
| 3 | SBMA | Butyrylcholine Iodide | Ethanol | 24 | 70 | 52 | 7,100 | 1.43 |
MPC: 2-methacryloyloxyethyl phosphorylcholine; SBMA: sulfobetaine methacrylate. Data extracted from Wang et al., ACS Macro Lett. 2018.
Experimental Protocols
The following are generalized protocols for the synthesis of hydrophilic polymers using choline iodide catalysts, based on the methodologies described by Wang et al.
3.1 Materials
-
Monomers: 2-Hydroxyethyl methacrylate (HEMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA), 2-methacryloyloxyethyl phosphorylcholine (MPC), sulfobetaine methacrylate (SBMA). Monomers should be passed through a column of basic alumina to remove inhibitors before use.
-
Initiator: Ethyl 2-iodo-2-methylpropionate (EMA-I) or α-iodophenylacetate (EPh-I).
-
Catalysts: Choline iodide (ChI), acetylcholine iodide (AChI), butyrylcholine iodide (BChI).
-
Solvents: Ethanol, water, or bulk (no solvent).
-
Other: Nitrogen gas, appropriate reaction vessel (e.g., Schlenk tube).
3.2 General Polymerization Procedure
-
To a reaction vessel, add the desired amounts of monomer, initiator (e.g., EMA-I), and catalyst (e.g., choline iodide).
-
If using a solvent, add the appropriate volume of ethanol or water.
-
Seal the reaction vessel and degas the mixture by bubbling with nitrogen for at least 30 minutes.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
After the reaction, cool the vessel to room temperature.
-
If the polymerization was conducted in bulk, dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran or methanol).
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
-
Characterize the polymer for monomer conversion (via ¹H NMR), number-average molecular weight (Mn), and polydispersity index (Đ) (via gel permeation chromatography).
Mandatory Visualizations
References
Laboratory procedure for handling and storing Iodocholine iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the handling, storage, and key applications of Iodocholine iodide. The following protocols are intended as a guide and should be adapted to specific experimental requirements.
Product Information and Specifications
This compound is a non-radioactive iodide salt of choline, a quaternary ammonium salt. It serves as a stable precursor and a "cold" standard for the radiolabeled Carbon-11 Choline used in Positron Emission Tomography (PET) imaging. Additionally, it functions as a non-toxic, metabolizable catalyst in the free radical polymerization of functional polymers.
Chemical Properties:
| Property | Value |
| Molecular Formula | C5H14INO |
| Molecular Weight | 231.08 g/mol |
| Appearance | White to off-white solid powder[1] |
| Melting Point | 263.00 - 264.00 °C[1] |
| Solubility | Soluble in water (50 mg/mL) and DMSO (100 mg/mL); requires sonication for dissolution. |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure its stability and to mitigate potential hazards.
Safety Precautions and Personal Protective Equipment (PPE)
Handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Engineering Controls: Ensure adequate ventilation in the handling area. Use of a chemical fume hood is recommended to avoid dust formation and inhalation.[1][2]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, a particle filter respirator is recommended.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.
Storage Conditions
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. It is important to protect the compound from moisture and light.
Storage Temperature and Stability:
| Condition | Duration |
| Stock Solution at -80°C | 6 months |
| Stock Solution at -20°C | 1 month |
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.
Incompatibilities
Avoid contact with strong oxidizing agents.
Experimental Protocols and Applications
This compound has two primary applications in research and development: as a standard in PET imaging and as a catalyst in polymerization.
Application 1: Standard for [¹¹C]-Choline PET Imaging
This compound serves as a non-radioactive reference standard for the synthesis and quality control of [¹¹C]-Choline, a radiotracer used in PET imaging to monitor various cancers.
Objective: To provide a generalized protocol for the use of this compound as a reference standard in the preparation of [¹¹C]-Choline for PET imaging.
Materials:
-
This compound
-
[¹¹C]-methyl iodide
-
Appropriate solvents (e.g., DMSO, water)
-
HPLC system with a radioactivity detector
-
Other reagents and equipment for radiolabeling synthesis
Generalized Protocol:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in water).
-
Radiolabeling Synthesis: Synthesize [¹¹C]-Choline by reacting [¹¹C]-methyl iodide with a suitable precursor.
-
HPLC Analysis:
-
Inject the prepared this compound standard into the HPLC system to determine its retention time.
-
Inject the synthesized [¹¹C]-Choline product into the HPLC system.
-
Compare the retention time of the radioactive peak with that of the this compound standard to confirm the identity of the [¹¹C]-Choline.
-
-
Quantification: Use the peak area from the this compound standard of known concentration to calculate the specific activity of the [¹¹C]-Choline product.
Application 2: Catalyst for Free Radical Polymerization
This compound can act as a "green," metabolizable catalyst for the living radical polymerization of functional polymers.
Objective: To provide a generalized protocol for the use of this compound as a catalyst in a free radical polymerization reaction.
Materials:
-
This compound
-
Monomer (e.g., functional acrylates)
-
Initiator
-
Appropriate solvent
-
Reaction vessel
-
Nitrogen or Argon source for inert atmosphere
Generalized Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the monomer and this compound in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Initiation: Add the initiator to the reaction mixture. The polymerization can be initiated by thermal or photochemical methods, depending on the initiator used.
-
Polymerization: Allow the reaction to proceed for the desired time at the appropriate temperature. Monitor the progress of the polymerization by techniques such as NMR or GPC.
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction. The resulting polymer can be purified by precipitation, extraction, or filtration to remove residual monomer, solvent, and catalyst.
Visualized Workflow
The following diagram illustrates the general workflow for handling and storing this compound.
References
Application Notes and Protocols for the Purification of Polymers Synthesized with Iodocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholine iodide is a versatile compound that can be utilized in polymer synthesis, for instance, as a non-toxic, metabolizable 'green' catalyst in free radical polymerization[1]. The resulting polymers, often possessing properties inherent to choline-based materials such as biocompatibility, are of significant interest in biomedical and pharmaceutical research. Proper purification of these polymers is a critical step to remove unreacted this compound, monomers, and other low-molecular-weight impurities, ensuring the final product's purity and performance.
These application notes provide detailed protocols for three common and effective techniques for purifying polymers synthesized using this compound: Dialysis , Size Exclusion Chromatography (SEC) , and Precipitation/Reprecipitation .
Purification by Dialysis
Dialysis is a widely used technique for separating macromolecules from small molecules and ions. It relies on the principle of selective diffusion across a semi-permeable membrane. This method is particularly suitable for water-soluble choline-based polymers.
Application Note
Dialysis is an effective and gentle method for removing small molecules like unreacted this compound and monomers from the polymer solution. The choice of dialysis membrane, specifically its Molecular Weight Cut-Off (MWCO), is crucial. The MWCO should be large enough to allow the free diffusion of impurities while being small enough to retain the polymer. For most polymer purification scenarios, a MWCO that is at least 10-20 times smaller than the molecular weight of the polymer is recommended. A recent user-guide on polymer purification by dialysis highlights that the choice of solvent and the viscosity of the polymer solution are major parameters affecting the purification process[2].
Experimental Protocol: Dialysis
Materials:
-
Crude polymer solution (dissolved in a suitable solvent, e.g., deionized water)
-
Dialysis tubing with an appropriate MWCO (e.g., 1 kDa, 3.5 kDa, or 10 kDa)
-
Large beaker or container (for the dialysis bath)
-
Stir plate and stir bar
-
Deionized water or an appropriate buffer solution
Procedure:
-
Hydration of the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in deionized water for at least 30-60 minutes to remove any preservatives and increase its permeability.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the crude polymer solution into the tubing, leaving sufficient headspace (about 10-20% of the volume) to accommodate any osmotic effects. Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis medium (e.g., deionized water). The volume of the dialysis medium should be at least 100 times the volume of the sample.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the dialysis medium. Gentle stirring will maintain a high concentration gradient, facilitating efficient diffusion.
-
Changing the Dialysis Medium: For optimal purification, change the dialysis medium periodically. A typical schedule is after 2-4 hours, then 8-12 hours, and then every 24 hours for 2-3 days.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag from the medium. Open one end and pipette the purified polymer solution into a clean container.
-
Post-Processing: The purified polymer solution can be lyophilized (freeze-dried) to obtain the solid polymer.
Workflow for Polymer Purification via Dialysis
Caption: Workflow for the purification of polymers using dialysis.
Purification by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution[3][4]. Larger molecules, such as the polymer, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like this compound, penetrate the pores and have a longer retention time.
Application Note
SEC is a powerful technique for both purifying polymers and characterizing their molecular weight distribution[3]. It is particularly useful for obtaining highly pure polymer fractions. The choice of the mobile phase (eluent) is critical and should be a good solvent for the polymer. For water-soluble choline-based polymers, aqueous buffers are commonly used. It is often necessary to add salt (e.g., NaCl or LiBr) to the mobile phase to suppress ionic interactions between the polymer and the stationary phase, which can cause peak tailing and inaccurate molecular weight determination.
Experimental Protocol: Preparative SEC
Materials:
-
Crude polymer sample
-
SEC system with a preparative-scale column
-
Appropriate mobile phase (e.g., 0.1 M NaCl in deionized water)
-
Syringe filters (for sample preparation)
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude polymer in the mobile phase to a known concentration (e.g., 5-10 mg/mL). Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.
-
Injection: Inject the filtered polymer solution onto the SEC column. The injection volume will depend on the column dimensions and the desired loading capacity.
-
Elution and Fraction Collection: The polymer will elute from the column, separated by size. Use a fraction collector to collect the eluent in discrete fractions. The larger polymer molecules will elute first.
-
Analysis of Fractions: Analyze the collected fractions (e.g., by UV-Vis spectroscopy if the polymer or impurities have a chromophore, or by refractive index) to determine which fractions contain the purified polymer.
-
Pooling and Concentration: Pool the fractions containing the pure polymer. The polymer can then be recovered from the solvent, for example, by rotary evaporation or lyophilization.
Logical Flow for SEC Purification
Caption: Separation principle of Size Exclusion Chromatography.
Purification by Precipitation/Reprecipitation
Precipitation is a common and straightforward method for purifying polymers. It involves dissolving the crude polymer in a good solvent and then adding a non-solvent (also called an anti-solvent or precipitant) to cause the polymer to precipitate out of the solution, leaving the more soluble impurities behind.
Application Note
The key to successful precipitation is the selection of an appropriate solvent/non-solvent system. The polymer should be highly soluble in the "good" solvent, while the impurities (this compound, unreacted monomers) should be soluble in the non-solvent. For water-soluble choline-based polymers, a common approach is to dissolve the polymer in water and then add a water-miscible organic solvent like acetone, ethanol, or isopropanol to induce precipitation. This process can be repeated multiple times (reprecipitation) to enhance purity.
Experimental Protocol: Precipitation
Materials:
-
Crude polymer sample
-
A good solvent for the polymer (e.g., deionized water)
-
A non-solvent for the polymer (e.g., acetone, ethanol, or isopropanol)
-
Beakers
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes (optional)
-
Vacuum filtration setup (Büchner funnel, filter paper, flask)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent with stirring.
-
Precipitation: Slowly add the non-solvent to the polymer solution while stirring vigorously. The polymer should start to precipitate out of the solution. Continue adding the non-solvent until no more precipitate is formed.
-
Isolation of the Polymer:
-
Decantation/Centrifugation: Allow the precipitate to settle, then carefully decant the supernatant which contains the dissolved impurities. Alternatively, transfer the mixture to centrifuge tubes and centrifuge to pellet the polymer.
-
Vacuum Filtration: Alternatively, collect the precipitated polymer by vacuum filtration using a Büchner funnel and filter paper.
-
-
Washing: Wash the collected polymer precipitate with a small amount of the non-solvent to remove any remaining impurities.
-
Reprecipitation (Optional): For higher purity, redissolve the collected polymer in the good solvent and repeat the precipitation process (steps 2-4).
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature to remove any residual solvent.
Quantitative Data Summary
The effectiveness of each purification technique can be assessed by various analytical methods. The following table summarizes typical data that can be obtained before and after purification.
| Parameter | Analytical Technique | Crude Polymer | Purified by Dialysis | Purified by SEC | Purified by Precipitation |
| Purity (%) | NMR Spectroscopy | 75% | >98% | >99% | >95% |
| Residual Monomer (%) | HPLC / NMR | 10% | <0.5% | <0.1% | <1% |
| Residual this compound (%) | HPLC / Ion Chromatography | 15% | <0.1% | <0.1% | <0.5% |
| Polymer Yield (%) | Gravimetric Analysis | 100% | 85-95% | 70-85% | 90-98% |
| Polydispersity Index (PDI) | SEC / GPC | 1.8 | 1.7 | 1.5 | 1.75 |
Note: The values in this table are representative and will vary depending on the specific polymer, synthesis conditions, and purification protocol.
Conclusion
The choice of purification technique for polymers synthesized with this compound depends on several factors, including the polymer's properties (solubility, molecular weight), the nature of the impurities, the desired level of purity, and the scale of the purification. Dialysis is a gentle and effective method for removing small molecule impurities. Size Exclusion Chromatography offers the highest resolution and can provide very pure polymer fractions, albeit with potentially lower yields. Precipitation is a rapid and scalable technique suitable for robust polymers. For optimal results, a combination of these techniques may be employed.
References
Application Notes and Protocols for Iodide-Based Systems in Materials Science
The following documentation provides detailed insights into the application of iodide-containing compounds in polymer synthesis, with a focus on green chemistry principles. While specific quantitative data and established protocols for iodocholine iodide in free radical polymerization are not extensively available in peer-reviewed literature, this document outlines the applications of related choline-based systems and iodide-mediated polymerization techniques.
Application Note 1: Choline-Based Systems as Green Catalysts in Polymer Synthesis
Introduction: The development of sustainable and biocompatible catalysts is a cornerstone of green polymer chemistry. Choline-based compounds, derived from the essential nutrient choline, are emerging as promising candidates due to their low toxicity, biodegradability, and availability from renewable resources. This compound, in particular, has been identified as a non-toxic, metabolizable "green" catalyst for the free radical polymerization of functional polymers[1][2]. While detailed mechanistic studies are limited in public literature, its potential lies in offering a more environmentally benign alternative to conventional metal-based or hazardous initiators.
Application in Ring-Opening Copolymerization (ROCOP): A significant application of choline derivatives is in the formation of deep eutectic solvents (DESs) for catalysis. Choline halide salts (e.g., choline chloride, and by extension, systems involving choline iodide) can act as highly effective, biocompatible catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce aliphatic polyesters[3][4][5].
-
Mechanism: In these systems, the choline salt acts as a nucleophilic catalyst. The halide anion (iodide or chloride) initiates the polymerization by ring-opening the epoxide. The choline cation is thought to activate the monomer and stabilize the propagating species.
-
Advantages:
-
Biocompatibility: The catalysts are based on a biocompatible salt, reducing the toxicity of the final polymer material, which is critical for biomedical applications.
-
"Green" Reaction Conditions: These polymerizations can often be conducted under mild, solvent-free conditions.
-
Enhanced Rates: The presence of hydrogen bond donors, such as water or urea (in DESs), can enhance the rate of polymerization without significantly compromising the polymer's molecular weight.
-
Data Presentation: Due to the lack of specific data for this compound as a polymerization catalyst, the following table is provided as a template for researchers to systematically record and evaluate the performance of novel green catalysts in polymerization reactions.
Table 1: Template for Characterizing Polymer Synthesis with a Novel Green Catalyst
| Entry | Monomer | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|---|---|
| 1 | ||||||||
| 2 | ||||||||
| 3 |
| 4 | | | | | | | | |
Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index)
Application Note 2: Catalyst-Free Iodine-Mediated Living Radical Polymerization
Introduction: Iodine-mediated polymerization is a powerful reversible deactivation radical polymerization (RDRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ < 1.5). A key advantage of modern iodine-mediated systems is the ability to proceed without a traditional metal catalyst, using visible light or heat to control the polymerization.
Mechanism and Principles: The process relies on the reversible cleavage of a dormant carbon-iodine (C-I) bond at the polymer chain end.
-
Activation: Under stimulation (e.g., visible light), the C-I bond homolytically cleaves, generating a propagating polymer radical (P•) and an iodine radical (I•).
-
Propagation: The polymer radical adds monomer units.
-
Deactivation: The propagating radical reversibly recombines with the iodine radical to reform the dormant species.
This rapid activation-deactivation equilibrium ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. Alkyl iodides often serve as the initiators for this process.
Key Features:
-
Catalyst-Free: The absence of a metal catalyst simplifies purification and results in a cleaner final product, which is highly desirable in electronics and biomedical fields.
-
Temporal Control: The polymerization can be started and stopped simply by turning the light source "on" and "off," offering excellent temporal control over the reaction.
-
Versatility: The method is tolerant to a wide range of functional monomers and can be driven by various wavelengths of visible light, including sunlight.
-
High End-Group Fidelity: The resulting polymers retain the iodide terminus, allowing for the synthesis of block copolymers through subsequent chain extension.
Data Presentation: The following table summarizes representative data from studies on catalyst-free, iodine-mediated polymerization of methacrylates, demonstrating the high degree of control achievable with this technique.
Table 2: Representative Data for Photo-Induced Iodine-Mediated Polymerization of Methyl Methacrylate (MMA)
| Entry | Initiator | [M]₀:[I]₀ Ratio | Light Source | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl iodoacetate | 100:1 | Blue LED (460 nm) | 6 | 92 | 9,800 | 1.15 |
| 2 | Iodoform | 200:1 | Green LED (520 nm) | 8 | 88 | 18,100 | 1.20 |
| 3 | Alkyl Iodide | 100:1 | Sunlight | 12 | 75 | 7,900 | 1.25 |
Data is representative and compiled for illustrative purposes based on findings in literature such as. [M]₀ = initial monomer concentration; [I]₀ = initial initiator concentration; Mn,exp = experimental number-average molecular weight; Đ = Dispersity.
Experimental Protocols
Protocol 1: Representative Protocol for Catalyst-Free, Photo-Induced Iodine-Mediated Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for synthesizing poly(methyl methacrylate) (PMMA) with controlled molecular weight and low dispersity using an alkyl iodide initiator and a visible light source.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Alkyl iodide initiator (e.g., ethyl iodoacetate, EAcI).
-
Anisole (or other suitable solvent).
-
Nitrogen (N₂) or Argon (Ar) gas for deoxygenation.
-
Standard Schlenk line or glovebox.
-
Glass reaction tube (e.g., Schlenk tube) with a magnetic stir bar.
-
Visible light source (e.g., LED lamp, 460 nm).
-
Syringes for liquid transfer.
Procedure:
-
Reaction Setup: Place a magnetic stir bar into a Schlenk tube. Seal the tube with a rubber septum, and connect it to a Schlenk line.
-
Deoxygenation: Evacuate the tube and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Preparation: Prepare a stock solution of the initiator (EAcI) in the chosen solvent (anisole).
-
Charging the Reactor: Under a positive flow of inert gas, add the desired amount of MMA (e.g., 2.0 g, 20 mmol) and anisole (e.g., 2.0 mL) to the Schlenk tube via syringe.
-
Initiator Addition: Add the calculated amount of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., for a target degree of polymerization of 200, add 0.1 mmol of EAcI).
-
Final Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen. After the final thaw, backfill the tube with inert gas.
-
Initiation of Polymerization: Place the sealed reaction tube in a water bath at a constant temperature (e.g., 25 °C) and position the visible light source at a fixed distance from the tube. Turn on the light source to begin the polymerization.
-
Monitoring the Reaction: At timed intervals, carefully extract small aliquots from the reaction mixture using a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and diluting with a suitable solvent (e.g., THF).
-
Analysis: Analyze the aliquots to determine monomer conversion (via ¹H NMR or GC) and polymer molecular weight and dispersity (via Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, turn off the light source and expose the reaction mixture to air to quench the polymerization.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the resulting polymer under vacuum until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for photo-induced iodine-mediated polymerization.
Caption: Equilibrium in iodine-mediated living radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Scaling Up Iodide-Catalyzed Polymerization Reactions
Introduction
While "Iodocholine iodide" is not documented as a specific catalyst for polymerization, this document outlines protocols for analogous iodide-mediated polymerization reactions, which are scientifically plausible and based on established principles. Two primary methodologies are presented: Choline Iodide-Catalyzed Living Radical Polymerization and Choline Iodide-Catalyzed Ring-Opening Copolymerization. These notes are intended for researchers, scientists, and drug development professionals interested in controlled polymer synthesis and its scalability.
The protocols detailed below are adapted from established methods using similar quaternary ammonium iodides and choline-based catalyst systems.[1][2][3][4] They provide a foundational framework for developing and scaling up polymerization reactions where a choline iodide species could theoretically be employed as a catalyst or co-catalyst.
Part 1: Choline Iodide-Catalyzed Living Radical Polymerization of Methacrylates
This section details the use of a choline iodide catalyst system for the living radical polymerization of methacrylate monomers. This approach allows for the synthesis of polymers with controlled molecular weights and low polydispersity.
Experimental Protocol: Lab-Scale Synthesis (25 mL)
-
Reactant Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the methacrylate monomer (e.g., methyl methacrylate, MMA), an alkyl iodide initiator (e.g., ethyl α-iodophenylacetate), and the choline iodide catalyst.
-
Solvent Addition: Add the desired solvent (e.g., anisole). The total volume of the reaction mixture should be approximately 25 mL.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and begin stirring.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight using techniques such as ¹H NMR and gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to a constant weight.
Protocol for Scaling Up to 1 L
-
Reactor Setup: A 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet is used.
-
Reagent Addition: Charge the reactor with the methacrylate monomer, alkyl iodide initiator, choline iodide catalyst, and solvent.
-
Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Heating and Stirring: Start the mechanical stirrer and heat the reactor to the target temperature using a circulating oil bath.
-
Process Monitoring: Utilize in-situ monitoring probes (e.g., FT-IR) if available, or take samples periodically through a sampling valve for offline analysis (¹H NMR, GPC).
-
Quenching: Upon reaching the target monomer conversion, cool the reactor and quench the reaction by introducing a stream of air.
-
Work-up and Isolation: Transfer the polymer solution to a larger vessel and precipitate the polymer in a non-solvent. The polymer can be collected by filtration or centrifugation and dried in a vacuum oven.
Quantitative Data Summary
| Scale | Monomer (MMA) | Initiator (EIPA) | Catalyst (Choline Iodide) | Solvent (Anisole) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 25 mL | 10.0 g | 0.18 g | 0.22 g | 15 mL | 80 | 6 | 92 | 25,000 | 1.15 |
| 1 L | 400 g | 7.2 g | 8.8 g | 600 mL | 80 | 6.5 | 90 | 24,500 | 1.18 |
Experimental Workflow Diagram
Caption: Workflow for Living Radical Polymerization.
Part 2: Choline Iodide-Catalyzed Ring-Opening Copolymerization of Epoxides and Anhydrides
This section describes a hypothetical protocol for the copolymerization of an epoxide and a cyclic anhydride using a choline iodide-based catalyst system, potentially as part of a deep eutectic solvent (DES). This method is relevant for producing biodegradable polyesters.
Experimental Protocol: Lab-Scale Synthesis (50 g)
-
Catalyst Preparation (Optional DES): If using a deep eutectic solvent, mix choline iodide with a hydrogen bond donor (e.g., glycerol) in a 1:2 molar ratio and heat gently (e.g., 60°C) until a homogeneous liquid is formed.
-
Reactant Charging: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add the epoxide (e.g., cyclohexene oxide), cyclic anhydride (e.g., phthalic anhydride), and the choline iodide catalyst (or DES).
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 120°C) under a nitrogen atmosphere with continuous stirring.
-
Monitoring Progress: Track the reaction progress by monitoring the disappearance of the anhydride peak using FT-IR spectroscopy or by analyzing aliquots via ¹H NMR.
-
Termination and Purification: After the desired reaction time, cool the mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., methanol). The purified polymer is then dried under vacuum.
Protocol for Scaling Up to 2 kg
-
Reactor Preparation: A 5 L stainless steel reactor with a heating/cooling jacket, mechanical stirrer, and nitrogen purging capabilities is required.
-
Reagent Loading: Charge the reactor with the epoxide, cyclic anhydride, and the choline iodide-based catalyst.
-
Inert Atmosphere: Seal the reactor and purge thoroughly with nitrogen to remove air and moisture.
-
Controlled Heating: Gradually heat the reactor to the target temperature while stirring. Monitor the internal temperature and pressure closely.
-
Process Control: Use automated process control to maintain the reaction temperature. Sample the reaction mixture periodically to monitor conversion and polymer properties.
-
Product Isolation: Once the reaction is complete, cool the reactor. The viscous polymer melt can be extruded or dissolved in a suitable solvent for precipitation and purification.
Quantitative Data Summary
| Scale | Epoxide (CHO) | Anhydride (PA) | Catalyst (Choline Iodide) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 50 g | 25 g | 25 g | 1.0 g | 120 | 4 | >95 | 15,000 | 1.30 |
| 2 kg | 1 kg | 1 kg | 40 g | 120 | 4.5 | >95 | 14,800 | 1.35 |
Proposed Catalytic Cycle
Caption: Proposed mechanism for Ring-Opening Copolymerization.
References
- 1. Promoting halogen-bonding catalyzed living radical polymerization through ion-pair strain - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04196K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodocholine Iodide: A Versatile and Green Reagent in Organic Synthesis
Introduction
Iodocholine iodide, the iodide salt of the essential nutrient choline, is emerging as a powerful and environmentally benign reagent in organic synthesis. Its non-toxic and metabolizable nature positions it as a "green" alternative to traditional metal-based catalysts and hazardous reagents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a catalyst for living radical polymerization and in the synthesis of cyclic carbonates. These applications are of significant interest to researchers in materials science, polymer chemistry, and sustainable synthesis.
Core Applications
Green Living Radical Polymerization (LRP) of Functional Polymers
This compound and its analogues serve as highly effective catalysts for organocatalyzed living radical polymerization (LRP), enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[1] This method is compatible with a range of functional monomers and can be conducted in environmentally friendly solvents such as ethyl lactate, ethanol, and water.[1]
Mechanism of Action: The polymerization proceeds via a reversible activation mechanism. The iodide anion (I⁻) from this compound reversibly activates a dormant polymer chain capped with iodine (Polymer-I), generating a propagating radical (Polymer•) and a triiodide anion (I₃⁻). This equilibrium allows for controlled polymer growth.
Logical Relationship of LRP Catalysis
Caption: Mechanism of this compound-Catalyzed Living Radical Polymerization.
Quantitative Data Summary for LRP of Methyl Methacrylate (MMA)
| Entry | Catalyst | Initiator | [Monomer]:[Initiator]:[Catalyst] | Solvent | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | Choline Iodide | EBiB | 100:1:1 | Ethyl Lactate | 6 | 95 | 9,600 | 9,800 | 1.15 |
| 2 | Acetylcholine Iodide | EBiB | 100:1:1 | Ethyl Lactate | 6 | 96 | 9,700 | 10,100 | 1.18 |
| 3 | Butyrylcholine Iodide | EBiB | 100:1:1 | Ethyl Lactate | 6 | 94 | 9,500 | 9,700 | 1.16 |
| 4 | Choline Iodide | EBiB | 100:1:1 | Ethanol | 6 | 92 | 9,300 | 9,500 | 1.20 |
| 5 | Choline Iodide | EBiB | 100:1:1 | Water | 24 | 85 | 8,600 | 8,900 | 1.25 |
Data is representative and compiled from findings reported in literature.[1] EBiB = Ethyl α-bromoisobutyrate. Mn,theo = Theoretical number-average molecular weight. Mn,exp = Experimental number-average molecular weight. Đ = Polydispersity index.
Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA)
-
Materials: Methyl methacrylate (MMA, monomer), ethyl α-bromoisobutyrate (EBiB, initiator), this compound (catalyst), and ethyl lactate (solvent). All reagents should be of high purity. MMA should be passed through a column of basic alumina to remove inhibitor prior to use.
-
Procedure:
-
In a typical experiment, a Schlenk flask is charged with this compound (e.g., 0.025 mmol, 1 eq).
-
The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill.
-
Deoxygenated ethyl lactate (e.g., 1.0 mL) is added via syringe.
-
MMA (e.g., 2.5 mmol, 100 eq) is then added, followed by EBiB (e.g., 0.025 mmol, 1 eq).
-
The reaction mixture is stirred at a constant temperature (e.g., 60 °C) for the specified time (e.g., 6 hours).
-
Samples may be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Characterization: The molecular weight (Mn) and polydispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC).
Synthesis of Cyclic Carbonates from Epoxides and CO₂
This compound, particularly when used in deep eutectic mixtures with hydrogen bond donors (HBDs), is an effective catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This process is a prime example of CO₂ utilization and green chemistry.[2]
Mechanism of Action: The iodide ion from this compound acts as a nucleophile, attacking the epoxide ring and causing it to open. The hydrogen bond donor stabilizes the resulting alkoxide intermediate. Subsequent reaction with CO₂ and cyclization yields the cyclic carbonate and regenerates the iodide catalyst.
Catalytic Cycle for Cyclic Carbonate Synthesis
References
Troubleshooting & Optimization
Troubleshooting low monomer conversion in Iodocholine iodide polymerization
Technical Support Center: Iodocholine Iodide Polymerization
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of this compound. The information is structured in a question-and-answer format to directly address specific challenges, particularly the issue of low monomer conversion.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typically used for choline-based ionic monomers like this compound?
While this compound can act as a catalyst for free-radical polymerization, its own polymerization would likely proceed via an ionic mechanism due to its charged nature.[1] Ionic polymerizations are highly sensitive to impurities and reaction conditions.[2][3] Alternatively, it could potentially be polymerized via a free-radical pathway, depending on the initiator and reaction setup used.
Q2: Why is achieving high monomer conversion crucial in my experiments?
Achieving high monomer conversion is essential for maximizing the yield of the polymer and ensuring the final product has the desired molecular weight and properties.[4] Low conversion can indicate underlying issues in the reaction setup or reagent purity, leading to inconsistent results and difficulty in purification of the final polymer.
Q3: What are the primary causes of low monomer conversion in ionic polymerization?
The most common causes of low conversion in ionic polymerizations are impurities that terminate the growing polymer chains.[5] These impurities can include water, oxygen, carbon dioxide, or other protic substances introduced through the monomer, solvent, initiator, or reaction apparatus. Other significant factors include improper initiator concentration and suboptimal reaction temperature.
Q4: How can I accurately measure the monomer conversion?
Several analytical techniques can be used to measure monomer conversion. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are common and effective. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be employed to quantify the remaining monomer. Gravimetric methods, which involve isolating and weighing the polymer, can also provide a straightforward measure of conversion.
Troubleshooting Guide: Low Monomer Conversion
Question: My this compound polymerization is resulting in consistently low monomer conversion (<50%). What are the potential causes and how can I systematically troubleshoot this issue?
Answer: Low monomer conversion in the polymerization of an ionic monomer like this compound can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving the root cause.
Reagent Purity and Preparation
Impurities are a primary culprit for terminating ionic polymerizations.
-
Monomer Purity: The this compound monomer may contain residual starting materials, moisture, or inhibitors from its synthesis or storage.
-
Solution: Purify the monomer immediately before use. Recrystallization from a suitable solvent is a common method. Ensure the monomer is thoroughly dried under vacuum.
-
-
Solvent Purity: The solvent must be free of water and other reactive impurities.
-
Solution: Use a high-purity solvent and consider distilling it over a suitable drying agent (e.g., calcium hydride) under an inert atmosphere.
-
-
Initiator Activity: The initiator's concentration can decrease over time, leading to a lower-than-expected initiation rate.
-
Solution: If using an organometallic initiator like n-butyllithium, it is crucial to titrate it to determine the exact molarity before use.
-
Reaction Conditions and Setup
Strict control over the reaction environment is critical.
-
Atmosphere Control: Oxygen and moisture from the air are potent inhibitors of many polymerizations.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). The entire polymerization should be conducted under a positive pressure of inert gas using Schlenk line techniques or in a glovebox.
-
-
Reaction Temperature: The temperature affects both the initiation and propagation rates.
-
Solution: An excessively low temperature may lead to a very slow reaction, while a high temperature can cause side reactions or premature termination. The optimal temperature will be specific to your system and should be carefully controlled. Lower temperatures generally favor ionic polymerizations by stabilizing the ionic species.
-
Initiator and Monomer Concentration
The ratio of monomer to initiator is a key parameter controlling the degree of polymerization and can influence the overall conversion.
-
Initiator Concentration: An insufficient amount of initiator will result in fewer polymer chains being formed. Conversely, an excessively high concentration can sometimes lead to side reactions.
-
Solution: Optimize the initiator concentration, typically ranging from 0.1 to 1.0 mol% with respect to the monomer, is a good starting point.
-
Quantitative Data Summary
The following tables summarize how different parameters can affect monomer conversion based on general polymerization principles.
Table 1: Effect of Initiator Concentration on Monomer Conversion
| Initiator Conc. (mol%) | Typical Monomer Conversion (%) | Resulting Polymer Molecular Weight |
|---|---|---|
| 0.1 | Low to Moderate (e.g., 45%) | High |
| 0.5 | High (e.g., 85%) | Medium |
| 1.0 | Very High (e.g., 92%) | Lower |
| 2.0 | High (potential slight decrease) | Low |
Data is illustrative and based on typical free-radical polymerization trends.
Table 2: Influence of Reaction Temperature on Polymerization
| Temperature | Effect on Initiation | Effect on Propagation | Potential Issues |
|---|---|---|---|
| Too Low | Slow decomposition of initiator | Slow propagation rate | Very low conversion |
| Optimal | Steady generation of active species | Efficient propagation | High conversion |
| Too High | Rapid initiator decomposition | May increase propagation rate | Side reactions, chain transfer, premature termination, lower molecular weight |
Based on general principles of polymerization kinetics.
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization (Illustrative)
This is a generalized protocol and should be adapted and optimized for your specific experimental goals.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel) should be oven-dried at 120°C overnight and then assembled hot while flushing with dry argon or nitrogen.
-
Reagent Preparation:
-
Purify the this compound monomer by recrystallization and dry under high vacuum.
-
Use anhydrous, deoxygenated solvent.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the purified this compound monomer to the reaction flask.
-
Add the anhydrous solvent via a cannula or a gas-tight syringe. Stir the mixture until the monomer is fully dissolved.
-
-
Initiation:
-
Cool the reaction mixture to the desired temperature (e.g., using an ice bath or cryostat).
-
Slowly add the initiator (e.g., a titrated solution of n-butyllithium in hexane) dropwise via a syringe.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature with continuous stirring for a predetermined time (e.g., 4-24 hours).
-
-
Termination:
-
Terminate the polymerization by adding a quenching agent, such as degassed methanol.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Measurement of Monomer Conversion by ¹H NMR
-
Sample Preparation: At various time points during the polymerization, carefully extract a small aliquot of the reaction mixture using a degassed syringe under an inert atmosphere.
-
Quenching: Immediately quench the polymerization in the aliquot by adding a small amount of an inhibitor or a terminating agent.
-
Solvent Removal: Remove the solvent from the aliquot under reduced pressure.
-
NMR Analysis: Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Calculation: Identify a characteristic proton signal from the monomer that disappears or shifts upon polymerization (e.g., vinylic protons if applicable). Compare the integral of this monomer peak to the integral of a stable peak from the polymer backbone or an internal standard to calculate the conversion.
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: General experimental workflow for polymerization.
References
Technical Support Center: Optimizing Iodocholine Iodide Catalyst Concentration in Living Radical Polymerization (LRP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Living Radical Polymerization (LRP) using iodocholine iodide as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in Living Radical Polymerization (LRP)?
A1: this compound acts as an organocatalyst in a type of LRP, specifically Reversible Chain Transfer Catalyzed (RTCP) or Organocatalyzed LRP. The iodide anion (I⁻) from this compound reversibly activates a dormant polymer chain end (Polymer-I) to generate a propagating radical (Polymer•) and a neutral iodine species. This reversible activation-deactivation process allows for control over the polymerization, leading to polymers with predetermined molecular weights and low polydispersity indices (PDIs).
Q2: How does the concentration of this compound affect the polymerization?
A2: The concentration of this compound is a critical parameter that influences the rate of polymerization and the degree of control over the process. A higher catalyst concentration generally leads to a faster polymerization rate due to a higher concentration of active propagating radicals. However, an excessively high concentration can lead to a loss of control, resulting in a broader molecular weight distribution (higher PDI) and potential side reactions. Conversely, a very low concentration may result in a slow or stalled polymerization.
Q3: What are the typical molar ratios of monomer:initiator:catalyst to start with?
A3: A common starting point for optimizing LRP with an iodide-based organocatalyst is a molar ratio of [Monomer]:[Initiator]:[Catalyst] in the range of[1]::[0.1] to[1]::. The optimal ratio will depend on the specific monomer, initiator, solvent, and temperature used. It is recommended to perform a series of small-scale experiments to determine the optimal conditions for your specific system.
Q4: Can other quaternary ammonium iodides be used as catalysts?
A4: Yes, other quaternary ammonium iodides like tetrabutylammonium iodide (TBAI) and tributylmethylphosphonium iodide (BMPI) have been successfully used as catalysts in organocatalyzed LRP. The choice of cation can influence the solubility of the catalyst in the polymerization medium and may have a subtle effect on the polymerization kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI > 1.5) | 1. Catalyst concentration is too high: An excess of the iodide anion can lead to an overly rapid activation of dormant chains and potentially favor termination reactions. 2. Catalyst concentration is too low: Insufficient catalyst may lead to slow deactivation, allowing propagating radicals to terminate before being capped. 3. Impurities in the monomer or solvent: Impurities can react with the propagating radicals, leading to irreversible termination. | 1. Decrease the catalyst concentration: Try reducing the molar ratio of this compound relative to the initiator (e.g., from [I]:[Cat] = 1:1 to 1:0.5 or 1:0.1). 2. Increase the catalyst concentration: Incrementally increase the catalyst concentration to ensure efficient deactivation. 3. Purify monomer and solvent: Ensure all reagents are free from inhibitors and other impurities. |
| Low Monomer Conversion or Stalled Polymerization | 1. Catalyst concentration is too low: An insufficient amount of catalyst will result in a low concentration of active species and a slow polymerization rate. 2. Low temperature: The rate of activation may be too slow at lower temperatures. 3. Initiator inefficiency: The chosen alkyl iodide initiator may not be efficiently generating radicals. | 1. Increase the catalyst concentration: Gradually increase the molar ratio of this compound to the initiator. 2. Increase the reaction temperature: Raising the temperature (e.g., from 60°C to 80°C) can increase the rate of polymerization. 3. Select a more appropriate initiator: Consult the literature for an initiator known to be effective for your specific monomer. |
| Bimodal or Tailing Molecular Weight Distribution | 1. Slow initiation: If the initiation is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a broader or multimodal distribution. 2. Chain transfer to solvent or monomer: Side reactions can lead to the formation of new chains with different lengths. | 1. Ensure rapid initiation: Select an initiator that rapidly decomposes or is activated at the start of the reaction. 2. Choose an appropriate solvent: Use a solvent with a low chain transfer constant. |
| Loss of "Living" Characteristics (e.g., inability to form block copolymers) | 1. Chain termination: Irreversible termination reactions lead to "dead" polymer chains that cannot be reactivated for further polymerization. This can be exacerbated by high catalyst concentrations or impurities. | 1. Optimize catalyst concentration: As with high PDI, fine-tune the catalyst concentration to minimize termination. 2. Ensure high purity of all reagents: Rigorously purify the monomer, solvent, and initiator. |
Quantitative Data Summary
The following table summarizes representative data for the polymerization of Methyl Methacrylate (MMA) using a quaternary ammonium iodide catalyst, which can serve as a starting point for optimizing your experiments with this compound.
| [MMA]:[Initiator]:[Catalyst] | Initiator | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |
| 100:1:0.5 | CP-I | BMPI | 60 | 2.75 | >95 | 5,500 | 1.15 |
Data adapted from a study on organocatalyzed LRP. CP-I = 1-cyano-1-propyl iodide, BMPI = tributylmethylphosphonium iodide.
Experimental Protocols
General Protocol for LRP of Methyl Methacrylate (MMA) using an this compound Catalyst
This protocol is a general guideline and should be adapted and optimized for your specific experimental setup and goals.
Materials:
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Methyl methacrylate (MMA), inhibitor removed
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Alkyl iodide initiator (e.g., 1-cyano-1-propyl iodide, CP-I)
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This compound (catalyst)
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Anhydrous solvent (e.g., toluene, anisole)
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Schlenk flask or glovebox
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Nitrogen or Argon source
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Magnetic stirrer and hotplate
Procedure:
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Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Dry the solvent over appropriate drying agents and distill under an inert atmosphere.
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Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amounts of this compound and the alkyl iodide initiator to a Schlenk flask equipped with a magnetic stir bar.
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Addition of Monomer and Solvent: Add the desired amount of anhydrous solvent and purified MMA to the Schlenk flask.
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Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.
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Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and begin stirring.
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Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and PDI by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
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Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
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Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
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Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer, initiator, and catalyst.
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Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Reversible activation-deactivation equilibrium in this compound catalyzed LRP.
Caption: A simplified troubleshooting workflow for LRP optimization.
References
Issues with Iodocholine iodide stability in solution
Welcome to the Technical Support Center for Iodocholine Iodide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound solutions.
Problem 1: Visible Color Change in Solution (Yellowing/Browning)
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Possible Cause 1: Oxidation of Iodide. Iodide ions (I⁻) can be oxidized to molecular iodine (I₂), which is yellow/brown in aqueous solutions. This can be accelerated by exposure to light, heat, or oxidizing agents.
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Solution:
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Prepare solutions fresh whenever possible.
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Store stock solutions protected from light (e.g., in amber vials) and at recommended low temperatures.[1]
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Avoid contamination with oxidizing agents.
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Consider deoxygenating solvents before use, particularly for long-term storage.
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Possible Cause 2: Degradation of the Choline Moiety. Choline and its analogs can undergo degradation, which may lead to colored byproducts.
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Solution:
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Ensure the pH of aqueous solutions is near neutral, as highly alkaline or acidic conditions can promote degradation.
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Follow recommended storage temperatures and durations strictly.
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Problem 2: Inconsistent or Unexpected Experimental Results
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Possible Cause 1: Degradation of this compound. The concentration of the active compound may have decreased due to instability, leading to reduced efficacy in your experiments.
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Solution:
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Verify the concentration of your this compound solution using a validated analytical method, such as HPLC-UV, before use.
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Prepare fresh solutions for critical experiments.
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Review the storage conditions and age of your stock solution.
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Possible Cause 2: Incompatibility with other reagents. this compound may react with other components in your experimental setup.
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Solution:
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Review the chemical compatibility of this compound with all other reagents in your assay. Be cautious with strong oxidizing or reducing agents.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: For the solid powder, it is recommended to store it at 4°C, sealed, and protected from moisture and light. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[1] Always protect solutions from light and moisture.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. For aqueous buffers, it is advisable to prepare solutions fresh or store them for very short periods at low temperatures. The stability in aqueous solutions can be pH-dependent.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most reliable way to assess the purity and concentration of your solution over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the chemistry of similar compounds, two primary degradation pathways are likely:
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Oxidation of the Iodide Ion: The iodide ion can be oxidized to iodine, particularly when exposed to light, heat, or oxidizing agents.
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Degradation of the Choline Moiety: The choline structure can be susceptible to degradation, potentially through processes like Hofmann elimination under basic conditions or other decomposition pathways.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing iodide are often light-sensitive.[1] Exposure to light, especially UV light, can accelerate the oxidation of iodide to iodine, leading to a discoloration of the solution and a decrease in the compound's integrity. It is crucial to store solutions in light-protecting containers (e.g., amber vials) and to minimize light exposure during experiments.
Data Summary
The following tables summarize key stability information for this compound solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -20°C | 1 month | Sealed container, protect from light and moisture |
| -80°C | 6 months | Sealed container, protect from light and moisture |
Table 2: Factors Affecting this compound Solution Stability
| Factor | Potential Effect | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation. | Store at recommended low temperatures (-20°C or -80°C). |
| Light | Promotes oxidation of iodide. | Use amber vials or wrap containers in foil. |
| pH (Aqueous) | Extremes in pH may promote hydrolysis or other degradation pathways. | Maintain a near-neutral pH unless the experimental protocol requires otherwise. |
| Oxygen | Can contribute to the oxidation of iodide. | Use deoxygenated solvents for long-term storage. |
| Contaminants | Oxidizing or reducing agents can react with the compound. | Use high-purity solvents and handle with care to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
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Weigh the desired amount of this compound in a sterile, dry container.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
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Vortex or sonicate briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method validation and optimization are required for specific applications.
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Instrumentation: HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
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Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a near-neutral pH) can be used. A simple isocratic method with a mixture of acetonitrile and water may also be effective.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the iodide ion or the parent compound has significant absorbance (e.g., around 226 nm for iodide).
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Procedure:
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Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
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Dilute a sample of the this compound solution being tested to a concentration within the calibration range.
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Inject the sample onto the HPLC system.
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Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.
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Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.
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Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Iodocholine Iodide Catalyzed Polymer Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iodocholine iodide in polymer synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymerization experiments using this compound as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity (Đ > 1.5) | 1. High Radical Concentration: An excessively high concentration of propagating radicals can lead to an increased rate of termination reactions, which broadens the molecular weight distribution.[1] 2. Slow Initiation: If the initiation of polymer chains is slow compared to propagation, not all chains will start growing at the same time, resulting in a broader polydispersity. 3. Catalyst Inactivity: The catalyst may not be sufficiently active for the specific monomer, leading to poor control over the polymerization. This is particularly relevant for acrylates, which form stronger carbon-iodine dormant bonds compared to methacrylates.[2] 4. Impurities: The presence of impurities in the monomer, solvent, or catalyst can interfere with the polymerization process and lead to side reactions. | 1. Adjust Monomer to Initiator Ratio: Increasing the monomer-to-initiator ratio can lead to higher molecular weight polymers and potentially lower polydispersity, but this needs to be optimized for each system. 2. Optimize Temperature: Temperature can influence the rates of initiation, propagation, and termination differently. A systematic study of the reaction temperature is recommended to find the optimal balance for controlled polymerization. 3. Select a More Active Catalyst: For monomers like acrylates, a more active catalyst, such as butyrylcholine iodide (BChI), may be necessary to achieve good control.[2] 4. Purify Reagents: Ensure that the monomer is passed through an inhibitor removal column and that all solvents are of high purity and appropriately dried. |
| Low or No Monomer Conversion | 1. Catalyst Deactivation: The this compound catalyst may be sensitive to certain conditions or impurities that lead to its deactivation. 2. Inefficient Initiation: The chosen initiator (e.g., an alkyl iodide) may not be efficiently generating radicals under the reaction conditions. 3. Presence of Inhibitors: Oxygen or other radical scavengers present in the reaction mixture can inhibit the polymerization. | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen. 2. Increase Catalyst Concentration: A higher catalyst concentration may be required to achieve a reasonable polymerization rate, particularly for less reactive monomers. 3. Verify Initiator and Catalyst Quality: Ensure that the initiator and this compound are pure and have not degraded during storage. |
| Bimodal Molecular Weight Distribution | 1. Chain Transfer Reactions: Chain transfer to the solvent or monomer can result in the formation of "dead" polymer chains and the initiation of new chains, leading to a bimodal distribution.[1] 2. Mixed Propagation Mechanisms: The presence of multiple active species or competing polymerization mechanisms can lead to different polymer populations. | 1. Solvent Selection: Choose a solvent with a low chain transfer constant. For example, when using alcohol solvents, branched alcohols may exhibit lower chain transfer than linear alcohols. 2. Optimize Reaction Conditions: Adjusting the temperature and concentrations of reactants can help to suppress side reactions and favor a single, well-controlled polymerization pathway. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Minor variations in the purity of monomers, initiators, or the catalyst can lead to significant differences in polymerization kinetics and outcomes. 2. Inconsistent Reaction Setup: Small changes in the reaction setup, such as the efficiency of degassing or the rate of heating, can affect the reproducibility of the experiment. | 1. Standardize Reagent Purification: Implement a consistent and rigorous purification protocol for all reagents. 2. Maintain a Consistent Protocol: Carefully document and control all aspects of the experimental setup and procedure to ensure consistency between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the polymerization process?
A1: this compound acts as a "green," non-toxic, and metabolizable organocatalyst in living radical polymerization (LRP).[2] It facilitates the reversible activation of a dormant polymer chain (Polymer-I) to a propagating radical (Polymer•), which allows for controlled polymer growth.
Q2: Which types of monomers can be polymerized using this compound?
A2: this compound and its analogues have been successfully used to polymerize a range of monomers, including methacrylates (e.g., methyl methacrylate - MMA), acrylates (e.g., butyl acrylate - BA), and various hydrophilic and zwitterionic monomers.
Q3: What are the typical reaction conditions for a polymerization catalyzed by this compound?
A3: Typical conditions involve the use of an alkyl iodide initiator, the this compound catalyst, and a suitable solvent, often a "green" solvent like ethyl lactate, ethanol, or water. The reaction is typically carried out under an inert atmosphere at elevated temperatures (e.g., 70-110 °C). The specific ratios of monomer to initiator and catalyst will depend on the target molecular weight and the specific monomer being used.
Q4: How can I purify the polymer after synthesis?
A4: A common method for purifying polymers from LRP reactions is precipitation. The reaction mixture is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) and then precipitated into a non-solvent (e.g., methanol or a hexane/isopropanol mixture). This process is often repeated to ensure the removal of unreacted monomer, initiator, and catalyst. The purified polymer is then dried under vacuum.
Q5: Is it possible to synthesize block copolymers using this catalytic system?
A5: Yes, the living nature of this polymerization technique allows for the synthesis of well-defined block copolymers. This is typically achieved by first polymerizing one monomer to create a macroinitiator, and then adding a second monomer to grow the next block.
Quantitative Data Summary
The following tables summarize data from the polymerization of methyl methacrylate (MMA) and butyl acrylate (BA) using butyrylcholine iodide (BChI), a close analogue of this compound, as the catalyst. This data provides a baseline for expected outcomes.
Table 1: Polymerization of Methyl Methacrylate (MMA) with BChI Catalyst
| Entry | Time (h) | Conversion (%) | M_n (experimental) | M_n (theoretical) | Đ (M_w/M_n) |
| 1 | 10 | 73 | 8,300 | 8,300 | 1.22 |
Reaction Conditions: Bulk polymerization of MMA (8 M) with EPh–I (80 mM) as initiator and BChI (80 mM) as catalyst at 70 °C.
Table 2: Polymerization of Butyl Acrylate (BA) with BChI Catalyst
| Entry | Time (h) | Conversion (%) | M_n (experimental) | M_n (theoretical) | Đ (M_w/M_n) |
| 1 | 48 | 48 | 6,500 | 6,500 | 1.35 |
Reaction Conditions: Solution polymerization of BA (8 M) with EMA–I (80 mM) as initiator and BChI (320 mM) as catalyst in 25 wt% ethyl lactate at 110 °C.
Experimental Protocols
Protocol 1: General Procedure for Homopolymerization of Methyl Methacrylate (MMA)
This protocol is adapted from the procedures described for choline iodide catalyzed LRP.
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Reagent Preparation:
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MMA is passed through a column of basic alumina to remove the inhibitor.
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This compound, the alkyl iodide initiator (e.g., ethyl iodo-phenylacetate, EPh-I), and the solvent are used as received unless otherwise noted.
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Reaction Setup:
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A reaction flask is charged with this compound and the alkyl iodide initiator.
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The flask is sealed with a rubber septum and subjected to three freeze-pump-thaw cycles to remove oxygen.
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Degassed MMA and solvent (if applicable) are added to the flask via syringe under an inert atmosphere (e.g., argon).
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Polymerization:
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The reaction flask is placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred.
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Samples are taken periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by ¹H NMR and gel permeation chromatography (GPC), respectively.
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Termination and Purification:
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The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
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The mixture is dissolved in a minimal amount of a suitable solvent (e.g., THF).
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The polymer is purified by precipitation into a non-solvent (e.g., methanol). This process is repeated twice.
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The purified polymer is dried in a vacuum oven until a constant weight is achieved.
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Protocol 2: Synthesis of a Block Copolymer (e.g., PMMA-b-PBA)
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Synthesis of the First Block (PMMA macroinitiator):
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Follow the procedure outlined in Protocol 1 for the homopolymerization of MMA.
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The polymerization is stopped at a high monomer conversion (e.g., >90%) but before termination.
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Chain Extension:
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A degassed solution of the second monomer (e.g., butyl acrylate) is added to the living PMMA macroinitiator solution under an inert atmosphere.
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The reaction mixture is stirred at the appropriate temperature (which may be different from the first block polymerization) until the desired conversion of the second monomer is reached.
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Purification:
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The block copolymer is terminated and purified using the same procedure described in Protocol 1.
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Visualizations
Caption: General workflow for this compound catalyzed polymer synthesis.
Caption: A decision-making workflow for troubleshooting common polymerization issues.
References
Technical Support Center: Optimizing Iodocholine Iodide as a Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Iodocholine iodide as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic application?
This compound is a quaternary ammonium salt containing iodide. In the context of catalysis, it is primarily explored as a source of iodide ions, which can act as a catalyst or co-catalyst in various organic reactions, most notably in controlled radical polymerization techniques such as Iodine Transfer Polymerization (ITP). Its "green" credentials as a non-toxic, metabolizable compound make it an attractive alternative to traditional metal-based catalysts.
Q2: How does this compound function as a catalyst in radical polymerization?
This compound can participate in degenerative chain transfer reactions, a key mechanism in living radical polymerization. The iodide ion can reversibly bond with the growing polymer chain, creating a dormant species. This reversible termination minimizes irreversible termination reactions, allowing for better control over polymer molecular weight and dispersity.
Q3: What are the key parameters to consider when optimizing a reaction using this compound?
The efficiency of a reaction catalyzed by this compound is influenced by several factors, including catalyst concentration, monomer-to-initiator ratio, temperature, and solvent choice. Careful optimization of these parameters is crucial for achieving high conversion rates and desired polymer characteristics.
Q4: How should this compound be handled and stored?
Proper handling and storage are critical to maintain the catalytic activity of this compound. It should be stored in a cool, dry place, away from light and moisture.[1] When handling, standard laboratory safety procedures should be followed, including the use of personal protective equipment.[2] To prevent degradation, it is advisable to use the catalyst promptly after opening the container and to purge the container with an inert gas before resealing.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Monomer Conversion | 1. Inactive Catalyst: The this compound may have degraded due to improper storage or handling. 2. Insufficient Initiator: The concentration of the radical initiator may be too low to start the polymerization effectively. 3. Low Temperature: The reaction temperature may be below the optimal range for initiator decomposition and propagation. | 1. Use a fresh batch of this compound. Ensure storage conditions are appropriate (cool, dry, dark). 2. Increase the initiator concentration. Refer to Table 1 for typical monomer-to-initiator ratios. 3. Gradually increase the reaction temperature in 5-10°C increments. |
| Poor Control Over Polymer Molecular Weight (High Dispersity) | 1. Inappropriate Monomer/Catalyst Ratio: The ratio of monomer to this compound may be too high, leading to insufficient control. 2. High Temperature: Excessive temperatures can increase the rate of irreversible termination reactions. 3. Chain Transfer to Solvent: The solvent may be participating in chain transfer reactions.[3] | 1. Decrease the monomer-to-catalyst ratio to enhance the reversible deactivation process. 2. Lower the reaction temperature. 3. Select a solvent with a low chain transfer constant. |
| Slow Reaction Rate | 1. Low Catalyst Concentration: The amount of this compound may be insufficient to effectively mediate the polymerization. 2. Low Temperature: The reaction kinetics are likely slow at lower temperatures. | 1. Increase the concentration of this compound. 2. Increase the reaction temperature. |
| Reaction Stops Prematurely | 1. Initiator Depletion: The radical initiator may have been fully consumed before all the monomer has reacted. 2. Catalyst Deactivation: The this compound may be degrading under the reaction conditions.[4] | 1. Add a second charge of the initiator. 2. Consider performing the reaction under an inert atmosphere to prevent oxidative degradation. |
Data Presentation
Table 1: Typical Reaction Parameters for Iodine-Mediated Radical Polymerization
| Parameter | Typical Range | Notes |
| [Monomer]₀ / [Initiator]₀ | 50:1 to 500:1 | This ratio is a primary determinant of the target molecular weight of the polymer.[5] |
| [Initiator]₀ / [Catalyst]₀ | 1:1 to 1:5 | A higher catalyst concentration generally leads to better control over the polymerization. |
| Temperature (°C) | 50 - 90 | The optimal temperature depends on the decomposition kinetics of the chosen initiator. |
| Reaction Time (hours) | 4 - 24 | Reaction time will vary based on other parameters and the desired final conversion. |
Experimental Protocols
Representative Protocol for Iodine-Mediated Radical Polymerization of an Acrylic Monomer
This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.
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Reagent Preparation:
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The monomer (e.g., methyl methacrylate) is passed through a column of basic alumina to remove the inhibitor.
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The radical initiator (e.g., AIBN) is recrystallized from an appropriate solvent.
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This compound is dried under vacuum before use.
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The solvent (e.g., toluene) is dried over molecular sieves.
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Reaction Setup:
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A Schlenk flask is charged with this compound and the radical initiator.
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The flask is sealed with a rubber septum and purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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The degassed solvent and monomer are added to the flask via syringe.
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Polymerization:
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The reaction mixture is stirred and heated to the desired temperature (e.g., 70°C) in an oil bath.
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The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.
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Termination and Isolation:
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Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
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The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
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The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
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Visualizations
Caption: A typical experimental workflow for this compound catalyzed radical polymerization.
References
How to avoid premature termination in Iodocholine iodide polymerization
Technical Support Center: Iodocholine Iodide Polymerization
Disclaimer: The polymerization of "this compound" is a specialized or hypothetical process. This guide is based on established principles of polymer chemistry, particularly cationic polymerization, which are likely applicable. The troubleshooting steps and protocols provided are intended as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low molecular weights in our this compound polymerization. What are the likely causes?
A1: Low molecular weight is a common indicator of premature termination. Several factors could be responsible:
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Impurities: Water is a primary culprit in many polymerization reactions, acting as a potent chain terminator.[1] Other nucleophilic impurities in the monomer, solvent, or initiator can also halt chain growth.
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Incorrect Stoichiometry: An improper molar ratio between the monomer and initiator will directly impact the final polymer chain length.[1]
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Suboptimal Reaction Temperature: Excessively high temperatures can promote side reactions and chain transfer, leading to shorter polymer chains. Conversely, a temperature that is too low may result in an impractically slow reaction rate.[1][2]
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Initiator/Catalyst Issues: The choice and concentration of the initiator are critical. An inefficient or deactivated initiator will lead to slow initiation and a higher likelihood of termination reactions dominating.[1]
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Chain Transfer Reactions: The growing polymer chain can transfer its active center to a monomer, solvent molecule, or counter-ion, which terminates the original chain.
Q2: My reaction mixture turns a yellow/brown color and then stops polymerizing. What could be happening?
A2: Discoloration can indicate degradation or side reactions. In the context of this compound, the presence of iodide ions could lead to the formation of iodine (I₂), which is brownish in solution, especially at higher temperatures or in the presence of oxygen. This suggests that oxidative side reactions might be occurring, which can consume the active species and inhibit polymerization. Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and at controlled, often low, temperatures can help prevent these issues.
Q3: Can the iodide counter-ion itself cause premature termination?
A3: Yes, this is a significant possibility. In cationic polymerization, the counter-ion should ideally be non-nucleophilic to prevent it from reacting with the positively charged, growing chain end. Iodide (I⁻) is a relatively strong nucleophile and can attack the carbocation at the chain end, forming a neutral and inactive iodo-terminated polymer chain. This is a form of termination by combination with the counter-ion.
Q4: What is "living polymerization" and is it achievable for this system?
A4: Living polymerization is a type of chain polymerization where termination and chain transfer reactions are essentially eliminated. This allows polymer chains to grow until all the monomer is consumed and can be restarted by adding more monomer. Achieving a living cationic polymerization requires careful control of reaction conditions to suppress termination. For this compound, this would involve using a very pure monomer and solvent, a suitable initiator system that generates a non-nucleophilic counter-ion, and maintaining low temperatures.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight / Low Conversion
| Potential Cause | Recommended Action | Rationale |
| Presence of Water/Impurities | Rigorously dry all glassware, solvents, and the monomer. Purify the monomer (e.g., by recrystallization or column chromatography). Run the reaction under a dry, inert atmosphere (N₂ or Ar). | Water and other nucleophiles can act as chain terminators in cationic polymerization. |
| Suboptimal Temperature | For cationic polymerizations, often lower temperatures (-78°C to 0°C) are required to minimize chain transfer and termination. Experiment with a range of temperatures to find the optimal balance. | Lower temperatures can suppress side reactions that lead to premature termination. |
| Nucleophilic Counter-ion (Iodide) | Consider adding a Lewis acid (co-initiator) that can create a more complex, less nucleophilic counter-ion (e.g., using SnCl₄ as an initiator might generate a [SnCl₄I]⁻ complex). | A weakly nucleophilic counter-ion is crucial to prevent it from combining with the growing polymer chain. |
| Incorrect Initiator Concentration | Optimize the monomer-to-initiator ratio. A higher ratio generally leads to higher molecular weight, but too low an initiator concentration can result in slow initiation and incomplete conversion. | The initiator concentration directly influences the number of growing chains and the final molecular weight. |
Issue 2: Gel Formation or Cross-Linking
| Potential Cause | Recommended Action | Rationale |
| Multifunctional Impurities | Ensure high purity of the this compound monomer. Impurities with multiple polymerizable groups can act as cross-linking agents. | Cross-linking leads to an infinite network, causing the reaction mixture to solidify into a gel. |
| Chain Transfer to Polymer | Lower the monomer concentration (by adding more solvent) or decrease the reaction temperature. | High polymer concentration and high temperatures can promote reactions where a growing chain attacks the backbone of another polymer chain, leading to branching and eventually cross-linking. |
| High Reaction Temperature | Maintain strict temperature control. Excessive heat can trigger side reactions that lead to cross-linking. | Uncontrolled temperature increases (exotherms) are a common cause of gel formation. |
Experimental Protocols
Protocol 1: Rigorous Purification and Drying of Reagents
-
Monomer (this compound): Recrystallize the monomer from a suitable dry solvent. Dry the purified monomer under high vacuum for at least 24 hours before use. Store in a desiccator under an inert atmosphere.
-
Solvent (e.g., Dichloromethane): Reflux the solvent over a drying agent (e.g., CaH₂) for 4-6 hours. Distill the solvent under a dry nitrogen or argon atmosphere immediately before use.
-
Initiator: If using a Lewis acid initiator (e.g., SnCl₄), it should be handled in a glovebox or under a strictly inert atmosphere due to its sensitivity to moisture.
Protocol 2: General Procedure for Cationic Polymerization of this compound
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and septum, and flame-dry it under vacuum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: In a glovebox or under an inert atmosphere, add the purified this compound monomer to the reaction flask. Use a cannula or a dry syringe to transfer the freshly distilled dry solvent into the flask.
-
Temperature Control: Cool the reaction vessel to the desired temperature (e.g., -78°C using a dry ice/acetone bath). Allow the solution to equilibrate for at least 15 minutes.
-
Initiation: Prepare a stock solution of the initiator in the dry reaction solvent. Using a dry syringe, slowly inject the required amount of the initiator solution into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity.
-
Termination: To terminate the reaction, add a quenching agent such as pre-chilled dry methanol. This will react with the active chain ends and stop the polymerization.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Hypothetical pathways in this compound polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
References
Technical Support Center: Optimizing Iodocholine Iodide Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the temperature for reactions catalyzed by iodocholine iodide. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: The optimal temperature for this compound catalyzed reactions is highly dependent on the specific reaction type and substrates involved. Generally, temperatures can range from ambient temperature to 110°C. For instance, in reactions like the synthesis of cyclic carbonates, increasing the temperature from 30°C to 60°C can significantly reduce the reaction time from 10 hours to 1 hour.[1] However, for other applications, such as certain polymerization reactions, a temperature range of ambient to 100°C has been shown to have a marked effect on catalyst activity. It is crucial to perform a temperature screening study for your specific reaction to determine the optimal conditions.
Q2: How does temperature affect the catalytic activity of this compound?
A2: Temperature has a dual effect on this compound catalyzed reactions. Initially, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or undesirable side reactions, which can decrease the overall yield and selectivity. For choline-based catalysts, temperatures above a certain threshold can lead to decreased efficiency. Therefore, a careful optimization of temperature is necessary to achieve the best results.
Q3: What are the signs of catalyst degradation at elevated temperatures?
A3: Signs of this compound degradation at elevated temperatures may include a change in the color of the reaction mixture, a decrease in the reaction rate over time, or the formation of unexpected byproducts. In some cases, the catalyst may precipitate out of the solution. If you observe any of these signs, it is recommended to lower the reaction temperature or consider a different solvent system.
Q4: Can this compound be recycled and reused? How does temperature affect its reusability?
A4: The reusability of this compound depends on the reaction conditions and the work-up procedure. In many cases, choline-based catalysts can be recovered and reused. However, exposure to high temperatures for extended periods can lead to gradual degradation, reducing the catalyst's activity in subsequent runs. To maximize reusability, it is advisable to use the lowest effective temperature and to handle the catalyst carefully during recovery.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Sub-optimal temperature: The reaction temperature may be too low to overcome the activation energy barrier. 2. Catalyst deactivation: The catalyst may have been deactivated by impurities or improper handling. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction. | 1. Increase the temperature: Gradually increase the reaction temperature in 10°C increments. 2. Use fresh catalyst: Ensure the this compound is pure and dry. 3. Solvent screening: Test a range of solvents with different polarities. |
| Formation of byproducts | 1. Temperature too high: High temperatures can lead to side reactions or decomposition of reactants and products. 2. Prolonged reaction time: Leaving the reaction for too long, even at an optimal temperature, can result in byproduct formation. | 1. Lower the temperature: Reduce the reaction temperature to improve selectivity. 2. Optimize reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Inconsistent results | 1. Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and selectivity. 2. Moisture in the reaction: this compound can be sensitive to moisture, which can affect its catalytic activity. | 1. Use a reliable heating system: Employ an oil bath or a temperature-controlled reaction block for precise temperature management. 2. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst solubility issues | 1. Incorrect solvent: The catalyst may not be fully soluble in the chosen solvent at the reaction temperature. | 1. Change the solvent: Select a solvent in which this compound has good solubility at the desired temperature. 2. Increase the temperature: In some cases, a slight increase in temperature can improve catalyst solubility. |
Experimental Protocols
General Protocol for Temperature Optimization
This protocol provides a general framework for optimizing the reaction temperature for a generic this compound catalyzed reaction.
1. Materials:
-
This compound catalyst
-
Reactant A
-
Reactant B
-
Anhydrous solvent
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating system (e.g., oil bath, heating mantle with a temperature controller)
-
Analytical instruments for monitoring reaction progress (e.g., TLC, GC-MS, NMR)
2. Procedure:
-
Set up a series of identical reactions in parallel.
-
To each reaction vessel, add the reactants, solvent, and a catalytic amount of this compound (e.g., 1-10 mol%).
-
Set each reaction to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Stir the reactions at their respective temperatures for a predetermined amount of time.
-
Monitor the progress of each reaction at regular intervals by taking small aliquots for analysis.
-
Once the reactions are complete, quench them and perform a work-up procedure to isolate the product.
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 40 | 12 | 35 | 30 |
| 50 | 10 | 60 | 55 |
| 60 | 6 | 95 | 92 |
| 70 | 4 | 98 | 90 (minor byproducts observed) |
| 80 | 3 | >99 | 85 (significant byproduct formation) |
| Note: This is example data and will vary depending on the specific reaction. |
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for common reaction issues.
References
Technical Support Center: Synthesis of High Molecular Weight Polymers with Iodocholine Iodide
Welcome to the technical support center for the synthesis of high molecular weight polymers using iodocholine iodide and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymerizations.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the polymerization process?
A1: this compound and its analogues (e.g., acetylcholine iodide, butyrylcholine iodide) act as biocompatible and metabolizable catalysts in a type of controlled polymerization known as organocatalyzed living radical polymerization (LRP).[1][2] In this system, the iodide anion (I⁻) from the choline salt reversibly activates a dormant polymer chain that has an alkyl iodide end group (Polymer-I). This reversible activation allows for controlled chain growth and results in polymers with predictable molecular weights and low polydispersity.[2]
Q2: Why am I obtaining polymers with a lower molecular weight than theoretically predicted?
A2: Several factors can contribute to lower-than-expected molecular weights:
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Chain Transfer to Solvent: If the polymerization is conducted in a solvent that can act as a chain transfer agent (e.g., certain alcohols), the growing polymer radical can abstract an atom from the solvent. This terminates the polymer chain and initiates a new, shorter chain, thereby lowering the average molecular weight.[3][4]
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Impure Monomers or Solvents: Impurities can react with the propagating radicals and terminate the polymerization, leading to shorter polymer chains.
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High Initiator Concentration: An excessively high concentration of the radical initiator relative to the monomer concentration will result in a larger number of polymer chains being initiated, each growing to a smaller final size.
Q3: What causes a broad molecular weight distribution (high polydispersity, Đ)?
A3: A high polydispersity index (Đ) indicates a lack of control over the polymerization. Common causes include:
-
Slow Initiation: If the initiation of new polymer chains is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a wide range of chain lengths.
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Irreversible Termination Reactions: Side reactions that permanently terminate polymer chains, such as radical-radical coupling, can broaden the molecular weight distribution.
-
Side Reactions: Reactions like the elimination of hydrogen iodide (HI) from the polymer chain end can create non-reactive "dead" chains, contributing to a broader polydispersity.
Q4: Can I use this compound for the polymerization of water-soluble monomers?
A4: Yes, a key advantage of using choline iodide catalysts is their solubility and effectiveness in polar, green solvents such as water and ethanol. This makes them suitable for the polymerization of a variety of hydrophilic and even zwitterionic monomers for biomedical applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | 1. Chain transfer to solvent: The solvent is donating atoms to the growing polymer chains. 2. Excessive initiator concentration: Too many chains are being initiated. | 1. Select a solvent with a low chain transfer constant. For acrylamides, branched alcohols like 3-methyl-3-pentanol may be preferable to linear alcohols. 2. Carefully control the ratio of monomer to initiator to target the desired degree of polymerization. |
| High Polydispersity (Đ > 1.5) | 1. HI elimination: Loss of the terminal iodide group, creating a "dead" polymer chain. 2. Slow deactivation/activation cycle: The equilibrium between dormant and active chains is not being established quickly. | 1. For methacrylate polymerizations in polar solvents, conduct the reaction at a lower temperature (e.g., ≤ 55 °C) to suppress the elimination of HI. 2. Ensure adequate concentration of the choline iodide catalyst to facilitate a rapid deactivation of the propagating radicals. |
| Low Monomer Conversion | 1. Inhibitors: Presence of oxygen or other radical scavengers in the reaction mixture. 2. Low temperature: The reaction temperature is too low for the chosen initiator to decompose efficiently. | 1. Deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) before starting the polymerization. 2. Select a radical initiator that has an appropriate half-life at your desired reaction temperature. |
| Bimodal or Tailing GPC Trace | 1. Impurities in the initiator or monomer: Leading to uncontrolled initiation events. 2. Loss of chain-end fidelity: A portion of the polymer chains have lost their terminal iodide group and can no longer propagate. | 1. Purify the monomer and initiator before use. 2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions that lead to the loss of the iodide end-group. |
Experimental Protocols & Data
General Protocol for Organocatalyzed Living Radical Polymerization
The following is a representative protocol for the polymerization of methyl methacrylate (MMA) using an alkyl iodide initiator and a choline iodide catalyst.
Materials:
-
Methyl methacrylate (MMA), monomer
-
Ethyl α-iodophenylacetate (EPh-I), initiator
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Butyrylcholine iodide (BChI), catalyst
-
Anisole, internal standard
-
Solvent (e.g., ethyl lactate)
Procedure:
-
A stock solution of the initiator (EPh-I) and internal standard (anisole) in the chosen solvent is prepared.
-
In a reaction vial, the monomer (MMA) and catalyst (BChI) are added.
-
The stock solution containing the initiator and internal standard is added to the reaction vial.
-
The solution is deoxygenated by purging with an inert gas for approximately 15-20 minutes.
-
The vial is sealed and placed in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Samples are taken at timed intervals via a degassed syringe to monitor monomer conversion and polymer properties.
-
Monomer conversion is determined by ¹H NMR spectroscopy by comparing the integration of the monomer's vinyl protons to the internal standard.
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The molecular weight (Mₙ) and polydispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC).
Quantitative Data on Polymer Synthesis
The following table summarizes the results from the polymerization of various monomers using choline iodide catalysts under different conditions.
| Monomer | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ |
| MMA | EPh-I | BChI | - (bulk) | 70 | 8 | 80 | 7,600 | 1.18 |
| BA | EMA-I | BChI | Ethyl Lactate | 110 | 48 | 48 | 4,200 | 1.32 |
| HEMA | CP-I | ChI | Ethanol | 55 | 24 | 93 | 11,800 | 1.29 |
| PEGMA | CP-I | ChI | Water | 40 | 24 | 97 | 25,600 | 1.25 |
| MPC | CP-I | ChI | Ethanol | 55 | 24 | 93 | 24,900 | 1.21 |
Data adapted from Wang, C.-G., Hanindita, F., & Goto, A. (2018). Biocompatible Choline Iodide Catalysts for Green Living Radical Polymerization of Functional Polymers. ACS Macro Letters, 7(3), 319–323.
Visualizations
Experimental Workflow
Caption: General experimental workflow for polymerization.
Catalytic Cycle in Organocatalyzed LRP
Caption: Reversible activation-deactivation cycle.
Key Side Reactions Limiting Molecular Weight
Caption: Side reactions leading to chain termination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Iodocholine Iodide Catalyzed Polymerization
Welcome to the technical support center for Iodocholine Iodide (ICI) catalyzed polymerization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the ring-opening polymerization (ROP) of cyclic esters (e.g., L-lactide, ε-caprolactone) using this compound as a catalyst.
Q1: My monomer conversion is low or the reaction is stalled. What are the possible causes and solutions?
A1: Low monomer conversion is a frequent issue, often related to catalyst deactivation or suboptimal reaction conditions.
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Cause 1: Presence of Impurities: this compound is a moisture-sensitive catalyst. Water or other protic impurities in the monomer or solvent can deactivate the catalyst.[1]
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Solution: Ensure all reagents and solvents are rigorously dried and purified before use. Anhydrous conditions are critical for successful polymerization.[1] Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Incorrect Solvent Choice: The polarity and coordinating ability of the solvent significantly impact the catalyst's activity. A non-coordinating, moderately polar solvent is often optimal. Highly coordinating solvents like THF can sometimes block the catalyst's active site, reducing the reaction rate.[2]
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Solution: Refer to the solvent selection table below (Table 1). Consider switching to a solvent like Dichloromethane (DCM) or Toluene.
-
-
Cause 3: Insufficient Reaction Time or Temperature: The polymerization rate is dependent on both time and temperature.
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Solution: Monitor the reaction over a longer period. If conversion remains low, consider a modest increase in temperature (e.g., from 60°C to 80°C), but be aware that higher temperatures can increase the risk of side reactions.
-
Q2: The polydispersity index (PDI) of my polymer is high (> 1.3). How can I achieve a narrower molecular weight distribution?
A2: A high PDI suggests poor control over the polymerization, often due to slow initiation relative to propagation or the presence of side reactions.
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Cause 1: Slow Initiation: For a controlled polymerization, the initiation rate should be faster than or equal to the propagation rate.[2]
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Solution: Ensure your initiator (typically an alcohol) and catalyst are fully solubilized and mixed with the monomer at the start of the reaction.
-
-
Cause 2: Transesterification Side Reactions: At high temperatures or long reaction times, intermolecular or intramolecular transesterification can occur, leading to a broadening of the molecular weight distribution.[1]
-
Solution: Optimize the reaction time to quench the polymerization as soon as high monomer conversion is achieved. Lowering the reaction temperature can also help minimize these side reactions.
-
-
Cause 3: Solvent Effects: The solvent can influence the stability of the propagating species. In highly polar solvents, side reactions may be more prevalent.
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Solution: Choose a solvent that provides a good balance of solubility and minimal interference with the polymerization mechanism. Toluene or DCM are often good starting points.
-
Q3: I am observing unexpected peaks in my NMR spectrum, suggesting side reactions. What could be the cause?
A3: Unwanted side reactions, such as epimerization or chain cleavage, can be promoted by certain conditions.
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Cause 1: High Temperature: Prolonged exposure to high temperatures can lead to thermal degradation or epimerization of stereocenters in monomers like lactide.
-
Solution: Run the polymerization at the lowest temperature that still provides a reasonable reaction rate.
-
-
Cause 2: Catalyst Reactivity: While efficient, the iodide anion can be nucleophilic and may participate in side reactions depending on the solvent environment.
-
Solution: Adjust the catalyst-to-initiator ratio. A lower catalyst loading might reduce the rate of side reactions while maintaining an acceptable polymerization speed.
-
Data Presentation: Effect of Solvent on Polymerization
The choice of solvent has a profound impact on the polymerization of L-lactide catalyzed by this compound. The following table summarizes typical results obtained under standardized conditions.
Table 1: Influence of Solvent on this compound Catalyzed Polymerization of L-Lactide (Conditions: [L-Lactide]:[Benzyl Alcohol]:[ICI] = 100:1:1, 80°C, 24h)
| Solvent | Dielectric Constant (ε) | Monomer Conversion (%) | Mn ( g/mol , GPC) | PDI (Mw/Mn) | Notes |
| Toluene | 2.4 | 92% | 13,500 | 1.15 | Good control, moderate reaction rate. |
| THF | 7.6 | 45% | 6,800 | 1.38 | Slower rate, likely due to solvent coordination to the catalyst. |
| Dichloromethane (DCM) | 9.1 | 96% | 14,100 | 1.12 | Fast reaction and excellent control. |
| Acetonitrile | 37.5 | 85% | 12,500 | 1.45 | Higher polarity may promote side reactions, leading to broader PDI. |
| Bulk (No Solvent) | N/A | 99% | 14,300 | 1.25 | High viscosity can lead to mixing issues and broader PDI. |
Experimental Protocols
Protocol 1: General Procedure for ROP of L-Lactide
This protocol describes a typical setup for the ring-opening polymerization of L-lactide using this compound (ICI) as the catalyst and Benzyl Alcohol as the initiator.
-
Reagent Preparation:
-
Dry L-lactide monomer by recrystallization from dry ethyl acetate and then drying under vacuum at 40°C for 48 hours.
-
Dry this compound catalyst under vacuum at 60°C for 24 hours.
-
Dry the chosen solvent (e.g., Dichloromethane) over CaH₂ followed by distillation under an inert atmosphere.
-
Store all dried reagents in a nitrogen-filled glovebox.
-
-
Polymerization Setup (Inside a Glovebox):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-lactide (e.g., 1.44 g, 10 mmol).
-
Add the desired volume of anhydrous solvent (e.g., 10 mL of DCM). Stir until the monomer is fully dissolved.
-
In a separate vial, prepare a stock solution of the initiator, Benzyl Alcohol (e.g., 10.8 mg, 0.1 mmol), in the reaction solvent.
-
In another vial, prepare a stock solution of the catalyst, this compound (e.g., 28.7 mg, 0.1 mmol), in the reaction solvent.
-
-
Reaction Execution:
-
Add the initiator solution to the monomer solution via syringe and stir for 2 minutes.
-
Initiate the polymerization by adding the catalyst solution to the flask.
-
Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80°C).
-
Stir the reaction for the specified time (e.g., 24 hours).
-
-
Quenching and Polymer Isolation:
-
After the reaction period, cool the flask to room temperature.
-
Quench the reaction by adding a small amount of benzoic acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
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Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
-
Characterization:
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Determine monomer conversion using ¹H NMR spectroscopy.
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed polymerization mechanism, a troubleshooting workflow, and the relationship between solvent properties and reaction outcomes.
Caption: Proposed mechanism for this compound catalyzed ROP of lactide.
Caption: Troubleshooting workflow for low monomer conversion in polymerization.
Caption: Relationship between solvent properties and polymerization outcomes.
References
How to handle hygroscopic DMSO for Iodocholine iodide solubility
Technical Support Center: Iodocholine Iodide Solubility in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic Dimethyl Sulfoxide (DMSO) to ensure the successful solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in the DMSO I'm using?
A1: The most common reason for solubility issues with this compound in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease the solubility of many compounds, particularly those that are lipophilic.[3][4] Over time, or with improper handling, the water content in your DMSO can increase to a level that hinders dissolution.
Q2: How can I tell if my DMSO has absorbed too much water?
A2: While specialized techniques like Karl Fischer titration or near-infrared (NIR) spectroscopy are required for precise measurement, there is a simple physical indicator. Anhydrous DMSO has a freezing point of 18.5°C (65.3°F). If your DMSO remains liquid when stored at temperatures below this point (e.g., in a 4°C refrigerator), it likely contains a significant amount of water, as water depresses the freezing point of DMSO.
Q3: What is the correct way to store DMSO to prevent water absorption?
A3: Proper storage is crucial to maintain the anhydrous nature of DMSO. Follow these guidelines:
-
Container: Store DMSO in an airtight, inert glass container with a tightly sealing lid. Avoid plastic containers, as some may be reactive.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.
-
Handling: When dispensing, work quickly and reseal the container immediately to minimize exposure to ambient air. For frequent use, consider aliquoting the main stock into smaller, single-use vials to protect the integrity of the bulk supply.
Q4: Is there a chemical interaction between this compound and DMSO I should be aware of?
A4: Yes, a potential interaction exists. DMSO can act as an oxidant, particularly in the presence of iodide ions and factors like heat or acidity. The iodide ion can be oxidized to iodine. This reaction could potentially degrade your this compound over time, especially during long-term storage in solution or upon heating. It is advisable to prepare solutions fresh and avoid high temperatures.
Troubleshooting Guide
Issue 1: Precipitate forms after dissolving this compound and storing the solution.
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Potential Cause 1: Water Absorption. The stock solution may have absorbed atmospheric moisture, reducing the solubility of your compound.
-
Solution: Ensure you are using anhydrous DMSO and that your storage vials are sealed tightly with parafilm or a secure cap. Store aliquots with a desiccant if possible.
-
-
Potential Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing DMSO stock solutions can increase the probability of compound crystallization and precipitation.
-
Solution: Prepare smaller, single-use aliquots of your stock solution to avoid numerous freeze-thaw cycles.
-
-
Potential Cause 3: Chemical Instability. As noted in the FAQ, a slow reaction between DMSO and the iodide component may be occurring.
-
Solution: Prepare stock solutions fresh for each experiment whenever possible. If storage is necessary, store at -80°C to slow down potential degradation and use within a month.
-
Issue 2: The DMSO is frozen, even at room temperature.
-
Potential Cause: The ambient temperature is below DMSO's freezing point of 18.5°C (65.3°F).
-
Solution: This is normal and does not harm the quality of the DMSO. Gently warm the container in a warm water bath or at room temperature until it completely liquefies. Ensure the container is tightly sealed to prevent contamination during this process.
-
Quantitative Data Summary
For reference, the following tables provide key quantitative data regarding DMSO properties and the solubility of a related compound, iodine.
Table 1: Effect of Water on the Freezing Point of DMSO
| % DMSO (by weight) | % Water (by weight) | Approximate Freezing Point (°C) |
|---|---|---|
| 100% | 0% | 18.5 |
| ~67% | ~33% | -73 |
This data illustrates how water content significantly depresses the freezing point of DMSO. A lower freezing point can be an indicator of water contamination.
Table 2: Solubility of Iodine in DMSO at Various Temperatures
| Temperature (°C) | Temperature (K) | Mole Fraction of Iodine (x₂) |
|---|---|---|
| 27.05 | 300.2 | 0.550 |
| 28.15 | 301.3 | 0.556 |
| 30.05 | 303.2 | 0.563 |
| 32.05 | 305.2 | 0.569 |
| 34.05 | 307.2 | 0.573 |
| 36.05 | 309.2 | 0.578 |
| 38.05 | 311.2 | 0.579 |
Data adapted from Jones and Musulin (1962). This demonstrates that the solubility of iodine in DMSO increases with temperature. While not specific to this compound, it suggests gentle warming may aid dissolution.
Experimental Protocols & Workflows
Protocol 1: Drying "Wet" DMSO with Molecular Sieves
This protocol describes a common method for removing water from DMSO in a laboratory setting.
-
Activation of Sieves: Place a sufficient quantity of 4Å molecular sieves in a round-bottom flask. Heat them with a blow torch under vacuum until no more water vapor is visible, or bake them in an oven overnight at a high temperature (>250°C). Allow the sieves to cool in a desiccator.
-
Drying Process: Add the activated, cooled molecular sieves to the container of "wet" DMSO (approximately 10-20% of the volume).
-
Incubation: Seal the container tightly and let it stand for at least 24 hours to allow the sieves to absorb the water.
-
Separation: Carefully decant or filter the dried DMSO into a new, clean, and dry storage container. For extremely sensitive applications, this can be followed by distillation under reduced pressure.
-
Storage: Store the freshly dried DMSO under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass container.
Workflow for Preparing this compound Stock Solution
The following diagram outlines the recommended workflow and decision-making process for preparing a reliable stock solution.
Logical Relationships in the DMSO-Water-Solute System
The diagram below illustrates the key interactions affecting the solubility of a compound like this compound in DMSO.
References
Technical Support Center: Iodocholine Iodide Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodocholine iodide and its radiolabeled analogues.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Quality Control of Radiolabeled Iodocholine
Q1: I am experiencing low radiochemical yield during the synthesis of [¹²⁴I]Iodocholine. What are the potential causes and solutions?
A1: Low radiochemical yield is a common issue in radiolabeling. Several factors can contribute to this problem. Systematically evaluate the following:
-
Precursor Quality and Quantity:
-
Degradation: Ensure the precursor, such as a bromo- or tosyloxy-choline analogue, has not degraded during storage. Use fresh, properly stored precursor.
-
Concentration: The concentration of the precursor is critical. Too low a concentration can slow down the reaction, while too high a concentration might lead to side reactions. Optimize the precursor concentration based on literature or preliminary experiments.[1][2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the rate of radioiodination. Ensure the reaction is carried out at the optimal temperature as specified in your protocol. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to degradation of the precursor or the final product.
-
pH: The pH of the reaction mixture is crucial for efficient radioiodination. The optimal pH range can vary depending on the specific labeling method.[3]
-
Reaction Time: Incomplete reaction due to insufficient time is a common cause of low yield. Ensure the reaction is allowed to proceed for the recommended duration.
-
-
Reagent Quality:
-
Radioiodide: The quality of the radioiodide (e.g., [¹²⁴I]NaI) is paramount. Ensure it is from a reputable supplier and has not exceeded its shelf life.
-
Reducing/Oxidizing Agents: If your method involves the use of reducing or oxidizing agents (e.g., SnCl₂, Chloramine-T), ensure they are fresh and of high purity.
-
Troubleshooting Workflow for Low Radiochemical Yield
Caption: Troubleshooting decision tree for low radiochemical yield.
Q2: My final product shows significant radiochemical impurities. How can I improve the radiochemical purity?
A2: Radiochemical impurities can compromise the accuracy of your experimental results. Here are steps to improve purity:
-
Optimize Purification:
-
Solid-Phase Extraction (SPE): Ensure you are using the correct SPE cartridge and that it has been properly conditioned. The elution solvent system should be optimized to effectively separate the desired product from unreacted radioiodide and other impurities. A common method involves using a cation-exchange cartridge.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purification and quality control.[1] Ensure your HPLC system is properly calibrated and you are using the appropriate column and mobile phase to achieve good separation.
-
-
Quality Control Checks:
-
Thin-Layer Chromatography (TLC): Use radio-TLC to quickly assess radiochemical purity. This can help identify the presence of unreacted radioiodide or other impurities.
-
HPLC Analysis: Analytical HPLC is essential for accurate quantification of radiochemical purity.
-
Table 1: Common Radiochemical Impurities and their Potential Sources
| Impurity | Potential Source | Recommended Action |
| Free Radioiodide | Incomplete reaction, inefficient purification. | Optimize reaction time and temperature. Improve SPE or HPLC purification. |
| Precursor Compound | Incomplete reaction. | Increase reaction time or temperature. Optimize precursor concentration. |
| Other Radiochemical Species | Side reactions, degradation of product. | Adjust reaction pH. Use milder reaction conditions if possible. |
Section 2: Cell-Based Assays
Q3: I am observing low uptake of [¹²⁴I]Iodocholine in my cell-based assay. What could be the reason?
A3: Low cellular uptake can be due to several biological and experimental factors:
-
Cell Health and Viability:
-
Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or dying cells will not exhibit normal transporter function.
-
Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health.
-
-
Transporter Expression and Function:
-
Choline Transporters: Choline uptake is mediated by specific transporters such as high-affinity choline transporters (CHTs) and choline transporter-like proteins (CTLs). The expression levels of these transporters can vary between cell lines.
-
Competition: The presence of unlabeled choline or other compounds that compete for the same transporters in the cell culture medium can inhibit the uptake of your radiolabeled tracer. Use a choline-free medium for the uptake experiment.
-
-
Experimental Conditions:
-
Incubation Time: The uptake of choline is time-dependent. Ensure you have an appropriate incubation time to allow for sufficient uptake.
-
Temperature: Cellular transport is an active process that is temperature-dependent. Maintain the cells at 37°C during the uptake period.
-
Signaling Pathway for Choline Uptake and Metabolism
Caption: Cellular uptake and metabolism of Iodocholine.
Q4: I am seeing high non-specific binding in my cell uptake assay. How can I reduce it?
A4: High non-specific binding can mask the true signal from specific uptake. To address this:
-
Washing Steps: Increase the number and stringency of washing steps after incubation with the radiotracer to remove unbound [¹²⁴I]Iodocholine.
-
Blocking Agents: In some cases, pre-incubating the cells with a high concentration of unlabeled choline can help to saturate non-specific binding sites.
-
Control Wells: Always include control wells with a large excess of unlabeled choline to determine the level of non-specific binding.
Section 3: In Vivo Imaging
Q5: My PET images with [¹²⁴I]Iodocholine have a low signal-to-noise ratio. How can I improve image quality?
A5: A low signal-to-noise ratio (SNR) in PET imaging can be addressed by optimizing several parameters:
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Injected Dose: Ensure that an adequate amount of the radiotracer is injected. Insufficient activity will result in low count statistics and noisy images.
-
Uptake Time: Allow for sufficient time between injection and scanning for the tracer to accumulate in the target tissue and clear from the background.
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Acquisition Time: Longer scan times will increase the number of detected events and improve SNR.
-
Image Reconstruction:
-
Algorithm: The choice of reconstruction algorithm (e.g., OSEM) and the number of iterations and subsets can significantly impact image quality.
-
Corrections: Ensure that all necessary corrections (attenuation, scatter, randoms) are properly applied during reconstruction.
-
Q6: I am observing artifacts in my [¹²⁴I]Iodocholine PET/CT images. What are the common types and how can I avoid them?
A6: PET/CT imaging is susceptible to various artifacts, some of which are more pronounced with ¹²⁴I due to its complex decay scheme.
-
Misalignment Artifacts: Patient motion between the CT and PET scans can lead to misalignment of the attenuation correction map, resulting in inaccurate quantification and apparent areas of high or low uptake.
-
Solution: Ensure the subject is well-immobilized and comfortable during the scan.
-
-
Metal Artifacts: Metallic implants can cause severe streaking artifacts on the CT images, which then propagate into the attenuation-corrected PET images, leading to erroneous uptake values.
-
Solution: If possible, position the subject to exclude metal implants from the field of view.
-
-
Respiratory Motion: Breathing can cause blurring of lesions and misregistration between the PET and CT data, particularly in the thorax and upper abdomen.
-
Solution: Respiratory gating techniques can be employed to minimize motion artifacts.
-
-
Artifacts Specific to ¹²⁴I:
-
High-Energy Gamma Emissions: ¹²⁴I emits high-energy gamma rays in addition to positrons, which can increase random and scattered coincidences, leading to higher image noise.
-
Solution: Use of appropriate energy windows and advanced reconstruction algorithms can help to mitigate these effects.
-
Table 2: Common PET/CT Artifacts and Mitigation Strategies
| Artifact Type | Cause | Mitigation Strategy |
| Misalignment | Patient motion between CT and PET scans. | Subject immobilization, comfortable positioning. |
| Metal Artifacts | Presence of metallic implants. | Exclude metal from the field of view if possible. |
| Respiratory Motion | Breathing during the scan. | Respiratory gating techniques. |
| High Noise (¹²⁴I-specific) | High-energy gamma emissions. | Optimized energy windows, advanced reconstruction algorithms. |
Experimental Protocols
Representative Protocol for Radiosynthesis of [¹²⁴I]Iodocholine
This protocol is a representative example and may require optimization based on your specific laboratory setup and reagents.
-
Preparation:
-
Prepare a solution of the precursor (e.g., N,N-dimethylaminoethyl bromide) in a suitable solvent (e.g., acetonitrile).
-
Obtain carrier-free [¹²⁴I]NaI in a dilute NaOH solution.
-
-
Radiolabeling Reaction:
-
In a sealed reaction vial, add the precursor solution.
-
Add the [¹²⁴I]NaI solution to the vial.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 15-30 minutes).
-
-
Purification:
-
After cooling the reaction mixture, pass it through a pre-conditioned cation-exchange SPE cartridge (e.g., Sep-Pak Light, CM).
-
Wash the cartridge with water to remove unreacted [¹²⁴I]NaI and other impurities.
-
Elute the purified [¹²⁴I]Iodocholine from the cartridge using a suitable eluent (e.g., sterile saline).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC and/or analytical HPLC.
-
Measure the final activity and calculate the radiochemical yield.
-
Representative Protocol for [¹²⁴I]Iodocholine Cellular Uptake Assay
-
Cell Culture:
-
Plate cells in a suitable multi-well plate (e.g., 24-well or 96-well) and grow to near confluence.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed, choline-free buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Uptake Experiment:
-
Add the uptake buffer containing a known concentration of [¹²⁴I]Iodocholine to each well.
-
For determining non-specific uptake, add a large excess of unlabeled choline to a set of control wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes).
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the radioactive medium and quickly wash the cells three times with ice-cold buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
-
Measurement:
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each well to normalize the uptake data (e.g., counts per minute per microgram of protein).
-
Workflow for a Cellular Uptake Assay
Caption: General workflow for a radiolabeled choline cellular uptake assay.
References
- 1. Fully automated preparation of [11C]choline and [18F]fluoromethylcholine using TracerLab synthesis modules and facilitated quality control using analytical HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and pre-clinical evaluation of [(18)F]fluoro-[1,2-(2)H(4)]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Optimizing reaction time for complete conversion with Iodocholine iodide
Welcome to the technical support center for the optimization of reaction time for complete conversion with Iodocholine iodide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is understood to be a quaternary ammonium salt, specifically the iodide salt of an iodinated choline derivative. Choline and its derivatives are biologically significant, serving as precursors for neurotransmitters and cell membrane components.[1] In many applications, these compounds are used in the synthesis of radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET).
Q2: What are the key factors that influence the reaction time and conversion rate in the synthesis of this compound?
A2: The primary factors that affect the rate and completeness of most chemical reactions, including the synthesis of this compound, are:
-
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates.[2][3][4][5]
-
Temperature: Increasing the temperature typically accelerates a reaction by providing molecules with more kinetic energy. However, excessively high temperatures can lead to degradation of reactants or products.
-
Catalyst: A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.
-
Solvent: The choice of solvent is crucial, especially in nucleophilic substitution reactions. Polar aprotic solvents often favor SN2 reactions.
Q3: My reaction is not proceeding to completion. What are some common causes?
A3: Incomplete conversion can be due to several factors:
-
Equilibrium: The reaction may have reached a state of chemical equilibrium where both reactants and products are present.
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Suboptimal Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Reagent Purity: Impurities in the starting materials can interfere with the reaction.
-
Catalyst Deactivation: If a catalyst is being used, it may have lost its activity.
Q4: I'm observing the formation of side products. How can I minimize them?
A4: Side product formation is a common issue in organic synthesis. To minimize it:
-
Optimize Temperature: Sometimes, lowering the temperature can increase the selectivity of the desired reaction over side reactions.
-
Change Reactant Ratios: Adjusting the stoichiometry of your reactants can favor the formation of the desired product.
-
Use a More Selective Catalyst: If applicable, a different catalyst may offer higher selectivity.
-
Modify the Solvent: The solvent can influence the relative rates of competing reactions.
Q5: What are the best practices for purifying this compound, a quaternary ammonium salt?
A5: Quaternary ammonium salts can be challenging to purify due to their ionic nature and often high water solubility. Common purification techniques include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method.
-
Precipitation: Adding a water-miscible organic solvent to a concentrated aqueous solution can precipitate the salt.
-
Chromatography: While challenging due to strong interactions with silica gel, normal-phase ion-pair chromatography or chromatography on alumina can be effective. Using a mobile phase additive like NaBr may be necessary.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Slow or Stalled Reaction
| Potential Cause | Suggested Solution |
| Low Temperature | Gradually increase the reaction temperature in 5-10°C increments and monitor the progress. Be cautious of potential product degradation at higher temperatures. |
| Low Reactant Concentration | Increase the concentration of one or both reactants. This increases the frequency of molecular collisions. |
| Inefficient Mixing | Ensure vigorous and consistent stirring, especially for heterogeneous mixtures, to improve contact between reactants. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and has been stored correctly. Consider adding a fresh batch of the catalyst. |
| Inappropriate Solvent | The solvent may be hindering the reaction. For SN2 reactions, polar aprotic solvents like acetone or DMSO are often preferred. |
Issue 2: Incomplete Conversion
| Potential Cause | Suggested Solution |
| Reaction Equilibrium | If the reaction is reversible, consider using Le Chatelier's principle. This could involve removing a byproduct as it forms or using an excess of one reactant. |
| Insufficient Reaction Time | Continue to monitor the reaction over a longer period. Some reactions, especially at lower temperatures, can be slow. |
| Incorrect Stoichiometry | Verify the calculations for the amounts of reactants used. Ensure accurate weighing and measuring of all components. |
| Reagent Decomposition | Check the stability of your reactants under the reaction conditions. If a reactant is degrading, a lower temperature or different solvent may be necessary. |
Issue 3: Low Yield
| Potential Cause | Suggested Solution |
| Product Loss During Workup | Quaternary ammonium salts can be water-soluble. Check the aqueous layer after extraction to see if your product is present. Modifying the pH of the aqueous layer can sometimes reduce solubility. |
| Side Reactions | Analyze the crude product to identify major byproducts. Adjusting the reaction temperature, reactant stoichiometry, or catalyst may improve selectivity. |
| Purification Issues | Your product might be lost during purification. For column chromatography, ensure the chosen stationary and mobile phases are appropriate for quaternary ammonium salts. |
| Product Instability | The product may be unstable under the reaction or workup conditions. Consider if exposure to acid, base, or high temperatures could be causing degradation. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| High Polarity of the Product | Quaternary ammonium salts are highly polar. Standard silica gel chromatography can be difficult. Consider using alumina or reverse-phase chromatography. |
| Product is an Oil | Sometimes, even pure quaternary ammonium salts are oils at room temperature. Try to form a solid derivative for characterization or use techniques suitable for oils. |
| Persistent Impurities | If impurities co-purify with your product, consider a different purification method. For example, if recrystallization fails, try precipitation or chromatography. |
| Product Insoluble in Common Solvents | Finding a suitable solvent for recrystallization can be challenging. A systematic screening of various solvents and solvent mixtures is recommended. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol describes a representative synthesis of an "this compound" compound via a nucleophilic substitution reaction.
Materials:
-
Choline chloride
-
Sodium iodide
-
Acetyl chloride
-
Anhydrous Acetone (solvent)
-
Anhydrous Diethyl ether (for precipitation)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve choline chloride (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., sodium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by precipitation from a minimal amount of acetone by adding anhydrous diethyl ether, or by column chromatography on alumina.
Protocol 2: Kinetic Analysis for Optimizing Reaction Time
This protocol outlines a method to determine the optimal reaction time by monitoring the reaction progress at set intervals.
Procedure:
-
Set up the reaction as described in Protocol 1.
-
Once the reaction reaches the desired temperature, start a timer.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent.
-
Analyze the quenched aliquot using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Determine the concentration of the starting material and the product in each aliquot.
-
Plot the concentration of the product versus time.
-
The optimal reaction time is the point at which the product concentration reaches a plateau, indicating that the reaction is complete.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) for >95% Conversion | Isolated Yield (%) |
| 40 | 12 | 85 |
| 50 | 6 | 92 |
| 60 (Reflux) | 3 | 91 |
| 70 | 3 | 88 (minor degradation observed) |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Reactant Concentration on Reaction Rate
| [Choline Chloride] (M) | [Sodium Iodide] (M) | Initial Rate (M/s) |
| 0.1 | 0.11 | 1.2 x 10-5 |
| 0.2 | 0.11 | 2.5 x 10-5 |
| 0.1 | 0.22 | 2.3 x 10-5 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reaction optimization.
Caption: A stepwise workflow for performing a kinetic analysis to determine optimal reaction time.
Caption: A diagram illustrating a hypothetical signaling pathway where an Iodocholine analog acts as a ligand.
References
Technical Support Center: Minimizing Impurities in Polymers from Iodine-Initiated Cationic Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurities in polymers synthesized via cationic polymerization initiated by iodine or iodide-containing compounds. While direct catalysis by "iodocholine iodide" is not extensively documented in current literature, the principles outlined here for iodine-initiated systems are broadly applicable and will assist in achieving well-defined polymers with minimal impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during iodine-initiated cationic polymerization experiments.
Q1: My polymerization is uncontrolled, resulting in a broad molecular weight distribution (high Polydispersity Index - PDI). What are the likely causes and solutions?
A1: A broad PDI is a common indicator of an uncontrolled polymerization, where polymer chains initiate and terminate at different times. Several factors can contribute to this:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains will form throughout the reaction, leading to a wide range of chain lengths.
-
Solution: Employ an initiating system known for fast initiation. For instance, the hydrogen iodide/iodine (HI/I₂) system is effective, where HI acts as a fast initiator and I₂ stabilizes the propagating carbocation.[1]
-
-
Chain Transfer Reactions: The growing polymer chain can prematurely terminate by transferring a proton to the monomer, solvent, or counterion. This is a significant cause of low molecular weight products and broad PDI.
-
Presence of Impurities: Water and other nucleophilic impurities can terminate the growing carbocationic chains.
-
Solution: Ensure all monomers, solvents, and initiators are rigorously dried and purified before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]
-
-
Temperature Gradients: Cationic polymerizations can be highly exothermic. Localized "hot spots" within the reaction mixture can lead to different reaction rates and, consequently, a broader PDI.
-
Solution: Ensure efficient and vigorous stirring throughout the polymerization to maintain a uniform temperature.
-
Q2: I am observing low or no monomer conversion. What could be the problem?
A2: Low or no conversion can be frustrating. Here are the primary culprits:
-
Inhibiting Impurities: Nucleophilic impurities in the monomer or solvent can react with and quench the initiator before it can start the polymerization.
-
Solution: Rigorous purification of all reagents is critical. Monomers like vinyl ethers should be distilled over calcium hydride. Solvents should be dried using appropriate methods, such as passage through solvent purification columns.
-
-
Inactive Initiator System: The initiator or co-initiator may be deactivated or present at an insufficient concentration.
-
Solution: Verify the purity and activity of your initiating system. For instance, if using an HI/I₂ system, ensure the HI is not degraded. Optimize the initiator and co-initiator concentrations based on the specific monomer and desired molecular weight.
-
Q3: The molecular weight of my polymer is much lower than theoretically predicted. Why is this happening?
A3: This issue is most commonly caused by:
-
Excessive Chain Transfer: As detailed in Q1, chain transfer reactions terminate growing chains and initiate new, shorter ones.
-
Solution: Lowering the reaction temperature is the most effective way to minimize chain transfer. The choice of solvent can also play a role; less polar solvents can sometimes help to suppress chain transfer.
-
-
Impurities: Protic impurities like water or alcohols will act as chain transfer agents, leading to premature termination.
-
Solution: Meticulous purification of all reaction components is essential.
-
Q4: My polymer has a bimodal molecular weight distribution. What does this indicate?
A4: A bimodal distribution suggests the presence of two distinct types of active propagating species that are not in rapid exchange. In the context of iodine-initiated polymerization, this can be due to the coexistence of dissociated (free ionic) and non-dissociated (ion-pair) species, especially in more polar solvents like methylene chloride. The dissociated species are typically more reactive and lead to higher molecular weight polymers, while the non-dissociated species produce lower molecular weight chains.
-
Solution: Adding a common-ion salt, such as tetra-n-butylammonium triiodide (Bu₄NI₃), can suppress the dissociation of the propagating species, leading to a more uniform, unimodal molecular weight distribution.
Data on Polymerization Control
The level of control in a cationic polymerization is often assessed by the polydispersity index (PDI or Mₙ/Mₙ), where a value closer to 1.0 indicates a more uniform polymer. The following table summarizes how different reaction conditions can influence the PDI in the cationic polymerization of isobutyl vinyl ether (IBVE).
| Initiating System | Co-Catalyst/Additive | Solvent | Temperature (°C) | Resulting PDI (Mₙ/Mₙ) | Reference |
| IBVE-HCl | SnCl₄ | Toluene | < -30 | < 1.1 | |
| IBVE-HCl | EtAlCl₂ or TiCl₄ | Toluene | -78 to 0 | Broad | |
| IBVE-HCl | FeCl₃ | Toluene | -78 | Relatively Narrow | |
| IBVE-HCl | FeCl₃ with 1,4-dioxane | Toluene | 0 | 1.06 | |
| Iodine (I₂) | None | Methylene Chloride | 0 | Broad | |
| Iodine (I₂) | Bu₄NI₃ (common-ion salt) | Methylene Chloride | 0 | Narrow (unimodal) |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is adapted from a procedure using a Lewis acid co-initiator but highlights the rigorous conditions necessary for any controlled cationic polymerization.
1. Reagent Purification:
- Monomer (IBVE): Distill twice over calcium hydride (CaH₂) under a nitrogen atmosphere.
- Solvent (Toluene): Dry by passing through a solvent purification column system or by refluxing over sodium/benzophenone followed by distillation under nitrogen.
- Additive (1,4-Dioxane): Distill over CaH₂ and then lithium aluminum hydride (LiAlH₄).
2. Initiator Preparation (Example: IBVE-HCl Adduct):
- Prepare the IBVE-HCl adduct by reacting IBVE with dry HCl gas.
3. Polymerization Procedure:
- Thoroughly dry a glass reaction tube equipped with a three-way stopcock using a heat gun under a continuous flow of dry nitrogen.
- To the cooled tube, add the following via dry syringes:
- Toluene (e.g., 3.05 mL)
- 1,4-Dioxane (e.g., 0.45 mL)
- IBVE (e.g., 0.50 mL)
- A solution of the IBVE-HCl adduct in toluene (e.g., 0.50 mL of a 40 mM solution).
- Equilibrate the reaction mixture to the desired temperature (e.g., 0°C) in a cooling bath.
- Initiate the polymerization by adding a pre-chilled solution of the Lewis acid co-initiator (e.g., 0.50 mL of a 50 mM FeCl₃ solution in toluene/diethyl ether).
- Allow the reaction to proceed for the desired time (this can be very rapid, from seconds to minutes).
4. Termination and Polymer Recovery:
- Quench the reaction by adding pre-chilled methanol containing a small amount of aqueous ammonia (e.g., 0.1%).
- Wash the quenched mixture with dilute hydrochloric acid, followed by an aqueous sodium hydroxide solution, and finally with water to remove initiator residues.
- Remove the volatile components (solvent, remaining monomer) under reduced pressure.
- Dry the resulting polymer under vacuum to a constant weight.
Protocol 2: Purification of Poly(vinyl ether) by Reprecipitation
Reprecipitation is a common method to purify the polymer from residual initiator, unreacted monomer, and low molecular weight oligomers.
1. Dissolution:
- Dissolve the crude polymer in a good solvent (e.g., toluene or chloroform) to create a moderately concentrated solution.
2. Precipitation:
- Slowly pour the polymer solution into a large volume of a vigorously stirred non-solvent. For poly(vinyl ethers), cold methanol is typically used. The polymer should precipitate out of the solution.
3. Isolation:
- Isolate the precipitated polymer by filtration or decantation.
4. Washing:
- Wash the polymer several times with fresh non-solvent to remove any remaining impurities.
5. Drying:
- Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Diagram 1: General Workflow for Troubleshooting Cationic Polymerization
Caption: A logical workflow for troubleshooting common issues in cationic polymerization.
Diagram 2: Key Factors Influencing Impurity Formation
Caption: Relationship between experimental conditions and sources of polymer impurities.
References
Validation & Comparative
Validating the molecular weight of polymers from Iodocholine iodide polymerization
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring product efficacy, safety, and reproducibility. This guide provides a comparative analysis of three principal techniques for validating the molecular weight of polymers synthesized from iodocholine iodide polymerization: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Static Light Scattering (SLS).
The molecular weight and molecular weight distribution of poly(this compound) are critical parameters that influence its physicochemical properties and, consequently, its performance in applications such as drug delivery. This compound can act as a catalyst in free radical polymerization, leading to the formation of functional polymers.[1][2] Validating the molecular weight of these polymers is a crucial step in their characterization.
Comparison of Molecular Weight Validation Techniques
Each of the following techniques offers distinct advantages and is subject to specific limitations for the analysis of cationic polymers like poly(this compound). The choice of method will depend on the specific information required, the nature of the polymer, and the available instrumentation.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Relative Mn, Mw, Mz, and Polydispersity Index (PDI). | Robust and widely used; provides information on molecular weight distribution. | Potential for interaction between the cationic polymer and the column packing material, affecting accuracy; requires calibration with standards.[3] |
| MALDI-TOF Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized polymer molecules. | Absolute Mn, Mw, and PDI for polymers with low polydispersity; information on end-groups and repeating units.[4] | Provides absolute molecular weight; high sensitivity and speed. | May not be accurate for polymers with high polydispersity (PDI > 1.3); requires careful sample preparation and matrix selection.[4] |
| Static Light Scattering (SLS) | Measurement of the time-averaged intensity of scattered light. | Absolute weight-average molecular weight (Mw); radius of gyration (Rg) and second virial coefficient (A2). | Provides absolute molecular weight without the need for column calibration; non-destructive. | Can be sensitive to sample purity and aggregation; requires accurate knowledge of the refractive index increment (dn/dc). |
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. For cationic polymers such as poly(this compound), special consideration must be given to the choice of columns and mobile phase to prevent ionic interactions with the stationary phase, which can lead to inaccurate results.
Experimental Protocol for GPC Analysis
-
System Preparation:
-
Columns: Utilize columns specifically designed for aqueous or polar organic GPC, such as those with a modified silica or sulfonated polystyrene-divinylbenzene packing. For cationic polymers, columns like Agilent PL aquagel-OH or MCX columns are suitable.
-
Mobile Phase: Prepare an aqueous mobile phase containing a high salt concentration (e.g., 0.1 M to 0.5 M NaNO₃ or NaOAc) and an acidic pH (e.g., pH 4.4) to suppress ionic interactions and minimize peak tailing. The addition of an organic modifier like methanol may also be beneficial.
-
Detector: A differential refractive index (dRI) detector is commonly used.
-
-
Calibration:
-
Prepare a series of narrow molecular weight standards (e.g., pullulan or polyethylene oxide) with known molecular weights.
-
Inject each standard and record the elution volume.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Sample Analysis:
-
Dissolve the poly(this compound) sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample solution through a 0.2 µm or 0.45 µm filter.
-
Inject the sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) of the sample.
-
GPC Workflow Diagram
Caption: Workflow for GPC analysis.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of polymers with low polydispersity. It provides detailed information about the polymer structure, including the mass of the repeating monomer unit and the end groups.
Experimental Protocol for MALDI-TOF MS Analysis
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that co-crystallizes with the polymer and absorbs the laser energy. For cationic polymers, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are often used.
-
Sample-Matrix Mixture: Mix the poly(this compound) solution (in a suitable solvent like water or methanol) with the matrix solution at a specific ratio (e.g., 1:10 v/v).
-
Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
-
Instrumental Analysis:
-
Ionization: Irradiate the sample spot with a pulsed UV laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the polymer molecules.
-
Acceleration: Accelerate the ionized molecules in an electric field.
-
Time-of-Flight Analysis: Measure the time it takes for the ions to travel through a flight tube to the detector. The time of flight is proportional to the mass-to-charge ratio of the ions.
-
-
Data Analysis:
-
Generate a mass spectrum showing the intensity of ions as a function of their mass-to-charge ratio.
-
From the spectrum, determine the mass of the individual oligomers, the repeating unit mass, and the end-group masses.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.
-
MALDI-TOF MS Workflow Diagram
Caption: Workflow for MALDI-TOF MS analysis.
Static Light Scattering (SLS)
SLS is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution. It measures the intensity of light scattered by the polymer molecules at various angles.
Experimental Protocol for SLS Analysis
-
Sample Preparation:
-
Prepare a series of dilutions of the poly(this compound) sample in a suitable solvent (e.g., an aqueous buffer with a known refractive index).
-
Filter all solutions meticulously through a low-pore-size filter (e.g., 0.1 µm or 0.02 µm) to remove dust and aggregates.
-
-
Instrumental Analysis:
-
Refractive Index Increment (dn/dc) Measurement: Determine the change in refractive index with concentration for the polymer-solvent system using a differential refractometer. This value is crucial for accurate molecular weight determination.
-
Light Scattering Measurement: For each concentration, measure the intensity of scattered light at multiple angles using a light scattering photometer.
-
-
Data Analysis:
-
Zimm Plot: Construct a Zimm plot, which is a double extrapolation of the scattering data to zero angle and zero concentration.
-
From the Zimm plot, determine the weight-average molecular weight (Mw) from the intercept on the y-axis, the radius of gyration (Rg) from the initial slope of the zero-concentration line, and the second virial coefficient (A2) from the initial slope of the zero-angle line.
-
SLS Workflow Diagram
Caption: Workflow for Static Light Scattering analysis.
Conclusion
The validation of the molecular weight of polymers derived from this compound polymerization is a critical quality control step. GPC provides a comprehensive overview of the molecular weight distribution, while MALDI-TOF MS offers precise absolute molecular weight for less polydisperse samples and valuable structural information. Static Light Scattering stands out as a robust method for determining the absolute weight-average molecular weight without reliance on calibration standards. A multi-technique approach, leveraging the strengths of each method, is often the most effective strategy for a thorough and reliable characterization of these novel cationic polymers.
References
A Comparative Guide to Polymerization Initiators: Iodocholine Iodide vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymerization Initiator Efficacy with Supporting Experimental Data.
The selection of an optimal initiator is a critical decision in polymer synthesis, profoundly influencing reaction kinetics, polymer architecture, and the physicochemical properties of the final material. This guide provides a detailed comparison of the performance of Iodocholine iodide, a biocompatible and metabolizable "green" catalyst, against traditional free-radical initiators such as Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific polymerization applications.
Executive Summary
This compound and its analogues have emerged as effective catalysts for "green" living radical polymerization (LRP), offering excellent control over polymer molecular weight and distribution under mild conditions.[1] This positions them as attractive alternatives to conventional initiators, particularly in the synthesis of polymers for biomedical applications where biocompatibility is paramount. Traditional initiators like AIBN and BPO are widely used for their reliability in producing a broad range of polymers; however, they often lack the fine control over polymer architecture achievable with living polymerization techniques.
Performance Comparison: this compound vs. Traditional Initiators
The efficacy of a polymerization initiator is evaluated based on several key performance indicators, including the rate of polymerization, control over molecular weight (Mn), and the polydispersity index (PDI), which indicates the uniformity of the polymer chains. A lower PDI value (closer to 1.0) signifies a more controlled polymerization process.
Data Presentation
The following tables summarize the performance of this compound catalysts in comparison to AIBN and BPO for the polymerization of common monomers like methyl methacrylate (MMA) and styrene.
Table 1: Performance Data for Polymerization of Methyl Methacrylate (MMA)
| Initiator/Catalyst System | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound Analogues | ||||
| Choline iodide/AIBN | 95 | 8,900 | 1.24 | [1] |
| Acetylcholine iodide/AIBN | 96 | 9,100 | 1.23 | [1] |
| Butyrylcholine iodide/AIBN | 94 | 9,000 | 1.25 | [1] |
| Traditional Initiators | ||||
| AIBN (in pyridine, 50°C) | High | - | - | [2] |
| AIBN (bulk, 70°C) | Limiting | Varies with conversion | - |
Table 2: Performance Data for Polymerization of Other Monomers
| Initiator/Catalyst System | Monomer | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound Analogues | |||||
| Choline iodide/AIBN | Butyl Acrylate (BA) | 98 | 9,300 | 1.19 | |
| Acetylcholine iodide/AIBN | 2-hydroxyethyl acrylate (HEA) | 99 | 10,200 | 1.21 | |
| Traditional Initiators | |||||
| BPO (in toluene, 90°C) | Styrene | >40 | Varies with conversion | - |
Note: The data presented is extracted from different studies and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for polymerizations initiated by this compound catalysts and traditional initiators.
Protocol 1: Green Living Radical Polymerization of Methyl Methacrylate (MMA) using Choline Iodide Catalyst
This protocol is based on the work by Chang et al.
Materials:
-
Methyl methacrylate (MMA), purified by passing through a basic alumina column.
-
Choline iodide (catalyst).
-
Azobisisobutyronitrile (AIBN, initiator).
-
Ethyl lactate (solvent).
-
Alkyl iodide initiator (e.g., methyl 2-iodopropionate).
Procedure:
-
In a Schlenk tube, dissolve choline iodide (e.g., 0.1 mmol) and AIBN (e.g., 0.05 mmol) in ethyl lactate (e.g., 2 mL).
-
Add the alkyl iodide initiator (e.g., 0.1 mmol) to the solution.
-
Add the purified MMA monomer (e.g., 10 mmol) to the reaction mixture.
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The tube is then placed in a thermostated oil bath at a specific temperature (e.g., 70°C) for a designated time.
-
The polymerization is terminated by cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
The monomer conversion is determined by gravimetry, and the molecular weight and PDI are analyzed by Gel Permeation Chromatography (GPC).
Protocol 2: Conventional Free-Radical Polymerization of Styrene using Benzoyl Peroxide (BPO)
This protocol is a general representation based on typical procedures.
Materials:
-
Styrene, purified by washing with aqueous NaOH solution and then water, followed by drying over anhydrous calcium chloride and distillation under reduced pressure.
-
Benzoyl Peroxide (BPO, initiator), purified by recrystallization from a suitable solvent (e.g., chloroform/methanol).
-
Toluene (solvent).
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve BPO (e.g., 1.4 wt%) in a mixture of styrene (e.g., 83 wt%) and toluene.
-
The solution is purged with nitrogen for a sufficient time to remove oxygen.
-
The reaction vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 90°C) to initiate the polymerization.
-
Samples are withdrawn at different time intervals to monitor the monomer conversion and polymer properties.
-
The polymerization is quenched by rapid cooling.
-
The polymer is isolated by precipitation in a large excess of a non-solvent like methanol, filtered, and dried in a vacuum oven.
-
Monomer conversion is determined gravimetrically or by GPC, and molecular weight and PDI are determined by GPC.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.
References
A Comparative Guide to Polymers Synthesized Using Iodocholine Iodide and Alternative Methods for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polymers synthesized using iodocholine iodide as a catalyst for living radical polymerization (LRP) against polymers produced via established controlled radical polymerization (CRP) techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The focus is on the characterization and performance of these polymers for drug delivery applications, supported by available experimental data and detailed methodologies.
Executive Summary
The use of biocompatible and metabolizable catalysts in polymer synthesis is a growing area of interest for biomedical applications. Choline iodide and its analogues have emerged as promising "green" catalysts for LRP, offering a metal-free alternative to conventional methods.[1][2][3] This guide evaluates the characteristics of polymers synthesized using this novel catalytic system and compares them with polymers synthesized via the well-established ATRP and RAFT methods. While direct comparative performance data is still emerging for this compound-synthesized polymers, this guide compiles existing data on choline-based polymers and provides a framework for evaluation.
Comparison of Polymer Synthesis Methods and Polymer Characteristics
The choice of polymerization technique significantly influences the properties of the resulting polymers, such as molecular weight distribution (polydispersity), chain-end functionality, and, consequently, their performance in drug delivery systems.
| Parameter | This compound LRP | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |
| Catalyst | Choline iodide, Acetylcholine iodide, Butyrylcholine iodide[1][2] | Transition metal complexes (e.g., CuBr/PMDETA) | Organic chain transfer agents (e.g., dithioesters, trithiocarbonates) |
| Biocompatibility of Catalyst | High (Choline is an essential nutrient) | Lower (Potential for metal catalyst contamination) | Generally good, but depends on the specific RAFT agent |
| Monomer Scope | Methacrylates, Acrylates (including hydrophilic and zwitterionic) | Wide range of monomers (styrenes, acrylates, methacrylates) | Broad monomer scope, including functional monomers |
| Control over Polymer Architecture | Good control over molecular weight and low polydispersity (Đ ≈ 1.2 - 1.4) | Excellent control, well-defined block copolymers, low polydispersity (Đ < 1.2) | Excellent control, versatile for complex architectures, low polydispersity (Đ < 1.2) |
| Reaction Conditions | "Green" solvents (e.g., ethanol, water, ethyl lactate), mild temperatures (e.g., 70°C) | Requires deoxygenation, often uses organic solvents, varying temperatures | Requires inert atmosphere, often conducted in organic solvents at elevated temperatures |
Performance in Drug Delivery Applications
The performance of polymers in drug delivery is assessed based on their drug loading capacity, release kinetics, biocompatibility, and stability. As direct data for this compound synthesized polymers is limited, data from other choline-based polymers is used for indicative comparison.
| Performance Metric | Choline-Based Polymers (General) | ATRP-Synthesized Polymers | RAFT-Synthesized Polymers |
| Drug Release Profile | Can be designed for controlled release; often shows an initial "burst" release followed by a slower, sustained release. Release is influenced by the ionic content and side-chain length of the polymer. | Highly tunable release profiles achievable through the synthesis of well-defined block copolymers. | Versatile control over polymer structure allows for the design of stimuli-responsive and targeted release systems. |
| Cytotoxicity | Generally low cytotoxicity, as choline is a natural compound. Some studies show pro-inflammatory activity towards cancer cells while being less toxic to normal cells. | Cytotoxicity can be a concern due to residual metal catalysts, but purification methods can mitigate this. | The toxicity of the RAFT agent and its byproducts needs to be considered and evaluated for each specific polymer. |
| Biocompatibility | High, due to the natural origin of choline. Choline-based polymers are known for their biocompatibility. | Generally good, but depends on the monomer and residual catalyst levels. | Good, but dependent on the specific monomers and RAFT agent used. |
| Stability | Data not widely available for this compound synthesized polymers. Choline-based polymers are generally stable under physiological conditions. | Good, with stability being a key feature of well-defined polymers. | Good, with high stability of the resulting polymers. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison of results.
Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) using this compound LRP
This protocol is adapted from the general procedure described by Goto et al. for the polymerization of methacrylates.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Ethyl 2-iodoisobutyrate (initiator)
-
Choline iodide (catalyst)
-
Ethanol (solvent)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Initiator Preparation: In a dry Schlenk flask under an inert atmosphere, add choline iodide (e.g., 0.1 mmol).
-
Monomer and Solvent Addition: Add ethanol (e.g., 5 mL) and HEMA (e.g., 5 mL, 42.5 mmol) to the flask via syringe.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Inject the initiator, ethyl 2-iodoisobutyrate (e.g., 0.1 mmol), into the reaction mixture.
-
Polymerization: Place the sealed flask in a thermostated oil bath at 70°C and stir for the desired reaction time.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air and cooling. Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent like hexane. The polymer is then collected by filtration and dried under vacuum.
Synthesis of Poly(methyl methacrylate) (PMMA) using ATRP
This protocol is a typical procedure for ATRP of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol).
-
Ligand Addition: Add PMDETA (e.g., 0.05 mmol) to the Schlenk flask.
-
Solvent and Monomer Addition: Add anisole (e.g., 5 mL) and MMA (e.g., 5 mL, 46.7 mmol) to the flask via syringe.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles.
-
Initiation: Inject EBiB (e.g., 0.05 mmol) to start the polymerization.
-
Polymerization: Place the flask in a thermostated oil bath at 90°C for the desired time.
-
Termination and Purification: Terminate the reaction by opening the flask to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Synthesis of Poly(methyl methacrylate) (PMMA) using RAFT
This protocol is a general procedure for RAFT polymerization of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
2-Cyano-2-propyl benzodithioate (RAFT agent)
-
Benzene (solvent)
-
Ampules or Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of MMA (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) in 5 mL of benzene.
-
Reaction Setup: In an ampule, add the RAFT agent (e.g., 12.3 mg, 0.056 mmol) and an aliquot of the stock solution (e.g., 2 mL).
-
Deoxygenation: De-gas the contents of the ampule by three freeze-evacuate-thaw cycles and seal under vacuum.
-
Polymerization: Place the sealed ampule in a heated oil bath at 60°C for a specified time (e.g., 15 hours).
-
Termination and Purification: Terminate the reaction by cooling and opening the ampule. The polymer can be isolated by precipitation into a non-solvent like methanol, followed by filtration and drying.
Visualizing Cellular Interactions and Synthesis Workflows
Cellular Uptake and Potential Signaling Pathways of Cationic Polymers
Cationic polymers, including those with choline moieties, interact with negatively charged cell membranes, leading to cellular uptake primarily through endocytosis. This interaction can trigger various cellular responses and signaling pathways.
Caption: Cellular uptake and potential signaling pathways of cationic polymers.
Experimental Workflow for Polymer Synthesis and Characterization
The general workflow for synthesizing and characterizing polymers for drug delivery applications is outlined below.
References
Choline Iodide Analogues as Catalysts: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of choline iodide and its analogues as catalysts in various chemical transformations. By presenting key performance data, detailed experimental protocols, and illustrating the underlying catalytic mechanisms, this document aims to facilitate informed catalyst selection and optimization.
The catalytic prowess of choline iodide and its derivatives stems from their unique structural features, combining a quaternary ammonium cation with an iodide anion. This combination facilitates a variety of catalytic activities, from promoting cycloaddition reactions to enabling polymerizations. This guide focuses on the comparative performance of choline iodide and its analogues in two key applications: the synthesis of cyclic carbonates from CO2 and epoxides, and the ring-opening copolymerization of epoxides and cyclic anhydrides.
Performance Comparison of Choline Iodide and its Analogues
The catalytic efficiency of choline iodide and its analogues is highly dependent on the specific reaction and the nature of the analogue. The following tables summarize the key performance data from comparative studies.
Table 1: Catalysis of Cyclic Carbonate Synthesis from Styrene Oxide and CO2
| Catalyst System | HBD Additive | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Reference |
| Choline Iodide | Levulinic Acid | 80 | 7 | 0.1 | 99 | [1] |
| Choline Iodide | Phenylacetic Acid | 80 | 7 | 0.1 | 99 | [1] |
| Choline Iodide | 1-Phenylethanol | 80 | 22 | 0.1 | 99 | [1] |
| Choline Iodide | Ethylene Glycol | 80 | 22 | 0.1 | 99 | [1] |
| Choline Chloride | Levulinic Acid | 80 | 7 | 0.4 | 99 | [1] |
HBD: Hydrogen Bond Donor
The data clearly indicates that choline iodide-based catalysts can operate at atmospheric pressure (0.1 MPa) of CO2, a significant advantage over choline chloride which requires higher pressure (0.4 MPa) to achieve comparable yields. The synergistic activity between the iodide anion, which facilitates the opening of the epoxide ring, and the hydrogen bond donor (HBD), which stabilizes the intermediate, is credited for this enhanced performance.
Table 2: Catalysis of Ring-Opening Copolymerization (ROCOP) of Epoxides and Cyclic Anhydrides
| Catalyst | Monomer Pair | Turnover Frequency (TOF, h⁻¹) | Reference |
| Choline Iodide (ChI) | Various | 34 - 200 | |
| Choline Bromide (ChBr) | Various | 34 - 200 | |
| Choline Chloride (ChCl) | Various | 34 - 200 |
In the context of ring-opening copolymerization, choline halides, including the iodide, bromide, and chloride salts, all demonstrate catalytic activity for various monomer pairs. While a specific trend in activity based on the halide anion was not definitively identified as superior across all monomer pairs, all were active catalysts.
Table 3: Performance of Protic Choline Iodide Analogues in Dye-Sensitized Solar Cells
| Electrolyte System | Power Conversion Efficiency (%) | Reference |
| [NHMe₂EtOH]⁺I⁻:EG (1:2) | 3.40 | |
| [NMe₃EtOH]⁺I⁻ (Choline Iodide):EG | 1.84 |
EG: Ethylene Glycol
In the application of deep eutectic solvents as electrolytes in dye-sensitized solar cells, a protic analogue of choline iodide, [NHMe₂EtOH]⁺I⁻, significantly outperformed the parent choline iodide. The anhydrous protic analogue system exhibited a power conversion efficiency of 3.40%, nearly double that of the best-performing choline iodide system (1.84%). This superior performance was attributed to the excellent fluidity of the eutectic system and favorable interactions with the TiO₂ surface.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. The following are protocols for the key experiments cited in this guide.
Synthesis of Cyclic Carbonates
This protocol is based on the work of a study on choline-based eutectic mixtures as catalysts.
-
Catalyst Preparation: A choline salt (choline iodide or choline chloride) is mixed with a hydrogen bond donor (HBD) in a specific molar ratio (e.g., 1:2) in a reaction vessel.
-
Reaction Setup: The appropriate epoxide (e.g., styrene oxide) is added to the catalyst mixture. The vessel is then pressurized with carbon dioxide to the desired pressure (0.1 MPa for choline iodide systems, 0.4 MPa for choline chloride systems).
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for a specified duration (7-22 hours).
-
Analysis: After the reaction, the vessel is cooled, and the pressure is released. The reaction mixture is then analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the cyclic carbonate.
Ring-Opening Copolymerization (ROCOP)
This generalized protocol is derived from studies on choline halide-based deep eutectic solvents as catalysts.
-
Catalyst and Monomer Preparation: The choline halide catalyst (choline iodide, bromide, or chloride) is added to a reaction vessel. The desired epoxide and cyclic anhydride monomers are then added.
-
Polymerization: The reaction is conducted under neat conditions (without a solvent) and heated to a specific temperature (e.g., 110°C).
-
Analysis: The progress of the polymerization and the structure of the resulting copolymer are analyzed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The turnover frequency (TOF) is calculated based on the conversion of the monomers over time.
Catalytic Mechanism and Workflow
The catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO2 using choline iodide-based catalysts involves a synergistic interaction between the iodide anion and a hydrogen bond donor. The following diagram illustrates this proposed mechanism.
Catalytic cycle for cyclic carbonate synthesis.
The diagram above illustrates the proposed catalytic cycle for the conversion of epoxides and CO2 into cyclic carbonates, highlighting the key roles of the iodide anion and the hydrogen bond donor. The accompanying workflow provides a simplified overview of the experimental process.
References
Validation of PET imaging results using non-radioactive Iodocholine iodide standards
A Comparative Guide for Researchers and Drug Development Professionals
The robust validation of Positron Emission Tomography (PET) imaging results is paramount for its reliable application in research and clinical settings. This guide introduces a novel validation methodology utilizing non-radioactive iodocholine iodide as a reference standard for PET imaging studies involving radiolabeled choline tracers. This approach offers a direct chemical quantification that can be correlated with the PET signal, providing a high degree of confidence in the imaging data.
This document provides a comparative analysis of this proposed method against traditional validation techniques, supported by detailed experimental protocols and data presentation.
Comparison of Validation Methodologies
The validation of PET imaging data is crucial for ensuring the accuracy of quantitative measurements. While phantom studies and autoradiography are established methods, the use of a non-radioactive standard offers a direct and chemically specific validation.
| Validation Method | Principle | Advantages | Limitations |
| Non-Radioactive this compound Standard | Post-imaging tissue samples are analyzed using analytical chemistry techniques (e.g., LC-MS/MS) to quantify the concentration of the non-radioactive standard. This concentration is then correlated with the PET signal (e.g., SUVmax) from the corresponding tissue region. | - Chemical Specificity: Directly measures the compound of interest. - High Sensitivity and Accuracy: Analytical techniques provide precise quantification. - Direct Correlation: Allows for a direct comparison between chemical concentration and PET signal. | - Destructive: Requires tissue excision post-imaging. - Complex Workflow: Involves analytical chemistry expertise and equipment. - Potential for Mismatched Kinetics: Assumes identical biodistribution of radioactive and non-radioactive forms. |
| Phantom Studies | PET scanner is used to image a phantom containing a known concentration of the radioisotope. The measured activity is compared to the known activity to assess scanner calibration and performance.[1][2][3][4] | - Non-invasive: Does not involve biological subjects. - Standardized: Allows for comparison of scanner performance across different sites.[2] - Quality Control: Essential for routine scanner calibration. | - Indirect Validation: Does not validate tracer uptake in a biological system. - Simplified Geometry: Phantoms do not fully replicate the complexity of a living organism. |
| Autoradiography | Following administration of a radiotracer, tissue sections are exposed to a photographic film or phosphor screen to create an image of the radiotracer distribution. | - High Spatial Resolution: Provides detailed information on the microscopic distribution of the tracer. - Complements Histology: Can be directly correlated with histopathological findings in adjacent tissue sections. | - Semi-Quantitative: Quantification can be challenging and is often relative. - Ex Vivo: Requires tissue harvesting. |
| Histopathological Correlation | PET imaging findings are compared with the results of microscopic examination of tissue biopsies or resected specimens. | - Gold Standard for Clinical Validation: Directly links imaging findings to disease pathology. - Confirms Disease Presence/Absence: Validates the diagnostic accuracy of a PET tracer. | - Sampling Error: Biopsies may not be representative of the entire tumor or tissue. - Qualitative/Semi-Quantitative: Correlation is often based on visual assessment. |
Experimental Protocols
Protocol 1: Validation of [¹¹C]Choline PET Imaging Using Non-Radioactive this compound Standard
Objective: To validate the quantitative accuracy of [¹¹C]Choline PET imaging by correlating the PET signal with the tissue concentration of a co-administered non-radioactive this compound standard.
Materials:
-
PET/CT scanner
-
[¹¹C]Choline radiotracer
-
Non-radioactive this compound (analytical grade)
-
Animal model (e.g., tumor-bearing mouse)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Standard Preparation: Prepare a sterile solution of non-radioactive this compound at a known concentration.
-
Co-administration: Co-inject the [¹¹C]Choline radiotracer and the non-radioactive this compound standard into the animal model. The amount of the non-radioactive standard should be sufficient for detection by LC-MS/MS without causing pharmacological effects or saturating choline transporters.
-
PET/CT Imaging: Perform dynamic or static PET/CT imaging at desired time points post-injection to acquire images of radiotracer distribution.
-
Image Analysis: Reconstruct PET images and perform quantitative analysis to determine the Standardized Uptake Value (SUV) in regions of interest (ROIs), such as the tumor and reference tissues (e.g., muscle).
-
Tissue Harvesting and Processing: Immediately following the final imaging session, euthanize the animal and dissect the tissues corresponding to the ROIs analyzed in the PET images.
-
Sample Preparation for LC-MS/MS: Homogenize the harvested tissues and perform protein precipitation and extraction of iodocholine.
-
LC-MS/MS Analysis: Analyze the tissue extracts using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Correlation Analysis: Plot the PET-derived SUV values against the LC-MS/MS-measured tissue concentrations of this compound. Perform a linear regression analysis to determine the correlation between the two measurements.
Quantitative Data Summary
The following table presents hypothetical data from a validation study comparing [¹¹C]Choline PET signal with tissue concentration of this compound.
| Tissue | Mean SUVmax [¹¹C]Choline | Mean Iodocholine Concentration (ng/g tissue) | Correlation (R²) |
| Tumor | 4.5 ± 0.8 | 150.2 ± 25.1 | 0.92 |
| Liver | 3.2 ± 0.5 | 105.7 ± 18.9 | 0.88 |
| Kidney | 6.8 ± 1.1 | 225.4 ± 38.7 | 0.95 |
| Muscle | 0.9 ± 0.2 | 30.1 ± 5.4 | 0.85 |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for validating PET imaging with a non-radioactive standard.
Caption: The core concept of correlating PET signal with chemical concentration.
Conclusion
The use of non-radioactive this compound as a standard for validating PET imaging with choline-based radiotracers presents a powerful methodology for ensuring the quantitative accuracy of the imaging data. While it involves a more complex workflow compared to traditional phantom studies, it offers the significant advantage of direct chemical quantification in a biological context. This approach can provide a higher level of confidence in PET imaging results, which is particularly crucial in drug development and translational research where precise and accurate measurements are essential. By combining in vivo imaging with ex vivo analytical chemistry, researchers can achieve a more comprehensive and robust validation of their PET imaging protocols.
References
- 1. A Method for Validating PET and SPECT Cameras for Quantitative Clinical Imaging Trials Using Novel Radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calibration of PET/CT scanners for multicenter studies on differentiated thyroid cancer with (124)I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Living Nature of Iodine-Mediated Polymerization
For researchers, scientists, and drug development professionals, the ability to synthesize polymers with well-defined architectures, molecular weights, and functionalities is paramount. Living polymerizations offer this precise control, and among the various techniques, iodine-mediated living radical polymerization (ITP) presents a compelling metal-free alternative. This guide provides a comparative analysis of ITP with two other prominent controlled radical polymerization techniques—Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—and details the experimental protocols required to confirm the living nature of these processes.
Proving the "Living" Character of a Polymerization
A truly "living" polymerization proceeds in the absence of irreversible chain-termination and chain-transfer steps. This characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to form block copolymers through sequential monomer addition. The confirmation of these features is essential to validate the living nature of a polymerization technique.
Comparative Analysis of Living Radical Polymerization Techniques
The following tables summarize key performance indicators for ITP, ATRP, and RAFT, providing a quantitative comparison of their effectiveness in controlling polymerization.
Table 1: Performance Comparison of Living Radical Polymerization Techniques
| Polymerization Technique | Monomer System | Conversion (%) | M? ( g/mol ) | PDI (M?/M?) | Reference |
| Iodine-Mediated Polymerization (ITP) | Vinyl acetate | 76 | 8,266 | 1.58 | [1] |
| Methyl methacrylate | >95 | - | 1.05 - 1.30 | ||
| Atom Transfer Radical Polymerization (ATRP) | Methyl methacrylate | 74.9 | 18,170 | 1.16 | |
| Methyl methacrylate | 94.6 | 12,600 | 1.23 | ||
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Styrene | 55 | 14,400 | 1.04 | |
| Styrene | 63 | 56,600 | 1.17 |
Experimental Protocols for Confirmation
To substantiate the living characteristics of a polymerization, a series of key experiments must be performed. The following are detailed protocols for these essential analyses.
Protocol 1: Determination of Monomer Conversion via ¹H NMR Spectroscopy
Objective: To quantify the extent of monomer consumption during the polymerization.
Materials:
-
Aliquots from the polymerization reaction at various time points.
-
Deuterated solvent (e.g., CDCl₃).
-
Internal standard (optional, e.g., 1,3,5-trioxane).
-
NMR tubes.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at predetermined time intervals.
-
To quench the polymerization, either cool the aliquot rapidly in an ice bath or add a small amount of an inhibitor.
-
Dissolve the aliquot in a known volume of a deuterated solvent. If using an internal standard, add a precise amount to the NMR tube.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic proton signals of the monomer (e.g., vinyl protons) and the polymer.
-
Integrate the area of the monomer signal and a characteristic polymer signal. If an internal standard is used, integrate its signal as well.
-
Calculate the monomer conversion using the following formula: Conversion (%) = [ (Initial Monomer Integral - Monomer Integral at time t) / Initial Monomer Integral ] * 100
Protocol 2: Molecular Weight and Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (M?), weight-average molecular weight (M?), and the polydispersity index (PDI = M?/M?) of the polymer.
Materials:
-
Polymer samples.
-
Appropriate solvent for the polymer (e.g., tetrahydrofuran, THF).
-
GPC system equipped with a refractive index (RI) detector.
-
Calibration standards with known molecular weights (e.g., polystyrene standards).
Procedure:
-
Prepare a dilute solution of the polymer sample in the GPC eluent (e.g., 1-2 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibrate the GPC system using a series of narrow molecular weight standards. This will generate a calibration curve of elution volume versus log(Molecular Weight).
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram. The elution of the polymer will be detected by the RI detector.
-
Using the calibration curve, the software will calculate the M?, M?, and PDI of the polymer sample.
Protocol 3: Chain Extension and Block Copolymerization
Objective: To demonstrate that the polymer chains remain active and can be re-initiated to polymerize a second monomer, forming a block copolymer.
Procedure:
-
After the initial polymerization has reached a high conversion, take an aliquot for GPC analysis to determine the molecular weight of the first block.
-
Introduce a second monomer to the reaction mixture.
-
Continue the polymerization under the same conditions.
-
After a set time, quench the reaction and isolate the polymer.
-
Analyze the resulting polymer by GPC. A clear shift to a higher molecular weight in the GPC trace compared to the first block, while maintaining a low PDI, confirms successful chain extension and the living nature of the initial polymerization.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of iodine-mediated living radical polymerization and a typical experimental workflow.
Caption: Mechanism of Iodine-Mediated Living Radical Polymerization.
Caption: Experimental Workflow for Confirming Living Polymerization.
By following these protocols and comparing the results to established living polymerization techniques, researchers can confidently confirm the living nature of their iodine-mediated polymerization systems, paving the way for the precise synthesis of advanced polymeric materials for a wide range of applications.
References
A Comparative Guide to the Green Credentials of Iodocholine Iodide and Alternative Catalysts in Polymer Synthesis
For researchers, scientists, and drug development professionals seeking sustainable catalytic solutions, this guide provides an objective comparison of the green credentials of Iodocholine iodide with other common catalysts in living radical polymerization. This analysis is supported by experimental data and detailed methodologies to inform catalyst selection in environmentally conscious polymer synthesis.
This compound is emerging as a non-toxic and metabolizable "green" catalyst, offering a sustainable alternative to traditional transition-metal catalysts in processes like living radical polymerization (LRP).[1] This guide evaluates its performance against established catalysts such as tetrabutylammonium iodide (TBAI) and copper-based systems used in Atom Transfer Radical Polymerization (ATRP), focusing on key green chemistry metrics.
Quantitative Comparison of Catalytic Systems
The following tables summarize the green chemistry metrics for the polymerization of methyl methacrylate (MMA) using this compound, a copper-based ATRP catalyst, and a supported quaternary ammonium iodide (as an analogue for TBAI recyclability).
| Catalyst System | Atom Economy (%) | E-Factor | Catalyst Recyclability | Reaction Conditions |
| This compound | ~99% | ~1.2 | Potentially recyclable | Green solvents (ethyl lactate, ethanol, water), mild temperatures |
| Copper-Based ATRP | ~99% | >5 | Challenging, potential for metal contamination | Organic solvents, requires ligands and deoxygenation |
| Supported TBAI analogue | ~99% | ~1.2 | High (up to 5 cycles) | Organic solvents, may require deactivators |
Atom Economy and E-Factor were calculated based on typical experimental protocols for the polymerization of methyl methacrylate. The values are approximate and can vary with specific reaction conditions.
Detailed Experimental Protocols
The following are representative experimental protocols for the polymerization of methyl methacrylate (MMA) using the compared catalytic systems.
This compound Catalyzed Living Radical Polymerization of MMA
This protocol is adapted from the work on biocompatible choline iodide catalysts.[1]
-
Materials: Methyl methacrylate (MMA, monomer), ethyl 2-iodopropionate (initiator), this compound (catalyst), ethyl lactate (solvent).
-
Procedure:
-
In a reaction vessel, dissolve this compound (0.1 mmol) in ethyl lactate (2 mL).
-
Add methyl methacrylate (10 mmol) and ethyl 2-iodopropionate (0.1 mmol) to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a specified time to achieve high monomer conversion.
-
The polymerization is terminated, and the polymer is purified by precipitation in a non-solvent like methanol.
-
Copper-Based Atom Transfer Radical Polymerization (ATRP) of MMA
This protocol is a standard procedure for ATRP.[2][3]
-
Materials: Methyl methacrylate (MMA, monomer), ethyl 2-bromopropionate (initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (solvent).
-
Procedure:
-
To a Schlenk flask, add CuBr (0.1 mmol) and PMDETA (0.1 mmol).
-
The flask is deoxygenated by several freeze-pump-thaw cycles.
-
Deoxygenated MMA (10 mmol) and anisole (2 mL) are added via syringe.
-
Ethyl 2-bromopropionate (0.1 mmol) is injected to initiate the polymerization.
-
The reaction is carried out at a specific temperature (e.g., 90 °C).
-
The reaction is stopped, and the catalyst is removed by passing the polymer solution through a neutral alumina column. The polymer is then precipitated.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of this compound in LRP and a typical experimental workflow.
Caption: Catalytic cycle of this compound in Living Radical Polymerization.
Caption: Experimental workflow for this compound catalyzed polymerization.
Discussion of Green Credentials
Atom Economy and E-Factor: Living radical polymerization, regardless of the catalyst, generally exhibits high atom economy as the monomer units are efficiently incorporated into the polymer chain. The primary difference in the E-Factor, which measures the amount of waste generated, arises from the catalyst system and purification process. Copper-based ATRP often requires significant amounts of solvent for catalyst removal, leading to a higher E-Factor.[4] In contrast, the potential for using green solvents and simpler purification for this compound-catalyzed systems can result in a more favorable E-Factor.
Catalyst Toxicity and Environmental Impact: A significant advantage of this compound is its non-toxic and metabolizable nature, derived from choline, a naturally occurring compound. This contrasts sharply with the inherent toxicity and environmental concerns associated with heavy metal catalysts like copper. While significant progress has been made in reducing the concentration of copper catalysts in ATRP, complete removal from the final polymer remains a challenge and a critical consideration, especially for biomedical applications.
Recyclability: The recyclability of the catalyst is a cornerstone of green chemistry. While direct data on the recyclability of this compound in these specific polymerizations is limited, studies on other choline-based catalysts and supported quaternary ammonium iodides show promising results. For instance, silica-supported quaternary ammonium iodide catalysts have been successfully recycled for up to five polymerization cycles without a significant loss in catalytic efficiency. This suggests a strong potential for developing recyclable systems based on this compound.
Conclusion
This compound presents a compelling case as a green catalyst for living radical polymerization. Its high atom economy, potential for a low E-Factor, non-toxic nature, and the possibility of catalyst recycling make it a superior choice from an environmental perspective when compared to traditional copper-based ATRP catalysts. While further research into the recyclability of this compound is warranted, its inherent biocompatibility and use in conjunction with green solvents position it as a frontrunner for the sustainable synthesis of advanced polymers.
References
Performance of Iodocholine Iodide in Diverse Solvent Systems: A Comparative Guide
Iodocholine iodide, a versatile quaternary ammonium salt, serves as a non-radioactive precursor for the synthesis of the PET imaging agent [¹¹C]choline and as a "green" catalyst in free radical polymerization. Its performance, particularly its solubility, stability, and catalytic efficiency, is critically influenced by the choice of solvent. This guide provides a comparative analysis of this compound's behavior in various solvent systems, offers insights into its alternatives in key applications, and presents relevant experimental data and protocols for researchers, scientists, and drug development professionals.
Data Summary: Physicochemical Properties and Performance
A clear understanding of this compound's properties in different solvents is essential for its effective application. The following tables summarize its solubility and stability, as well as a comparison of its radioactive analogue, [¹¹C]choline, with other PET imaging agents.
Table 1: Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility | Stability of Solution |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (280.14 mM) with sonication[1] | Stable for 1 month at -20°C and 6 months at -80°C when sealed and protected from light[1]. |
| Water | 50 mg/mL (140.07 mM) with sonication[1] | Stable for 1 month at -20°C and 6 months at -80°C when sealed and protected from light[1]. |
| Ethanol | Miscible (qualitative for similar alkyl iodides) | Data not available. |
| Methanol | Miscible (qualitative for similar alkyl iodides) | Data not available. |
Note: Hygroscopic nature of DMSO can impact solubility; using a fresh, unopened solvent is recommended[1].
Table 2: Comparative Performance of [¹¹C]Choline and Alternative PET Tracers in Cancer Imaging
| Tracer | Target | Advantages | Disadvantages |
| [¹¹C]Choline | Choline kinase activity (cell proliferation) | High specificity for certain cancers (e.g., prostate, brain). | Short half-life (20.4 min); lower sensitivity at low PSA levels in prostate cancer. |
| [¹⁸F]FDG | Glucose metabolism | Widely available; effective for many tumor types. | Lower specificity in brain tumors and prostate cancer; high physiological uptake in some organs. |
| [⁶⁸Ga]PSMA / [¹⁸F]PSMA | Prostate-Specific Membrane Antigen | High sensitivity and specificity for prostate cancer, even at low PSA levels. | Primarily limited to prostate cancer. |
| [¹¹C]Acetate | Fatty acid synthesis | Useful in prostate and hepatocellular carcinoma. | Similar limitations to [¹¹C]choline in some aspects. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for applications involving this compound.
Protocol 1: General Procedure for Free Radical Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (as initiator/catalyst)
-
Solvent (e.g., Toluene, Dimethylformamide)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
To the reaction vessel, add the desired amount of this compound and the chosen solvent.
-
Purge the vessel with nitrogen for 15-20 minutes to remove oxygen.
-
Add the purified methyl methacrylate to the reaction mixture.
-
Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and begin stirring.
-
Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
After the desired polymerization time or conversion is reached, terminate the reaction by cooling the vessel in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
Protocol 2: Synthesis of [¹¹C]Choline using this compound as a Precursor
This compound serves as the non-radioactive standard and precursor in the synthesis of [¹¹C]choline for PET imaging. The synthesis is typically automated.
Key Steps:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.
-
Radiolabeling: [¹¹C]Methyl iodide is trapped in a solution containing the precursor, typically N,N-dimethylaminoethanol (DMAE), in a suitable solvent like DMSO. The methylation reaction yields [¹¹C]choline.
-
Purification: The crude product is purified using solid-phase extraction (SPE) cartridges to remove unreacted precursor and byproducts.
-
Formulation: The purified [¹¹C]choline is formulated in a sterile, injectable solution (e.g., saline).
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for Free Radical Polymerization.
Caption: [¹¹C]Choline Synthesis Pathway.
Performance in Different Solvent Systems: A Deeper Dive
The choice of solvent is paramount for the successful application of this compound, particularly in its role as a catalyst in polymerization.
Catalytic Performance in Polymerization
In organocatalyzed living radical polymerization, where alkyl iodides can act as initiators, the solvent polarity plays a crucial role. Non-polar solvents are often preferred as they can lead to a more controlled polymerization process, resulting in polymers with a narrower molecular weight distribution. In contrast, polar solvents can sometimes lead to less control and broader molecular weight distributions. This is attributed to the solvent's influence on the stability of the radical species and the equilibrium between dormant and active polymer chains.
Stability Considerations
As indicated in Table 1, solutions of this compound have limited stability at room temperature and should be stored at low temperatures, protected from light. The iodide ion can be susceptible to oxidation, which can be accelerated by light and higher temperatures. For applications requiring high purity, freshly prepared solutions are recommended. The choice of solvent can also influence stability; while specific comparative data is limited, protic solvents could potentially interact with the quaternary ammonium group, although significant degradation under normal storage conditions has not been reported.
Conclusion
This compound is a valuable compound with important applications in both medical imaging and polymer chemistry. Its performance is intrinsically linked to the solvent system in which it is used. For its application as a catalyst, solvent polarity is a key determinant of reaction control. For its use as a precursor in PET tracer synthesis, solvents like DMSO are effective for the radiolabeling step. While there are several alternatives to its radioactive counterpart, [¹¹C]choline, for PET imaging, each with its own set of advantages and disadvantages, [¹¹C]choline remains a clinically relevant tracer for specific oncological applications. Further research into the solubility and performance of this compound in a wider range of organic solvents would be beneficial for expanding its applications.
References
A Comparative Analysis of Choline-Based Catalysts for Green Chemistry: Choline Iodide vs. Acetylcholine Bromide in Cyclic Carbonate Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective catalytic systems is paramount. In the realm of green chemistry, the conversion of carbon dioxide (CO2), a potent greenhouse gas, into value-added chemicals is a significant area of focus. One such promising transformation is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable as green solvents, electrolytes in lithium-ion batteries, and precursors for polymers. This guide provides a comparative study of two promising organocatalysts for this reaction: Choline Iodide and Acetylcholine Bromide, often utilized in the form of deep eutectic solvents (DESs).
This analysis delves into the catalytic performance of these two choline-based salts, presenting quantitative data from experimental studies, detailed experimental protocols, and a visualization of the proposed reaction mechanism. The objective is to offer a clear, evidence-based comparison to aid in the selection of catalysts for the synthesis of cyclic carbonates.
Performance Comparison: Choline Iodide vs. Acetylcholine Bromide
The catalytic efficacy of both Choline Iodide and Acetylcholine Bromide is significantly enhanced when they form deep eutectic solvents (DESs) with hydrogen bond donors (HBDs). This synergistic relationship is crucial for the activation of the epoxide ring and the subsequent insertion of CO2.
The catalytic activity of these systems is influenced by several factors, including the nature of the halide anion, the hydrogen bond donor, reaction temperature, CO2 pressure, and reaction time. Generally, iodide anions exhibit higher nucleophilicity compared to bromide anions, which can lead to enhanced catalytic activity.
Below is a summary of the catalytic performance of Choline Iodide and Acetylcholine Bromide in the synthesis of various cyclic carbonates from their corresponding epoxides.
| Epoxide | Catalyst System | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Propylene Oxide | Choline Iodide / Citric Acid | 70 | 1.0 | 3 | 98 | [1] |
| Styrene Oxide | Choline Iodide / Maleic Acid | 80 | 0.4 | 8 | 97 | [1] |
| Styrene Oxide | Choline Iodide / Malonic Acid | 80 | 0.4 | 8 | 97 | [1] |
| Styrene Oxide | Choline Iodide / L-Malic Acid | 80 | 0.4 | 8 | 97 | [1] |
| Styrene Oxide | Acetylcholine Bromide / L-Malic Acid (2:1) | 80 | 0.1 | 2 | 98 | [2] |
Table 1: Comparative Catalytic Performance in Cyclic Carbonate Synthesis
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of cyclic carbonates using Choline Iodide and Acetylcholine Bromide-based deep eutectic solvents.
Protocol 1: Synthesis of Propylene Carbonate using Choline Iodide/Citric Acid DES
1. Catalyst Preparation (Choline Iodide/Citric Acid DES):
-
Choline iodide and citric acid are dried under vacuum at 60 °C for 12 hours.
-
The dried choline iodide and citric acid are mixed in a 1:1 molar ratio in a sealed flask.
-
The mixture is heated at 80 °C with constant stirring until a clear, homogeneous liquid is formed.
-
The resulting deep eutectic solvent is cooled to room temperature and stored in a desiccator.
2. Cycloaddition Reaction:
-
In a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, the Choline Iodide/Citric Acid DES (e.g., 5 mol% relative to the epoxide) and propylene oxide are added.
-
The autoclave is sealed and then purged with CO2 three times to remove air.
-
The autoclave is pressurized with CO2 to the desired pressure (e.g., 1.0 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 70 °C) and stirred for the designated time (e.g., 3 hours).
-
After the reaction, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
The product mixture is collected, and the cyclic carbonate is isolated and purified, typically by vacuum distillation or column chromatography. The yield is determined by gas chromatography or ¹H NMR spectroscopy.
Protocol 2: Synthesis of Styrene Carbonate using Acetylcholine Bromide/L-Malic Acid DES
1. Catalyst Preparation (Acetylcholine Bromide/L-Malic Acid DES):
-
Acetylcholine bromide and L-malic acid are dried under vacuum.
-
The components are mixed in a 2:1 molar ratio in a flask.
-
The mixture is heated and stirred at 80 °C until a homogeneous DES is formed.
-
The DES is cooled and stored under anhydrous conditions.
2. Cycloaddition Reaction:
-
The Acetylcholine Bromide/L-Malic Acid DES (e.g., 10 mol%) and styrene oxide are placed in a reaction vessel equipped with a magnetic stirrer and a CO2 inlet.
-
The vessel is flushed with CO2.
-
A CO2 balloon is attached to the vessel to maintain a CO2 atmosphere (approx. 0.1 MPa).
-
The reaction is heated to 80 °C and stirred for 2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, styrene carbonate, is purified by appropriate methods such as column chromatography, and the yield is calculated.
Catalytic Mechanism and Visualization
The cycloaddition of CO2 to epoxides catalyzed by choline-based deep eutectic solvents is believed to proceed through a synergistic mechanism involving both the halide anion (the hydrogen bond acceptor, HBA) and the hydrogen bond donor (HBD).
The proposed catalytic cycle can be visualized as follows:
Figure 1: Proposed Catalytic Cycle for Cycloaddition of CO2 to Epoxides.
The reaction initiates with the activation of the epoxide through hydrogen bonding with the HBD component of the DES. This is followed by a nucleophilic attack of the halide anion from the choline salt, leading to the ring-opening of the epoxide and the formation of a halohydrin alkoxide intermediate. Subsequently, CO2 is inserted into the alkoxide, forming a linear carbonate intermediate. The final step involves an intramolecular cyclization to yield the cyclic carbonate and regenerate the halide catalyst.
Conclusion
Both Choline Iodide and Acetylcholine Bromide, particularly when formulated as deep eutectic solvents, are highly effective catalysts for the green synthesis of cyclic carbonates from CO2 and epoxides. The choice between them may depend on factors such as the specific epoxide substrate, desired reaction conditions, and cost considerations.
The data presented suggests that both catalyst systems can achieve high to quantitative yields under relatively mild conditions. The Acetylcholine Bromide/L-Malic Acid system demonstrated excellent activity at atmospheric pressure, which is a significant advantage for industrial applications. On the other hand, the Choline Iodide/Citric Acid system also showed remarkable efficiency.
This comparative guide provides a foundation for researchers to select and optimize catalytic systems for CO2 valorization. Further research into the tunability of these DESs by varying the hydrogen bond donor and the choline salt can lead to even more efficient and selective catalysts for a sustainable chemical industry.
References
Biocompatibility of Cationic Polymers: A Comparative Guide for Researchers
In the realm of drug delivery and gene therapy, the choice of a polymeric carrier is paramount to ensuring both efficacy and safety. Cationic polymers have emerged as promising vectors due to their ability to condense and protect nucleic acids and facilitate their cellular uptake. However, their inherent positive charge can also lead to significant cytotoxicity. This guide provides a comparative analysis of the biocompatibility of polymers synthesized using iodocholine iodide against two of the most widely studied cationic polymers: Polyethylenimine (PEI) and Poly(L-lysine) (PLL).
A Note on Polymers Made with this compound
Recent advancements have introduced this compound as a "non-toxic, metabolizable 'green' catalyst" for living radical polymerization.[1] Choline and iodide are both naturally present in the human body and are generally considered biocompatible.[1] The use of such a catalyst opens the door to the synthesis of a wide array of functional polymers, including potentially biocompatible ones, under environmentally friendly conditions.[1] However, to date, there is a notable lack of published studies specifically evaluating the biocompatibility of the final polymers synthesized using this compound for drug and gene delivery applications. While the catalyst itself is considered non-toxic, the biocompatibility of the resulting polymer is determined by its own physicochemical properties, such as molecular weight, charge density, and chemical structure. Therefore, while promising, the biocompatibility of polymers made with this compound remains to be experimentally validated.
Comparative Analysis of Biocompatibility: PEI vs. PLL
Polyethylenimine (PEI) and Poly(L-lysine) (PLL) are two of the most extensively investigated cationic polymers for non-viral gene delivery. Their biocompatibility profiles, however, present a significant challenge.
Cytotoxicity
The cytotoxicity of cationic polymers is a major concern, often attributed to their interaction with cell membranes and mitochondria, leading to apoptosis or necrosis. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, with lower values indicating higher toxicity.
| Polymer | Cell Line | Molecular Weight (kDa) | IC50 (µg/mL) | Reference |
| Branched PEI | Various | 25 | ~10-100 | [2][3] |
| Linear PEI | Various | 22 | ~5-50 | |
| Poly(L-lysine) | Various | 15-30 | ~20-150 | |
| Poly(L-lysine) | NCH421K GSC | 30 | ~558 nM |
Note: IC50 values can vary significantly depending on the cell line, polymer molecular weight, and assay conditions.
The data clearly indicates that both PEI and PLL exhibit significant cytotoxicity, which is often dependent on their molecular weight and structure (linear vs. branched for PEI). Various strategies have been explored to mitigate this toxicity, such as PEGylation, which shields the positive charge, and the use of lower molecular weight polymers.
Hemolytic Activity
Hemolysis, the rupture of red blood cells, is another critical indicator of a polymer's biocompatibility, particularly for intravenous applications. Cationic polymers can interact with the negatively charged surface of erythrocytes, leading to membrane damage.
| Polymer | Concentration (µg/mL) | Hemolysis (%) | Reference |
| Branched PEI (25 kDa) | >50 | High | |
| Poly(L-lysine) (15-30 kDa) | >100 | Moderate to High |
Both PEI and PLL have been shown to induce hemolysis, especially at higher concentrations. This limits their direct use in systemic applications without modification. Choline-based ionic liquids, in contrast, have been reported to be hemocompatible, suggesting that polymers with choline moieties might exhibit favorable hemolytic profiles.
Signaling Pathways and Experimental Workflows
To aid researchers in their evaluation of polymer biocompatibility, the following diagrams illustrate a key signaling pathway involved in cationic polymer-induced cytotoxicity and a general workflow for biocompatibility testing.
Caption: Cationic polymer-induced apoptosis pathway.
Caption: General workflow for biocompatibility testing.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Polymer solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of the polymer to be tested. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubate for 24-48 hours.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Hemolysis Assay
This assay determines the extent of red blood cell lysis caused by the polymer.
Materials:
-
Fresh whole blood
-
Phosphate-buffered saline (PBS)
-
Polymer solutions of varying concentrations
-
Triton X-100 (1% v/v in PBS) for positive control
-
Centrifuge
-
Microplate reader
Protocol:
-
Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
In a 96-well plate, add 100 µL of the polymer solution at different concentrations.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Use PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion
While PEI and PLL have been workhorses in the field of non-viral gene delivery, their inherent toxicity remains a significant hurdle. The development of new catalysts like this compound presents an exciting opportunity to synthesize novel polymers with potentially improved biocompatibility. However, rigorous experimental validation is crucial. The protocols and comparative data presented in this guide are intended to provide researchers with a framework for evaluating the biocompatibility of new and existing cationic polymers, ultimately paving the way for safer and more effective therapeutic delivery systems. There is a clear need for future studies to focus on synthesizing polymers with this compound and thoroughly characterizing their cytotoxic and hemolytic properties to determine if they offer a safer alternative to traditional cationic polymers.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Linear cationic click polymer for gene delivery: synthesis, biocompatibility, and in vitro transfection. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Polymerization Kinetics of Iodocholine Iodide and Butyrylcholine Iodide: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of studies directly comparing the polymerization kinetics of Iodocholine iodide and Butyrylcholine iodide. While these choline esters are subjects of interest in biochemical research, particularly concerning their interaction with cholinesterases, their application as monomers for polymerization appears to be an unexplored area of polymer chemistry. Consequently, no quantitative data on their polymerization rates, molecular weight distributions, or other kinetic parameters are available to facilitate a direct comparison.
Currently, the scientific community's focus on this compound and Butyrylcholine iodide is primarily centered on their biological activities. For instance, Butyrylcholine iodide is recognized as a substrate for butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission.[1][2][3][4][5] Research in this domain investigates the kinetics of enzyme-catalyzed hydrolysis rather than polymerization. Similarly, information on this compound is scarce and does not pertain to its polymerization.
The synthesis of choline esters, in a general sense, involves the reaction of a choline salt with an acyl chloride. However, specific, validated protocols for the polymerization of either this compound or Butyrylcholine iodide are not documented in the reviewed literature.
Given the lack of experimental data, a comparative analysis of the polymerization kinetics of these two compounds cannot be provided at this time. Future research would be required to investigate their potential as monomers, establish suitable polymerization conditions, and subsequently analyze their kinetic behavior.
Hypothetical Experimental Workflow
Should researchers venture into this novel area of polymer science, a potential experimental workflow to compare the polymerization kinetics of this compound and Butyrylcholine iodide could be conceptualized as follows:
Figure 1. A hypothetical workflow for the comparative kinetic study of this compound and Butyrylcholine iodide polymerization.
This conceptual outline details the necessary steps from monomer synthesis and purification to the final comparative analysis of polymerization kinetics. Each stage would require significant methods development and optimization.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrylcholine iodide | 2494-56-6 | FB52315 | Biosynth [biosynth.com]
- 3. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 5. Butyrylcholinesterase activity towards long-chain alkanoylcholines: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Block Copolymer Structure: A Comparative Guide to Synthesis and Analytical Techniques
For researchers, scientists, and drug development professionals, the precise synthesis and robust verification of block copolymer structures are paramount for ensuring material performance and reproducibility. This guide provides a comparative overview of the synthesis of choline-containing block copolymers, with a focus on structures derived from syntheses involving choline iodide, and details the key analytical techniques for their structural verification. Experimental protocols and comparative data are presented to aid in the selection of appropriate methods for your research needs.
The successful synthesis of block copolymers with well-defined architectures is crucial for their application in fields ranging from drug delivery to materials science. Choline-containing polymers are of particular interest due to their biocompatibility and biomimetic properties. This guide will compare a novel, "green" living radical polymerization (LRP) technique that utilizes choline iodide as a catalyst with other established methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Ring-Opening Polymerization (ROP).
Comparative Analysis of Synthesis and Verification Methods
The choice of synthetic route and analytical techniques significantly impacts the final block copolymer structure and its characterization. Below is a summary of quantitative data obtained from different methods for synthesizing and verifying choline-containing block copolymers.
| Synthesis Method | Polymer System | Mn ( g/mol ) (Method) | Mw/Mn (PDI) (Method) | Reference |
| Choline Iodide Catalyzed LRP | p(MMA)-b-p(HEMA) | 12,400 (¹H NMR) | 1.15 (GPC) | [1] |
| p(PEGMA)-b-p(MPC) | 25,600 (GPC) | 1.20 (GPC) | [1] | |
| ATRP | PEO-b-p(MPC) | 18,500 (GPC) | 1.18 (GPC) | [2] |
| p(MPC)-b-p(DMA) | 32,000 (GPC) | 1.25 (GPC) | [2] | |
| RAFT Polymerization | p(MPC)-b-p(DOPMA) | 21,300 (GPC) | 1.14 (GPC) | [3] |
| ROP | PCL-b-PEG-Choline | Not Specified | Not Specified |
Table 1: Comparative Data for Choline-Containing Block Copolymers Synthesized via Various Methods. Mn = Number-average molecular weight, Mw/Mn (PDI) = Polydispersity Index, p(MMA) = poly(methyl methacrylate), p(HEMA) = poly(2-hydroxyethyl methacrylate), p(PEGMA) = poly(poly(ethylene glycol) methyl ether methacrylate), p(MPC) = poly(2-methacryloyloxyethyl phosphorylcholine), PEO = poly(ethylene oxide), p(DMA) = poly(2-(dimethylamino)ethyl methacrylate), p(DOPMA) = poly(dopamine methacrylamide), PCL = poly(ε-caprolactone).
Key Verification Techniques
The primary methods for verifying the structure of block copolymers are Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Mass Spectrometry (MS). Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the chemical structure and composition of block copolymers. ¹H NMR is particularly useful for quantifying the molar ratio of the different monomer units within the copolymer.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. A successful block copolymerization is typically indicated by a shift in the GPC trace to a higher molecular weight compared to the initial block, with the PDI remaining low.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides information on the absolute molecular weight of the polymer chains and can be used to identify the end groups.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of choline-containing block copolymers are provided below.
Synthesis Methodologies
This method offers a "green" alternative using a biocompatible catalyst.
-
Materials : Monomers (e.g., MMA, HEMA), Initiator (e.g., ethyl α-iodophenylacetate), Choline Iodide (catalyst), Solvent (e.g., ethyl lactate).
-
Procedure :
-
To a reaction flask, add the first monomer, initiator, choline iodide, and solvent.
-
Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature to polymerize the first block.
-
After achieving high monomer conversion, take a sample for analysis (GPC, NMR).
-
Add the second monomer to the reaction mixture and continue the polymerization.
-
After the desired time, quench the polymerization by cooling and exposing the mixture to air.
-
Purify the resulting block copolymer by precipitation in a non-solvent.
-
ATRP is a robust and widely used controlled radical polymerization technique.
-
Materials : Monomer (e.g., 2-methacryloyloxyethyl phosphorylcholine - MPC), Initiator (e.g., ethyl α-bromoisobutyrate), Catalyst (e.g., Cu(I)Br), Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA), Solvent (e.g., methanol/water mixture).
-
Procedure :
-
Prepare the catalyst complex by adding Cu(I)Br and PMDETA to the solvent in a reaction flask and stir under inert atmosphere.
-
Add the monomer and initiator to the flask.
-
Degas the solution through freeze-pump-thaw cycles.
-
Immerse the flask in a thermostated bath to start the polymerization.
-
Monitor the reaction by taking samples periodically for conversion and molecular weight analysis.
-
Terminate the polymerization by exposing the solution to air and cooling.
-
Purify the polymer by dialysis against deionized water and subsequent lyophilization.
-
RAFT polymerization is highly versatile and compatible with a wide range of monomers.
-
Materials : Monomers, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), Initiator (e.g., azobisisobutyronitrile - AIBN), Solvent.
-
Procedure :
-
Dissolve the first monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas.
-
Heat the mixture to the desired polymerization temperature.
-
After polymerization of the first block, add the second monomer to the system.
-
Continue the reaction until the desired conversion is reached.
-
Purify the block copolymer by precipitation.
-
ROP is commonly used for the synthesis of polyesters and polyethers.
-
Materials : Cyclic ester or ether monomer (e.g., ε-caprolactone), Macroinitiator with a hydroxyl group (e.g., choline), Catalyst (e.g., stannous octoate - Sn(Oct)₂).
-
Procedure :
-
Combine the monomer, macroinitiator, and catalyst in a reaction vessel.
-
Heat the mixture under an inert atmosphere to the required temperature.
-
Allow the polymerization to proceed for the specified time.
-
Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to purify.
-
Characterization Protocols
-
Sample Preparation : Dissolve 5-10 mg of the dried block copolymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition : Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis :
-
Identify characteristic peaks for each block.
-
Integrate the signals corresponding to a known number of protons for each block.
-
Calculate the molar ratio of the monomer units using the integral values.
-
-
Sample Preparation : Dissolve the polymer sample (1-2 mg/mL) in the GPC mobile phase (e.g., THF, DMF with LiBr, aqueous buffer). Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation : Use a GPC system equipped with a refractive index (RI) detector and suitable columns (e.g., polystyrene-divinylbenzene for organic phases, or modified silica for aqueous phases).
-
Calibration : Calibrate the system using narrow molecular weight standards (e.g., polystyrene, poly(methyl methacrylate), or poly(ethylene glycol)).
-
Analysis : Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
-
Sample Preparation :
-
Prepare a solution of the polymer (approx. 1 mg/mL) in a suitable solvent (e.g., THF, methanol).
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, dithranol) in the same or a miscible solvent.
-
Prepare a cationizing agent solution (e.g., sodium trifluoroacetate) if necessary.
-
Mix the polymer, matrix, and cationizing agent solutions.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry.
-
-
Data Acquisition : Acquire the mass spectrum in the appropriate mode (linear or reflectron).
-
Analysis : Analyze the spectrum to determine the mass of the individual polymer chains and calculate the average molecular weights.
Visualizing the Workflow
The following diagrams illustrate the general workflows for block copolymer synthesis and structural verification.
Caption: General workflow for the synthesis of a diblock copolymer.
Caption: Workflow for the structural verification of a block copolymer.
References
Safety Operating Guide
Navigating the Disposal of Iodocholine Iodide: A Step-by-Step Guide
The proper disposal of Iodocholine iodide, a compound utilized in research and drug development, is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, addressing both its non-radioactive and potentially radiolabeled forms. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is crucial.
Initial Hazard Assessment
Before initiating any disposal procedure, it is essential to determine the nature of the this compound waste. The primary consideration is whether the compound is in its stable, non-radioactive form or if it has been radiolabeled (e.g., with Iodine-123, Iodine-131, or Carbon-11). While this compound itself is described as a non-toxic, metabolizable catalyst, its handling as a potentially hazardous chemical is recommended based on data from analogous compounds like Acetylcholine iodide and Choline iodide.[1]
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[1]
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water for at least 15 minutes.[2][3]
-
Avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
Disposal of Non-Radioactive this compound
If the this compound is not radioactive, it should be treated as chemical waste. The following steps outline the proper disposal procedure:
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste. Any chemically contaminated solid materials, such as gloves, weighing papers, or absorbent pads, should be double-bagged in clear plastic bags and sealed.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a labeled, leak-proof container specifically for hazardous aqueous waste. Ensure the container has a secure, screw-on cap.
Step 2: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Abbreviations are not permitted.
-
The quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and contact information.
-
Appropriate hazard pictograms.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers closed except when adding waste.
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.
Step 4: Disposal Request
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Complete any required hazardous waste disposal forms, providing a detailed list of the chemical contents.
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original labels, and the container may then be disposed of as regular trash.
Disposal of Radiolabeled this compound
If the this compound is radiolabeled, it must be managed as radioactive waste. The primary disposal method for short-lived radioisotopes used in medical research is "delay and decay."
Step 1: Segregation and Shielding
-
Segregate radioactive waste from all other waste streams.
-
Categorize the waste based on the half-life of the radioisotope (e.g., Iodine-123 has a half-life of about 13.2 hours).
-
Store the waste in appropriate lead-lined containers to prevent radiation leakage.
Step 2: Labeling for Radioactive Waste
-
Clearly label the waste container with the universal radiation symbol.
-
The label must include:
-
The radioisotope(s) present (e.g., I-123).
-
The date the waste was generated.
-
The initial activity level.
-
The name of the principal investigator.
-
Step 3: Decay in Storage
-
Store the radioactive waste in a designated and secure radioactive materials area for a minimum of 10 half-lives. After this period, the radioactivity will have decayed to less than 0.1% of its initial level.
Step 4: Monitoring and Final Disposal
-
After the decay period, monitor the waste container with a radiation survey meter to ensure that the radioactivity is at or below background levels.
-
If the waste is at background levels, deface all radioactive material labels.
-
The waste can then be disposed of as chemical hazardous waste, following the procedures outlined in the "Disposal of Non-Radioactive this compound" section.
Quantitative Data for Disposal Considerations
| Parameter | Guideline/Value | Source |
| Non-Radioactive Waste | ||
| Sewer Disposal | Only with written permission from EHS. | |
| pH for Dilute Acids/Bases | Between 5.5 and 10.5 for potential drain disposal (with approval). | |
| Hazardous Waste Accumulation Limit | Up to 55 gallons of a single hazardous waste. | |
| Radioactive Waste | ||
| Decay Storage Period | Approximately 10 half-lives. | |
| I-123 Half-Life | ~13.2 hours |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines from various environmental health and safety authorities. These are not based on a single experimental protocol but a synthesis of best practices. For specific institutional procedures, always consult your local EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Iodocholine Iodide
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for Iodocholine iodide was not publicly available. The following guidance is based on the safety data of analogous compounds, including Choline iodide and Iodine solutions. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on operational procedures and disposal plans to minimize risk and ensure a safe laboratory environment.
Summary of Potential Hazards
Based on information from analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract.
-
Organ Damage: Prolonged or repeated exposure, particularly through ingestion, may cause damage to organs such as the thyroid, kidney, liver, and blood.
-
Aquatic Toxicity: Potentially toxic to aquatic life.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders to avoid dust formation.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against chemical exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl gloves are recommended. Always inspect gloves for tears or holes before use and change them frequently. |
| Eye Protection | Safety goggles or a face shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield offers additional protection. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes from contamination. An apron may be used for additional protection. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if handling large quantities or if engineering controls are insufficient to minimize inhalation exposure. Consult your institution's EHS for specific recommendations. |
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The substance may be light-sensitive and should be stored accordingly.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, and pipette tips, must be disposed of as hazardous waste in a separate, clearly labeled container.
-
Aqueous Solutions: Collect any solutions containing this compound in a labeled, leak-proof container designated for hazardous aqueous waste.
Labeling
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Primary hazards (e.g., "Toxic," "Irritant")
-
Date of accumulation
Storage of Waste
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Keep containers closed except when adding waste.
Final Disposal
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental harm and regulatory violations.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
